N2-Phenoxyacetylguanosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOYAXZEBFXEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N2-Phenoxyacetylguanosine: A Technical Guide to Synthesis and Application in Oligonucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Phenoxyacetylguanosine is a chemically modified nucleoside that plays a crucial role as a protected building block in the solid-phase synthesis of oligonucleotides. The phenoxyacetyl group serves as a labile protecting group for the exocyclic N2 amine of guanine (B1146940), preventing unwanted side reactions during the stepwise assembly of DNA and RNA chains. Its particular lability under mild basic conditions makes it advantageous for the synthesis of sensitive oligonucleotides that may be damaged by harsher deprotection methods required for more traditional protecting groups. This guide provides an in-depth overview of the synthesis, characterization, and application of this compound, with a focus on detailed experimental protocols and quantitative data.
Synthesis of this compound
The efficient synthesis of this compound is paramount for its use in oligonucleotide synthesis. A common and high-yielding method involves the "transient silylation" of guanosine (B1672433). This approach temporarily protects the hydroxyl groups of the ribose sugar and the O6 position of the guanine base with trimethylsilyl (B98337) (TMS) groups. This transient protection directs the subsequent acylation specifically to the N2 position.
Experimental Protocol: Synthesis via Transient Silylation
This protocol is adapted from the work of Ogilvie et al. and provides a reliable method for the synthesis of this compound.
Materials:
-
Guanosine
-
Anhydrous Pyridine (B92270)
-
Trimethylchlorosilane (TMSCl)
-
Phenoxyacetyl chloride
-
Water
-
Ice bath
Procedure:
-
Drying: Dry guanosine by co-evaporation with anhydrous pyridine (3 x volume) under reduced pressure.
-
Silylation: Suspend the dried guanosine in a mixture of anhydrous pyridine and dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon). Cool the mixture in an ice bath.
-
Add trimethylchlorosilane (TMSCl) dropwise to the stirred suspension. The reaction mixture should become a clear solution as the guanosine is silylated.
-
Acylation: While maintaining the cold temperature, add phenoxyacetyl chloride dropwise to the reaction mixture. Stir for several hours at room temperature.
-
Quenching and Deprotection of Silyl Groups: Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of water. This step also serves to hydrolyze the transient TMS protecting groups.
-
Isolation and Purification: Partially evaporate the solvents under reduced pressure. Add water to the residue and stir the mixture at 0°C for 1 hour to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. A yield of 98% has been reported for this procedure.[1]
Synthesis Workflow
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Property | Data |
| Molecular Formula | C₁₈H₁₉N₅O₇[2] |
| Molecular Weight | 417.37 g/mol [2] |
| Melting Point | 159-160 °C[1] |
| UV Absorbance (λmax) | 260 nm (with a shoulder at 276 nm)[1] |
| ¹³C NMR (DMSO, 75.4 MHz) | δ 170.8, 157.4, 154.8, 148.5, 147.2, 137.7, 129.4, 121.2, 120.3, 114.4, 86.7, 85.3, 74.0, 70.2, 66.2, 61.1[1] |
| Elemental Analysis | Calculated for C₁₈H₁₉N₅O₇: C, 51.80; H, 4.59; N, 16.78. Found: C, 51.62; H, 4.42; N, 16.42.[1] |
Application in Solid-Phase Oligonucleotide Synthesis
This compound is primarily utilized as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The phenoxyacetyl group's lability is a key feature, allowing for rapid and mild deprotection conditions, which is particularly important for the synthesis of modified or sensitive oligonucleotides.
Experimental Protocol: Standard Solid-Phase Synthesis Cycle
The following outlines a standard cycle for the addition of one nucleotide monomer in the 3' to 5' direction using phosphoramidite chemistry.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Phosphoramidite monomer of this compound (and other bases) dissolved in anhydrous acetonitrile (B52724).
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole in acetonitrile).
-
Capping solution A (e.g., acetic anhydride (B1165640) in THF/pyridine).
-
Capping solution B (e.g., N-methylimidazole in THF).
-
Oxidizing solution (e.g., iodine in THF/pyridine/water).
-
Washing solvent (anhydrous acetonitrile).
Procedure (One Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with an acidic solution. The support is then washed extensively with acetonitrile.
-
Coupling: The this compound phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion-mutant sequences in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
Washing: The solid support is washed with acetonitrile to remove excess reagents before initiating the next cycle.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Oligonucleotide Synthesis Workflow
Deprotection of the Phenoxyacetyl Group
A significant advantage of the phenoxyacetyl (Pac) protecting group is its rapid removal under mild conditions, typically using aqueous ammonia (B1221849). This contrasts with the harsher conditions often required for groups like benzoyl (Bz) or isobutyryl (iBu).
Quantitative Comparison of Protecting Group Lability
The rate of deprotection is a critical parameter. The phenoxyacetyl group is significantly more labile than other common N-acyl protecting groups.
| Protecting Group | Base | Relative Deprotection Rate (Compared to Isobutyryl) | Typical Deprotection Conditions |
| Phenoxyacetyl (Pac) | Guanine | ~230 times faster[3][4] | Concentrated Ammonia, Room Temp, 2-4 hours[5][6] |
| Acetyl (Ac) | Guanine | ~4 times faster[3][4] | Concentrated Ammonia/Methylamine (AMA), 65°C, 5-10 minutes[7][8] |
| Isobutyryl (iBu) | Guanine | 1 (Reference) | Concentrated Ammonia, 55°C, >8 hours |
| Benzoyl (Bz) | Adenine | Slower than iBu on Guanine | Concentrated Ammonia, 55°C, >8 hours |
Note: Deprotection rates can vary based on the specific oligonucleotide sequence and reaction conditions.
Experimental Protocol: Cleavage and Deprotection
Materials:
-
Oligonucleotide bound to CPG support.
-
Concentrated aqueous ammonium (B1175870) hydroxide (B78521).
-
Heating block or oven.
Procedure:
-
Place the solid support containing the synthesized oligonucleotide in a sealed vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
For oligonucleotides protected with phenoxyacetyl groups, incubate the vial at room temperature for 2-4 hours or at 55°C for a shorter duration to effect both cleavage from the support and removal of the base and phosphate protecting groups.[5][6]
-
After incubation, cool the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to yield the crude oligonucleotide, which can then be purified.
Conclusion
This compound is a valuable reagent in the chemical synthesis of nucleic acids. Its synthesis via transient silylation is efficient, and its key characteristic—the lability of the phenoxyacetyl protecting group—allows for mild deprotection protocols. This feature is particularly beneficial for the preparation of sensitive and highly modified oligonucleotides, which are increasingly important in research, diagnostics, and therapeutics, including the development of mRNA-based drugs.[9][10][11][12] The detailed protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 119824-66-7 | NP45047 [biosynth.com]
- 3. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation - Organic Letters - Figshare [acs.figshare.com]
- 5. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 6. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potential of N2-modified cap analogues for precise genetic manipulation through mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of N2-Phenoxyacetylguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Phenoxyacetylguanosine is a chemically modified nucleoside analog of guanosine (B1672433). The introduction of a phenoxyacetyl group at the N2 position of the guanine (B1146940) base alters the molecule's physicochemical properties, influencing its biological activity and potential therapeutic applications. This modification is particularly relevant in the fields of oligonucleotide synthesis and drug discovery, where such analogs are explored for their potential to modulate biological pathways. Notably, some guanosine analogs exhibit immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and antiviral effects. A thorough understanding of the physicochemical properties of this compound is therefore crucial for its application in research and development.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its role in a key signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. This data is essential for handling, formulation, and interpretation of biological assays.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₉N₅O₇ | [1] |
| Molecular Weight | 417.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 159-160 °C |
Table 2: Solubility Profile of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol (B129727) | Slightly soluble |
Table 3: Spectroscopic and Ionization Properties of this compound
| Property | Value | Notes |
| pKa | Data not available in public literature. | The pKa of the parent molecule, guanosine, is approximately 9.2 (for the N1-H proton). Acylation at the N2 position is expected to influence the pKa of the guanine base. |
| UV-Vis Absorption (λmax) | Data not available in public literature. | Guanosine derivatives typically exhibit strong absorbance in the UV range (around 250-280 nm). The phenoxyacetyl group will also contribute to the UV absorption profile. |
| ¹H NMR Spectral Data | Data not available in public literature. | |
| ¹³C NMR Spectral Data | Data not available in public literature. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate and reproducible determination of physicochemical properties. The following sections describe generalized methodologies applicable to this compound and related nucleoside analogs.
Melting Point Determination
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
-
Solubility Determination
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, methanol, water) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.
pKa Determination
Methodology: UV-Vis Spectrophotometric Titration
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration: Aliquots of the stock solution are added to a series of buffers with a range of known pH values.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 220-350 nm).
-
Data Analysis: Changes in the absorbance at specific wavelengths as a function of pH are used to determine the pKa. The data is typically fitted to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.
UV-Vis Spectroscopy
Methodology: Spectrophotometric Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or an appropriate buffer). The concentration should be chosen to yield an absorbance in the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Measurement: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a blank. The spectrum is scanned over a range of approximately 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient (ε) are determined from the spectrum.
NMR Spectroscopy
Methodology: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
-
Sample Preparation: A sufficient amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm) relative to the reference standard, the integration of the signals (for ¹H NMR), and the coupling patterns are analyzed to elucidate the structure of the molecule.
Biological Context: TLR7 Signaling Pathway
This compound, as a guanosine analog, has the potential to interact with intracellular signaling pathways that recognize nucleic acid structures. One such key pathway is the Toll-like receptor 7 (TLR7) signaling cascade, which is crucial for the innate immune response to single-stranded viral RNA. The activation of TLR7 leads to the production of type I interferons and other inflammatory cytokines.
References
N2-Phenoxyacetyl as a Guanosine Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful chemical synthesis of oligonucleotides. For the guanosine (B1672433) nucleobase, the N2-exocyclic amine requires robust protection to prevent unwanted side reactions during the automated solid-phase synthesis cycle. The N2-phenoxyacetyl (Pac) group has emerged as a valuable protecting group for guanosine, offering a unique balance of stability during synthesis and lability for mild deprotection, which is particularly advantageous for the synthesis of sensitive or modified oligonucleotides. This technical guide provides a comprehensive overview of the N2-phenoxyacetyl protecting group for guanosine, including its chemical properties, detailed experimental protocols, and comparative data.
Core Concepts and Advantages
The phenoxyacetyl group is an acyl-type protecting group that is introduced onto the exocyclic N2-amino group of guanosine. Its primary advantage lies in its increased lability under basic conditions compared to more traditional protecting groups like isobutyryl (iBu) or benzoyl (Bz). This allows for significantly milder and faster deprotection conditions, typically using aqueous ammonia (B1221849) at room temperature, which minimizes the degradation of sensitive modified bases and the sugar-phosphate backbone.
Key advantages include:
-
Mild Deprotection: Complete removal of the Pac group can be achieved in a few hours at room temperature with concentrated ammonia.[1]
-
Reduced Side Reactions: The milder deprotection conditions reduce the likelihood of base modification and other side reactions that can occur with prolonged exposure to harsh bases at elevated temperatures.
-
Compatibility: The Pac group is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group during each cycle of oligonucleotide synthesis.[1]
-
Improved Solubility: N2-protected guanosine phosphoramidites generally exhibit better solubility in acetonitrile (B52724), the common solvent used in oligonucleotide synthesis, compared to their unprotected counterparts.
Quantitative Data Summary
The selection of a protecting group strategy is often guided by quantitative measures of stability and deprotection efficiency. The following tables summarize key quantitative data for the N2-phenoxyacetyl group on guanosine.
| Parameter | Protecting Group | Conditions | Value | Reference |
| Deprotection Time | N2-phenoxyacetyl (Pac) | 29% Aqueous Ammonia, Room Temperature | < 4 hours (complete) | [1] |
| N2-isobutyryl (iBu) | Concentrated Aqueous Ammonia, 55°C | ~16 hours | ||
| N2-benzoyl (Bz) | Concentrated Aqueous Ammonia, 55°C | ~24 hours | ||
| Deprotection Half-life | N2-phenoxyacetyl (Pac) | Concentrated Aqueous Ammonia, Room Temperature | 30 minutes | [2] |
| Stability to Depurination | N6-phenoxyacetyl (on Adenosine) | Acidic (Detritylation Conditions) | Favorable compared to N6-benzoyl | [1] |
| Coupling Efficiency | Pac-protected dG phosphoramidite (B1245037) | Standard automated synthesis | >90% | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving the N2-phenoxyacetyl protection of guanosine.
Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine
This protocol is adapted from the procedure described by Schulhof, J. C., et al. (1987).[3]
Materials:
-
Anhydrous pyridine (B92270)
-
Trimethylchlorosilane (TMS-Cl)
-
Anhydrous acetonitrile
-
Phenoxyacetyl chloride
-
Water
-
Diethyl ether
Procedure:
-
Dry 2'-deoxyguanosine (4 mmol) by co-evaporation with anhydrous pyridine twice and suspend the residue in 20 ml of anhydrous pyridine.
-
Add trimethylchlorosilane (20 mmol) to the suspension and stir at room temperature for 25 minutes to achieve transient silylation of the hydroxyl groups.
-
In a separate flask, dry 1-hydroxybenzotriazole (6.4 mmol) by co-evaporation with anhydrous acetonitrile three times. Suspend the dried HOBt in a mixture of 3 ml of acetonitrile and 3 ml of pyridine.
-
To the HOBt suspension, add phenoxyacetyl chloride (6 mmol).
-
Add the activated phenoxyacetyl chloride mixture to the silylated deoxyguanosine suspension and stir at room temperature.
-
After the reaction is complete (monitored by TLC), add water to hydrolyze the silyl (B83357) ethers.
-
Remove the solvents by rotary evaporation.
-
Dissolve the resulting gum in 75 ml of water.
-
Wash the aqueous solution with chloroform (3 x 50 ml) and then with diethyl ether (3 x 50 ml) to remove organic impurities.
-
Concentrate the aqueous solution. N2-phenoxyacetyl-2'-deoxyguanosine will crystallize out.
-
Cool the solution at 5°C overnight.
-
Filter the crystals, rinse with diethyl ether, and dry to obtain the final product.
Expected Yield: ~80%[3]
Preparation of 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine-3'-CE-phosphoramidite
This is a multi-step process involving the 5'-protection and 3'-phosphitylation of the N2-protected nucleoside.
Step 2a: 5'-O-Dimethoxytritylation
-
Dry the N2-phenoxyacetyl-2'-deoxyguanosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in slight excess (e.g., 1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with methanol.
-
Partition the mixture between a saturated aqueous sodium bicarbonate solution and dichloromethane (B109758).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Step 2b: 3'-O-Phosphitylation
-
Dry the 5'-O-DMT-N2-phenoxyacetyl-2'-deoxyguanosine by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.
-
Monitor the reaction by TLC or 31P NMR.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.
-
Extract with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude phosphoramidite by flash chromatography on silica gel.
Automated Solid-Phase Oligonucleotide Synthesis
The synthesized Pac-dG phosphoramidite can be used in a standard automated DNA/RNA synthesizer following the phosphoramidite chemistry cycle.
General Cycle:
-
Detritylation: Removal of the 5'-DMT group from the solid-support-bound nucleoside using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Activation of the incoming phosphoramidite (e.g., Pac-dG phosphoramidite) with an activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), followed by coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection and Cleavage of the Oligonucleotide
-
After the final synthesis cycle, the solid support is treated with a deprotection solution. For oligonucleotides containing Pac-protected guanosine, a solution of concentrated aqueous ammonia (28-30%) is typically used.
-
The deprotection is carried out at room temperature for 4-6 hours. This single step cleaves the oligonucleotide from the solid support, removes the cyanoethyl phosphate protecting groups, and removes the N2-phenoxyacetyl group from guanosine (as well as other standard base protecting groups).
-
The supernatant containing the deprotected oligonucleotide is collected, and the solid support is washed with water.
-
The combined solutions are then typically evaporated to dryness. The resulting crude oligonucleotide can be purified by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).
Visualizations
Signaling Pathways and Workflows
Conclusion
The N2-phenoxyacetyl protecting group for guanosine offers a compelling alternative to traditional protecting groups, particularly for the synthesis of oligonucleotides that are sensitive to harsh deprotection conditions. Its key feature of rapid and mild removal under basic conditions contributes to higher purity and yield of the final product. The protocols and data presented in this guide provide a solid foundation for the implementation of Pac-protected guanosine in routine and specialized oligonucleotide synthesis. As the demand for complex and modified oligonucleotides in research and therapeutics continues to grow, the advantages offered by protecting groups like N2-phenoxyacetyl will become increasingly important.
References
The Role of N2-Phenoxyacetyl (Pac) Protection in Modern Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The precision and efficiency of this process hinge on the strategic use of protecting groups to temporarily block reactive functionalities on the nucleobases, sugar moieties, and phosphate (B84403) backbone. Among these, the choice of protecting group for the exocyclic amine of guanine (B1146940) is critical, as this site is susceptible to side reactions during synthesis. The N2-phenoxyacetyl (Pac) group has emerged as a valuable tool, offering distinct advantages, particularly for the synthesis of sensitive and modified oligonucleotides. This technical guide provides an in-depth exploration of the mechanism, application, and benefits of N2-phenoxyacetyl protection in oligonucleotide synthesis.
The Mechanism of N2-Phenoxyacetyl Protection
The N2-phenoxyacetyl group is an acyl-type protecting group introduced to shield the exocyclic amino group of guanine (and sometimes adenine) during the iterative cycles of solid-phase oligonucleotide synthesis.[1] Its chemical structure, featuring a phenyl ring connected to an acetyl group via an ether linkage, confers a unique electronic character that facilitates its removal under milder basic conditions compared to traditional protecting groups like isobutyryl (iBu) or benzoyl (Bz).[1][2]
The electron-withdrawing nature of the phenoxy group increases the lability of the amide bond, making it more susceptible to nucleophilic attack by ammonia (B1221849) or other amines during the final deprotection step. This allows for faster and gentler cleavage, which is crucial for preserving the integrity of delicate modifications on the oligonucleotide chain.[2][3]
Below is a diagram illustrating the structure of N2-phenoxyacetyl-2'-deoxyguanosine.
Caption: Structure of N2-phenoxyacetyl-2'-deoxyguanosine.
Quantitative Comparison of Deprotection Conditions
The primary advantage of the Pac group lies in its rapid removal under mild conditions. This is especially beneficial when synthesizing oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or modified bases. The following tables summarize the deprotection conditions for Pac-protected guanine in comparison to the more traditional isobutyryl (iBu) group.
Table 1: Deprotection Conditions and Times
| Protecting Group | Reagent | Temperature | Time | Reference |
| N2-phenoxyacetyl (Pac) | 29% Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | < 4 hours | [1] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | [4] | |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65 °C | 10 minutes | [5] | |
| Anhydrous Ammonia (gas) | - | 36 minutes | [5] | |
| N2-isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55 °C | ~6 hours | [6] |
| Concentrated Ammonium Hydroxide | Room Temperature | ~24 hours | [6] |
Table 2: Half-life of Deprotection for Various Protecting Groups
Experimental Protocols
Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine Phosphoramidite (B1245037)
The preparation of the N2-phenoxyacetyl-2'-deoxyguanosine phosphoramidite building block is a crucial first step for its incorporation into synthetic oligonucleotides. While several variations exist, a general synthetic scheme is outlined below.
Caption: General workflow for the synthesis of N2-Pac-dG phosphoramidite.
Detailed Protocol:
-
Transient Silylation: 2'-deoxyguanosine is rendered soluble in organic solvents by transiently protecting the hydroxyl groups with a silylating agent like trimethylsilyl (B98337) chloride (TMS-Cl) in pyridine.
-
Phenoxyacetylation: Phenoxyacetyl chloride or phenoxyacetic anhydride (B1165640) is added to the silylated deoxyguanosine solution. The reaction selectively acylates the exocyclic N2-amino group.
-
Aqueous Workup: Addition of water removes the transient silyl (B83357) protecting groups.
-
5'-O-Dimethoxytritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting the N2-phenoxyacetyl-deoxyguanosine with DMT-chloride in pyridine. This DMT group is essential for the automated solid-phase synthesis process.
-
3'-O-Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group using an appropriate phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like diisopropylethylamine (DIPEA).
-
Purification: The resulting phosphoramidite is purified by silica (B1680970) gel chromatography to yield the final product, which can then be used in an automated DNA/RNA synthesizer.
Deprotection of Oligonucleotides Containing N2-Phenoxyacetyl-Guanine
The deprotection of oligonucleotides synthesized using Pac-protected amidites is a critical step to yield the final, biologically active product. The choice of deprotection conditions depends on the presence of other sensitive modifications in the oligonucleotide sequence.
Standard Deprotection (Ammonium Hydroxide):
-
Following solid-phase synthesis, the controlled pore glass (CPG) support is transferred to a vial.
-
Concentrated ammonium hydroxide (28-30%) is added to the vial.
-
The vial is sealed and incubated at room temperature for 2-4 hours.[1] This treatment cleaves the oligonucleotide from the solid support and removes the phenoxyacetyl and cyanoethyl protecting groups.
-
The supernatant containing the deprotected oligonucleotide is collected, and the CPG is washed with water.
-
The combined solutions are dried, and the resulting oligonucleotide is purified.
Mild Deprotection (Potassium Carbonate in Methanol):
This method is particularly useful for highly sensitive oligonucleotides.
-
After synthesis, the CPG support is treated with a solution of 0.05 M potassium carbonate in anhydrous methanol.[4]
-
The mixture is incubated at room temperature for 4 hours.[4]
-
The methanolic solution is removed, and the CPG is washed with water.
-
The combined solutions are neutralized, desalted, and the oligonucleotide is purified.
Ultra-Fast Deprotection (Ammonium Hydroxide/Methylamine - AMA):
-
The CPG support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.[4]
-
The mixture is heated at 65 °C for 10 minutes.[5]
-
The solution is cooled, and the deprotected oligonucleotide is collected and purified. Note: The use of acetyl-protected cytidine (B196190) (Ac-dC) is recommended with AMA to prevent side reactions.[4]
The following diagram illustrates the general deprotection workflow.
Caption: General workflow for oligonucleotide deprotection.
Stability and Potential Side Reactions
The N2-phenoxyacetyl-dG phosphoramidite exhibits good stability under the anhydrous conditions of oligonucleotide synthesis. However, like all phosphoramidites, it is sensitive to moisture and acidic conditions. Proper storage and handling under an inert atmosphere are essential to prevent degradation.[8]
A potential side reaction to be aware of, particularly when using "fast-deprotecting" phosphoramidites in conjunction with ultra-mild deprotection, is transamidation.[9] If acetic anhydride is used as the capping agent during synthesis, there is a risk of N-acetylation of the guanine base. To circumvent this, phenoxyacetic anhydride can be used as the capping reagent, or alternative capping agents like trimethylacetic anhydride can be employed.[9]
Conclusion
The N2-phenoxyacetyl protecting group offers a significant advantage in modern oligonucleotide synthesis, primarily due to its facile removal under mild basic conditions. This feature is indispensable for the preparation of oligonucleotides containing sensitive modifications that would not withstand the harsh conditions required for the removal of traditional protecting groups. By understanding the mechanism of action, appropriate deprotection protocols, and potential side reactions, researchers can effectively leverage the benefits of Pac protection to synthesize a wide range of complex and modified oligonucleotides for various applications in research, diagnostics, and therapeutics.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 7. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.entegris.com [blog.entegris.com]
- 9. researchgate.net [researchgate.net]
N²-Phenoxyacetylguanosine: A Technical Guide to its Discovery, Synthesis, and Application in Oligonucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N²-Phenoxyacetylguanosine and its deoxyribonucleoside analogue, N²-phenoxyacetyl-2'-deoxyguanosine, are pivotal molecules in the field of nucleic acid chemistry. While the broader class of guanosine (B1672433) analogues has been explored for various biological activities, the primary and well-documented significance of N²-phenoxyacetylguanosine lies in its role as a protected building block in the solid-phase synthesis of oligonucleotides. The introduction of the phenoxyacetyl (pac) protecting group for the exocyclic amine of guanine (B1146940) was a notable advancement, enabling milder deprotection conditions and facilitating the synthesis of sensitive and modified oligonucleotides. This technical guide provides an in-depth overview of the discovery, history, synthesis, and application of N²-phenoxyacetylguanosine, with a focus on its crucial role in oligonucleotide synthesis. While there are general indications that some guanosine analogs possess immunostimulatory properties, specific biological activity data for N²-phenoxyacetylguanosine as a standalone therapeutic agent is not extensively documented in peer-reviewed literature.
Discovery and History: A Tale of Protecting Groups
The discovery of N²-phenoxyacetylguanosine is intrinsically linked to the evolution of solid-phase oligonucleotide synthesis. In the early days of this technology, the protecting groups used for the exocyclic amines of nucleobases, such as the benzoyl group for adenine (B156593) and the isobutyryl group for guanine, required harsh, prolonged treatment with concentrated ammonia (B1221849) at elevated temperatures for their removal. These conditions were often detrimental to sensitive and modified oligonucleotides.
A significant breakthrough came in 1987 when Schulhof, Molko, and Teoule introduced the use of the phenoxyacetyl (pac) group as a labile protecting group for adenine and guanine.[1] Their seminal paper in Nucleic Acids Research detailed the synthesis of N²-phenoxyacetyl-2'-deoxyguanosine and demonstrated its successful application in both phosphotriester and phosphoramidite (B1245037) approaches to oligonucleotide synthesis. The key advantage of the phenoxyacetyl group is its significantly increased lability to ammonia compared to the standard protecting groups, allowing for complete deprotection in a much shorter time and at room temperature.[1] This development was crucial for expanding the scope of synthetic oligonucleotides to include those with sensitive modifications.
Synthesis and Chemical Properties
N²-Phenoxyacetylguanosine and its 2'-deoxy analogue are synthesized from the corresponding unprotected nucleosides. The synthesis involves the selective acylation of the exocyclic N² amino group of guanosine or 2'-deoxyguanosine.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₉N₅O₇ | |
| Molecular Weight | 417.38 g/mol | |
| CAS Number | 119824-66-7 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO; limited solubility in acetonitrile |
Synthesis of N²-phenoxyacetyl-2'-deoxyguanosine
The following is a generalized protocol based on the method described by Schulhof et al. (1987).
Experimental Protocol:
Materials:
-
2'-Deoxyguanosine
-
Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Phenoxyacetyl chloride
-
Ammonia solution
Procedure:
-
2'-Deoxyguanosine is suspended in anhydrous pyridine.
-
Trimethylchlorosilane is added to the suspension to transiently protect the hydroxyl groups.
-
Phenoxyacetyl chloride is then added to the reaction mixture to acylate the N²-amino group.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the silyl (B83357) protecting groups are removed by the addition of water and subsequent treatment with a mild ammonia solution.
-
The crude product is purified by crystallization or chromatography to yield N²-phenoxyacetyl-2'-deoxyguanosine.
Logical Workflow for Synthesis:
Application in Oligonucleotide Synthesis
The primary utility of N²-phenoxyacetylguanosine is as its 2'-deoxy phosphoramidite derivative in automated solid-phase oligonucleotide synthesis.
The Phosphoramidite Approach
In the phosphoramidite method, nucleosides are converted into phosphoramidite building blocks, which are then sequentially coupled to a growing oligonucleotide chain on a solid support. The N²-phenoxyacetyl group on the guanosine phosphoramidite prevents unwanted side reactions at the exocyclic amino group during the coupling steps.
Experimental Workflow for Oligonucleotide Synthesis:
Deprotection
The key advantage of the phenoxyacetyl group is its lability under mild basic conditions.
Deprotection Conditions:
| Protecting Group | Deprotection Conditions | Deprotection Time |
| Isobutyryl (standard) | Concentrated Ammonia, 55°C | 8-16 hours |
| Phenoxyacetyl | Concentrated Ammonia, Room Temp. | < 4 hours [1] |
Experimental Protocol for Deprotection:
-
Following synthesis, the solid support is treated with concentrated aqueous ammonia.
-
The mixture is incubated at room temperature.
-
The ammonia solution, now containing the cleaved and deprotected oligonucleotide, is removed from the support.
-
The ammonia is evaporated, and the resulting oligonucleotide is purified.
Biological Activity: An Area for Future Research
While some guanosine analogs are known to exhibit immunostimulatory activity, often through the activation of Toll-like receptor 7 (TLR7), there is a lack of specific, peer-reviewed studies detailing the biological activity of N²-Phenoxyacetylguanosine as a standalone agent. The available literature primarily focuses on its role as a synthetic intermediate.
Signaling Pathway for TLR7 Agonism (Generalized for Guanosine Analogs):
Further research is required to determine if N²-Phenoxyacetylguanosine itself possesses any significant immunostimulatory, antiviral, or other biological activities.
Conclusion
N²-Phenoxyacetylguanosine represents a significant, albeit often overlooked, molecule in the history of biotechnology. Its introduction as a protected nucleoside building block was a key enabling step in the advancement of automated oligonucleotide synthesis, allowing for the routine production of complex and sensitive nucleic acid molecules. While its own biological activity remains largely unexplored, its contribution to the synthesis of oligonucleotides for research, diagnostics, and therapeutic applications is undeniable. This technical guide has provided a comprehensive overview of its discovery, synthesis, and primary application, highlighting its importance in the field of nucleic acid chemistry.
References
N²-Phenoxyacetylguanosine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of N²-Phenoxyacetylguanosine, a key building block in the chemical synthesis of ribonucleic acids (RNA) and a potential modulator of the innate immune system. This document details its chemical identity, physicochemical properties, and its primary applications in scientific research. Detailed experimental protocols for its synthesis and use in oligonucleotide synthesis are provided as representative examples. Furthermore, its potential interaction with Toll-like receptor 7 (TLR7) is explored, with a suggested experimental workflow for its investigation. This guide is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and medicinal chemistry.
Introduction
N²-Phenoxyacetylguanosine is a modified nucleoside, specifically a derivative of guanosine (B1672433). The key structural feature is the presence of a phenoxyacetyl group attached to the exocyclic amine (N²) of the guanine (B1146940) base. This modification serves a crucial role as a protecting group in the solid-phase synthesis of RNA, preventing unwanted side reactions during the assembly of the oligonucleotide chain. The phenoxyacetyl group is favored for its stability during the synthesis cycles and its facile removal under mild basic conditions, which preserves the integrity of the synthesized RNA molecule.
Beyond its role in nucleic acid chemistry, N²-Phenoxyacetylguanosine belongs to a class of guanosine analogs that have been identified as potential ligands for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an antiviral response.[1] The potential for N²-Phenoxyacetylguanosine to act as a TLR7 agonist opens avenues for its investigation in immunology and drug development for infectious diseases and oncology.
This guide aims to consolidate the available technical information on N²-Phenoxyacetylguanosine, providing a valuable resource for researchers utilizing this compound in their work.
Chemical Identity and Molecular Structure
The fundamental identification and structural details of N²-Phenoxyacetylguanosine are summarized below.
| Identifier | Value |
| Compound Name | N²-Phenoxyacetylguanosine |
| Synonyms | N-(2-Phenoxyacetyl)guanosine, N2-PAC-rG |
| CAS Number | 119824-66-7 |
| Molecular Formula | C₁₈H₁₉N₅O₇ |
| Molecular Weight | 417.37 g/mol |
| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4--INVALID-LINK--CO)O">C@@HO |
Molecular Structure:
References
The Biological Activity of N2-Phenoxyacetylguanosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-Phenoxyacetylguanosine is a synthetic guanosine (B1672433) analog characterized by the presence of a phenoxyacetyl group at the N2 position of the guanine (B1146940) base. While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other N2-modified guanosine derivatives suggests a strong potential for immunological and therapeutic activity. Guanosine analogs are recognized as endogenous ligands for Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 triggers downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines, which can elicit potent antiviral and antitumor responses. This technical guide provides a comprehensive overview of the theoretical framework for the biological activity of this compound, detailed experimental protocols for its evaluation, and a summary of expected quantitative data based on the activity of related compounds.
Introduction
This compound is a nucleoside derivative used as a building block in the synthesis of oligonucleotides.[1] Beyond this application, its structural features suggest it may possess significant biological activities. The N2 position of guanine is a critical site for molecular recognition and interaction. Modifications at this position can profoundly influence the biological properties of guanosine nucleosides, transforming them into potent signaling molecules.
Several N2-substituted guanosine analogs have demonstrated immunostimulatory properties by acting as agonists for Toll-like receptor 7 (TLR7).[2][3] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly guanosine- and uridine-rich sequences, from invading viruses.[4] The binding of a ligand to TLR7 initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and IRF7, leading to the production of type I interferons (IFN-α/β) and other inflammatory cytokines. This innate immune response is crucial for antiviral defense and can also contribute to antitumor immunity.
This guide will explore the potential biological activities of this compound, focusing on its predicted role as a TLR7 agonist and its consequent antiviral and anticancer effects.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of related N2-modified guanosine analogs, this compound is hypothesized to exhibit the following biological activities:
-
Immunostimulatory Activity: By acting as a TLR7 agonist, this compound is expected to stimulate innate immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, leading to the production of cytokines.
-
Antiviral Activity: The induction of type I interferons can establish an antiviral state in neighboring cells, inhibiting viral replication.
-
Anticancer Activity: TLR7 activation can promote the maturation and activation of dendritic cells, leading to enhanced antigen presentation and the development of tumor-specific T cell responses.
TLR7 Signaling Pathway
The proposed mechanism of action for this compound involves its recognition by TLR7 in the endosome of immune cells. This interaction is often enhanced by the presence of ssRNA. The activation of TLR7 initiates a signaling cascade through the MyD88-dependent pathway.
Quantitative Data (Hypothetical)
The following tables summarize the expected quantitative data for the biological activity of this compound based on published data for other potent N2-substituted guanosine analogs. Note: These values are hypothetical and require experimental verification.
Table 1: In Vitro Immunostimulatory Activity (Hypothetical)
| Assay | Cell Line | Parameter | Expected Value |
| TLR7 Reporter Assay | HEK293-hTLR7 | EC50 | 1 - 10 µM |
| IFN-α Production | Human pDCs | EC50 | 5 - 25 µM |
| TNF-α Production | Human PBMCs | EC50 | 10 - 50 µM |
Table 2: In Vitro Antiviral Activity (Hypothetical)
| Virus | Cell Line | Parameter | Expected Value |
| Influenza A Virus | A549 | EC50 | 5 - 20 µM |
| Hepatitis C Virus | Huh-7 | EC50 | 10 - 40 µM |
| HIV-1 | MT-4 | EC50 | 15 - 50 µM |
Table 3: In Vitro Anticancer Activity (Hypothetical)
| Cell Line | Cancer Type | Parameter | Expected Value |
| MCF-7 | Breast Cancer | IC50 | 20 - 75 µM |
| A549 | Lung Cancer | IC50 | 25 - 80 µM |
| B16-F10 | Melanoma | IC50 | 15 - 60 µM |
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate the biological activity of this compound.
TLR7 Agonist Activity Assay (HEK-Blue™ TLR7 Assay)
This protocol describes the use of a commercially available reporter cell line to quantify TLR7 activation.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Positive control (e.g., R848)
-
96-well plates
Procedure:
-
Seed HEK-Blue™ hTLR7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control in HEK-Blue™ Detection medium.
-
Remove the culture medium from the cells and add 200 µL of the compound dilutions.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Plot the absorbance against the compound concentration and determine the EC50 value using non-linear regression.
In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the positive control in culture medium.
-
Replace the medium in the wells with the compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This compound represents a promising, yet under-investigated, molecule with the potential for significant biological activity. Based on its chemical structure and the known pharmacology of related N2-substituted guanosine analogs, it is hypothesized to act as a TLR7 agonist, thereby inducing potent immunostimulatory, antiviral, and anticancer effects. The experimental protocols and theoretical data presented in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential. Further research is warranted to validate these hypotheses and to fully elucidate the compound's mechanism of action and its potential applications in drug development.
References
N2-Phenoxyacetylguanosine: A Technical Guide to a Guanosine Analog for Immunological and Virological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2-Phenoxyacetylguanosine is a synthetic guanosine (B1672433) analog with potential applications in immunology and virology. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other N2-substituted guanosine analogs suggests it may function as an agonist of Toll-like receptor 7 (TLR7).[1][2][3] Activation of TLR7 is a key mechanism in the innate immune response to single-stranded viral RNA, leading to the induction of type I interferons and other pro-inflammatory cytokines.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed putative synthesis protocol, and its hypothesized mechanism of action through the TLR7 signaling pathway. Experimental protocols for assays relevant to the characterization of its biological activity are also detailed.
Chemical Properties
This compound is a modified nucleoside where a phenoxyacetyl group is attached to the N2 position of the guanine (B1146940) base. This modification is expected to influence its biological activity and metabolic stability.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₉N₅O₇ | [4] |
| Molecular Weight | 417.37 g/mol | [4] |
| CAS Number | 119824-66-7 | [3][4][5][6] |
| Appearance | White to Off-white powder | [5] |
| Purity | ≥97% | [5] |
| Storage | 2~8℃ | [4][5] |
| Melting Point | 159-160 °C | [7] |
| Predicted Density | 1.76±0.1 g/cm³ | [7] |
Synthesis of this compound
Putative Synthesis Protocol
This protocol is adapted from the synthesis of N2-phenoxyacetyl-2'-deoxyguanosine.
Materials:
-
Guanosine
-
Trimethylchlorosilane
-
Phenoxyacetyl chloride
-
Sodium hydroxide (B78521) solution
-
Dowex resin (H+ form)
-
Methanol
-
Diethyl ether
Procedure:
-
Drying: Dry guanosine by co-evaporation with dry pyridine.
-
Silylation: Suspend the dried guanosine in dry pyridine and add trimethylchlorosilane. Stir at room temperature. This step protects the hydroxyl groups of the ribose sugar.
-
Acylating Agent Preparation: In a separate flask, suspend 1-hydroxybenzotriazole in a mixture of acetonitrile and pyridine. Add phenoxyacetyl chloride to this suspension to form the active acylating agent.
-
Acylation: Add the acylating agent solution to the silylated guanosine mixture. Stir at room temperature.
-
Deprotection of Hydroxyl Groups: After the reaction is complete, add sodium hydroxide solution to hydrolyze the silyl (B83357) protecting groups. Neutralize the solution with Dowex resin.
-
Work-up and Purification: Remove the solvents by rotary evaporation. Dilute the resulting residue with water and wash with chloroform and diethyl ether. Concentrate the aqueous solution.
-
Crystallization: this compound should crystallize from the concentrated aqueous solution. The crystals can be filtered, washed with diethyl ether, and dried.
Hypothesized Mechanism of Action: TLR7 Agonism
Based on studies of other guanosine analogs, this compound is hypothesized to act as a Toll-like receptor 7 (TLR7) agonist.[1][2][3] TLR7 is an endosomal receptor that recognizes single-stranded RNA, a common component of viral genomes.
TLR7 Signaling Pathway
Activation of TLR7 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, culminating in the production of type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines such as TNF-α and IL-6.
Figure 1: Hypothesized TLR7 signaling pathway for this compound.
Experimental Protocols
The following are representative protocols for characterizing the biological activity of this compound as a TLR7 agonist.
TLR7 Reporter Assay
This assay is used to determine if this compound can activate the TLR7 signaling pathway and to quantify its potency (EC50).
Materials:
-
HEK-Blue™ hTLR7 cells (or other suitable TLR7 reporter cell line)
-
HEK-Blue™ Detection medium
-
This compound
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, a positive control, and a negative control.
-
Cell Treatment: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 16-24 hours.
-
Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 620-655 nm.
-
Data Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Figure 2: Workflow for a TLR7 reporter assay.
Cytokine Induction Assay
This assay measures the production of cytokines (e.g., IFN-α, TNF-α, IL-6) from immune cells in response to this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line
-
RPMI 1640 medium supplemented with FBS and antibiotics
-
This compound
-
Positive control (e.g., R848 or LPS)
-
Negative control (vehicle)
-
24-well plates
-
ELISA kits for IFN-α, TNF-α, and IL-6
Procedure:
-
Cell Seeding: Plate PBMCs in a 24-well plate.
-
Cell Treatment: Add different concentrations of this compound, a positive control, and a negative control to the cells.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
ELISA: Perform ELISAs on the supernatants to quantify the levels of IFN-α, TNF-α, and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations.
Antiviral Assay
This assay evaluates the ability of this compound to inhibit viral replication, likely through the induction of an antiviral state mediated by type I interferons.
Materials:
-
A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza)
-
A virus susceptible to interferon-mediated inhibition (e.g., a reporter virus)
-
Cell culture medium
-
This compound
-
Positive control (e.g., a known antiviral drug)
-
Negative control (vehicle)
-
96-well plates
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, reporter gene expression)
Procedure:
-
Cell Seeding: Plate host cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with serial dilutions of this compound for 12-24 hours to induce an antiviral state.
-
Infection: Remove the medium containing the compound and infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period appropriate for the virus replication cycle.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method.
-
Data Analysis: Plot the percentage of viral inhibition against the compound concentration and determine the EC50 (half-maximal effective concentration). A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Potential Applications
Given its hypothesized activity as a TLR7 agonist, this compound could be a valuable research tool and a starting point for drug discovery in several areas:
-
Adjuvant for Vaccines: TLR7 agonists are known to enhance immune responses to vaccines.
-
Antiviral Therapeutics: By inducing type I interferons, it may have broad-spectrum antiviral activity.
-
Cancer Immunotherapy: TLR7 activation can promote anti-tumor immune responses.
-
mRNA Capping: N2-modified guanosine analogs have been investigated for their potential to be incorporated into mRNA caps (B75204) to enhance translation efficiency and stability.[8][9]
Conclusion
This compound is a guanosine analog with the potential to be a potent activator of the innate immune system through TLR7. While direct biological data for this specific compound is currently lacking in the public domain, the information on related N2-substituted guanosine analogs provides a strong rationale for its investigation as an immunostimulatory and antiviral agent. The protocols and pathways outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound in immunological and virological research. Further studies are warranted to elucidate its precise biological activities and therapeutic potential.
References
- 1. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and biochemical studies of substituted guanine ribonucleoside immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-Phenoxyacetyl)guanosine | 119824-66-7 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. N2-PAC-rG CAS 119824-66-7, N2-Phenoxyacetyl-Guanosine | Huaren [huarenscience.com]
- 6. This compound | 119824-66-7 | NP45047 [biosynth.com]
- 7. [PDF] Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 | Semantic Scholar [semanticscholar.org]
- 8. N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N2-Phenoxyacetylguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N2-Phenoxyacetylguanosine, a critical reagent in oligonucleotide synthesis. The strategic use of the phenoxyacetyl protecting group offers advantages in the deprotection steps of synthesizing modified oligonucleotides. This document outlines the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its preparation.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its protected intermediate. While a complete dataset is not publicly available in aggregated form, the following information has been compiled from relevant literature.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Chemical Shifts (δ) for 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine [1]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H8 | 8.07 | s |
| H1' | 6.45 | t |
| CH₂ (pac) | 5.05 | s |
| H3' | 4.75 | m |
| CH₃ (trityl) | 3.86 | s |
Note: Data obtained in CD₃OD. "pac" refers to the phenoxyacetyl group. "trityl" refers to the dimethoxytrityl group.
Table 2: ¹³C NMR Spectroscopic Data for this compound
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for 5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine [1]
| Ionization Mode | m/z | Fragment |
| FAB-MS (positive ion) | [Data not available in abstract] | [M+H]⁺ or other relevant fragments |
Note: The original publication indicates that Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used for characterization. Access to the full publication is required to obtain the specific m/z values.
Experimental Protocols
The synthesis of this compound involves the protection of the exocyclic amine of 2'-deoxyguanosine (B1662781). The following protocol is based on the method described by Schulhof, J. C., Molko, D., & Teoule, R. (1987).[1]
Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine
-
Transient Silylation: 2'-deoxyguanosine is dried by co-evaporation with dry pyridine. It is then suspended in dry pyridine, and trimethylchlorosilane is added. The mixture is stirred at room temperature to achieve transient silylation of the hydroxyl groups.
-
Acylation: In a separate flask, 1-hydroxybenzotriazole (B26582) is dried and suspended in a mixture of acetonitrile (B52724) and pyridine. Phenoxyacetyl chloride is then added to this suspension.
-
Reaction: The suspension from step 2 is added to the silylated 2'-deoxyguanosine solution from step 1. The reaction mixture is stirred at room temperature.
-
Work-up and Deprotection: The reaction is quenched, and the silyl (B83357) protecting groups are removed during an aqueous work-up.
-
Purification: The crude product is purified by crystallization to yield N2-phenoxyacetyl-2'-deoxyguanosine.
Visualized Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthesis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. For more in-depth analysis and complete spectroscopic data, consulting the primary literature is recommended.
References
Methodological & Application
Application Notes and Protocols for N2-Phenoxyacetylguanosine Phosphoramidite in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Phenoxyacetylguanosine phosphoramidite (B1245037) is a crucial building block in modern solid-phase DNA synthesis, particularly for the generation of high-purity oligonucleotides required in research, diagnostics, and therapeutic applications. The phenoxyacetyl (Pac) protecting group on the exocyclic amine of guanine (B1146940) offers distinct advantages, primarily its lability under mild basic conditions. This characteristic allows for rapid and gentle deprotection protocols, minimizing the formation of side products and preserving the integrity of sensitive modifications elsewhere in the oligonucleotide chain. These application notes provide detailed protocols and quantitative data for the efficient use of this compound phosphoramidite in automated DNA synthesis.
Data Presentation
Table 1: Quantitative Parameters for this compound Phosphoramidite in Automated DNA Synthesis
| Parameter | Value/Range | Conditions/Notes |
| Coupling Efficiency | >98% | A longer coupling time (e.g., 60-180 seconds) may be required compared to standard phosphoramidites, especially for sterically hindered sequences. Use of activators like DCI can enhance coupling kinetics. |
| Deprotection Time (UltraMILD) | 2-4 hours | 0.05 M Potassium Carbonate in Methanol at room temperature.[1] |
| Deprotection Time (UltraFAST) | 10-15 minutes | Ammonium Hydroxide/Methylamine (AMA) mixture (1:1 v/v) at 65°C.[1][2] |
| Phosphoramidite Solution Stability | 2-3 days | In anhydrous acetonitrile (B52724) at 2-8°C. |
Experimental Protocols
Protocol 1: Automated Solid-Phase DNA Synthesis Cycle
This protocol outlines the standard steps for incorporating this compound phosphoramidite into a growing oligonucleotide chain on an automated DNA synthesizer.
1. Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[3][4]
-
Procedure: The 5'-Dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating with the deblocking solution.
-
Time: 50-60 seconds.[5]
2. Coupling
-
Reagents:
-
This compound phosphoramidite solution (0.05 - 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Time: 60-180 seconds. A longer coupling time is recommended for this modified phosphoramidite to ensure high coupling efficiency.[6]
3. Capping
-
Reagents:
-
Capping A: Phenoxyacetic Anhydride (B1165640) (5% in THF/Pyridine or THF).[7][8][9]
-
Capping B: 16% N-Methylimidazole (NMI) in THF.[8]
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. The use of phenoxyacetic anhydride in Capping A is recommended to avoid potential transamidation of the N2-phenoxyacetyl group.
-
Time: 30-60 seconds.
4. Oxidation
-
Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.[3]
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
-
Time: 30-60 seconds.
Wash Step: After each step of the cycle, the column is washed with anhydrous acetonitrile to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection
Method 1: UltraMILD Deprotection
This method is recommended for oligonucleotides containing sensitive modifications that are incompatible with harsh basic conditions.
-
Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol.[1]
-
Procedure:
-
After synthesis, the solid support is transferred to a vial.
-
The potassium carbonate solution is added to the support.
-
The mixture is incubated at room temperature for 2-4 hours.[1]
-
The supernatant containing the deprotected oligonucleotide is collected.
-
Method 2: UltraFAST Deprotection
This method provides rapid deprotection for standard oligonucleotides.
-
Reagent: A 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (AMA).[1][2]
-
Procedure:
Visualizations
Caption: Workflow of DNA synthesis using this compound phosphoramidite.
Caption: Deprotection pathways for oligonucleotides containing this compound.
References
- 1. glenresearch.com [glenresearch.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. empbiotech.com [empbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
Application Notes and Protocols for N2-Phenoxyacetylguanosine in Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental research. The solid-phase phosphoramidite (B1245037) method is the gold standard for this process, relying on a series of protection and deprotection steps to ensure the fidelity of the synthesized RNA sequence. The choice of protecting groups for the exocyclic amines of the nucleobases is critical to the overall success of the synthesis, impacting coupling efficiency, deprotection conditions, and the purity of the final product.
N2-Phenoxyacetyl (Pac) protection for guanosine (B1672433) offers a significant advantage over traditional protecting groups like isobutyryl (iBu) or benzoyl (Bz) due to its lability under milder basic conditions. This allows for a more gentle deprotection strategy, which is particularly beneficial for the synthesis of long RNA sequences and those containing sensitive modifications that are susceptible to degradation under harsh basic treatments. These application notes provide a comprehensive overview, experimental protocols, and performance data for the use of N2-Phenoxyacetylguanosine phosphoramidite in solid-phase RNA synthesis.
Advantages of N2-Phenoxyacetyl (Pac) Protecting Group
The primary advantage of the Pac group is its rapid and clean removal under milder basic conditions compared to standard protecting groups. This translates to several key benefits:
-
Reduced Deprotection Time: The Pac group can be completely removed in a significantly shorter time, streamlining the overall synthesis workflow.
-
Milder Deprotection Conditions: The use of less harsh reagents and lower temperatures for deprotection minimizes the degradation of the RNA backbone and any sensitive modified bases within the sequence.
-
Improved Purity of Final Product: By avoiding harsh deprotection conditions, the formation of side products is reduced, leading to a higher purity of the target RNA oligonucleotide.
-
Compatibility: Pac-protected guanosine phosphoramidite is fully compatible with standard automated solid-phase RNA synthesis cycles and other commonly used protecting groups for the remaining nucleobases (e.g., Pac for Adenine, Acetyl for Cytosine).
Data Presentation
Table 1: Comparison of Guanosine Protecting Groups in RNA Synthesis
| Parameter | N2-Phenoxyacetyl (Pac) | N2-Isobutyryl (iBu) | N2-Dimethylformamidine (dmf) |
| Structure | Phenoxyacetyl group attached to the N2 position of guanine | Isobutyryl group attached to the N2 position of guanine | Dimethylformamidine group attached to the N2 position of guanine |
| Relative Lability | High | Moderate | High |
| Coupling Efficiency | >98%[1] | >99%[2] | >98% |
| Typical Deprotection Conditions | 29% NH₃ at room temp for <4 hours[3]; Ethanolic ammonia (B1221849) for 2 hours[4]; AMA (Ammonia/Methylamine) 1:1 at 65°C for 10-15 min[3][5] | Concentrated ammonia at 55°C for 8-16 hours[2] | Concentrated ammonia at 55°C for 2-3 hours[2] |
| Deprotection Half-Life (t½) | ~12 min (for dC(Pac) with K₂CO₃ in MeOH)[4] | Not readily available | Not readily available |
| Overall RNA Yield | High | High | High |
| Final Product Purity | High, due to mild deprotection[6] | Good, but can be compromised by harsh deprotection | High |
Note: Direct comparative data for coupling efficiency, and overall yield for Pac-G in RNA synthesis under identical conditions is limited in the reviewed literature. The provided values are based on general findings in oligonucleotide synthesis. The deprotection half-life for Pac is for deoxycytidine and serves as an indicator of its lability.
Experimental Protocols
Protocol 1: Solid-Phase RNA Synthesis using this compound Phosphoramidite
This protocol outlines a standard cycle for automated solid-phase RNA synthesis on a 1 µmol scale using N2-phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite.
Materials:
-
Phosphoramidites:
-
N6-Phenoxyacetyl-A-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)
-
N4-Acetyl-C-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)
-
N2-Phenoxyacetyl-G-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Uridine-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)
-
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water
-
Capping Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF
-
Cap B: 16% N-Methylimidazole in THF
-
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)
-
Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside.
-
Anhydrous acetonitrile
Synthesis Cycle:
-
Detritylation (Deblocking):
-
Treat the solid support with 3% TCA in DCM to remove the 5'-DMT protecting group from the immobilized nucleoside.
-
Wash thoroughly with anhydrous acetonitrile.
-
-
Coupling:
-
Deliver the this compound phosphoramidite solution (or other desired phosphoramidite) and the activator solution simultaneously to the synthesis column.
-
Allow the coupling reaction to proceed for 5-10 minutes. This step forms the phosphite (B83602) triester linkage.
-
-
Capping:
-
Treat the support with the capping reagents (Cap A and Cap B) to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants in the subsequent cycles.
-
Wash thoroughly with anhydrous acetonitrile.
-
-
Oxidation:
-
Treat the support with the oxidizing solution to convert the unstable phosphite triester linkage to a stable phosphate (B84403) triester.
-
Wash thoroughly with anhydrous acetonitrile.
-
-
Repeat:
-
Repeat steps 1-4 for each subsequent nucleotide to be added to the growing RNA chain.
-
Protocol 2: Deprotection and Cleavage of RNA from Solid Support
Method A: Ammonia/Methylamine (B109427) (AMA) Treatment
-
Transfer the CPG solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (40%).[5]
-
Seal the vial tightly and heat at 65°C for 15-20 minutes.[5]
-
Cool the vial to room temperature.
-
Transfer the solution to a new tube and evaporate to dryness using a centrifugal vacuum concentrator.
Method B: Anhydrous Ammonia Gas-Phase Deprotection
-
Place the synthesis column in a sealed reactor.
-
Introduce anhydrous ammonia gas.
-
Allow the reaction to proceed for 36 minutes.[5]
-
Evacuate the ammonia gas.
-
Elute the deprotected oligonucleotide from the support with water or buffer.
Protocol 3: 2'-O-TBDMS Group Deprotection
-
Resuspend the dried, base-deprotected RNA pellet in 100 µL of anhydrous DMSO.
-
Add 125 µL of triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding an appropriate quenching buffer (e.g., 2M TEAA).
Protocol 4: RNA Purification and Analysis
-
Purification: The crude deprotected RNA can be purified using various methods, including denaturing polyacrylamide gel electrophoresis (PAGE), anion-exchange high-performance liquid chromatography (AEX-HPLC), or reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Analysis: The purity and integrity of the final RNA product should be assessed by AEX-HPLC or RP-HPLC.[7][8] The identity of the RNA can be confirmed by mass spectrometry.
Visualizations
Caption: Overall workflow for solid-phase RNA synthesis using this compound.
Caption: Structure of N2-Phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-CE-phosphoramidite.
Caption: Stepwise deprotection workflow for synthesized RNA.
Conclusion
The use of this compound phosphoramidite in solid-phase RNA synthesis presents a compelling strategy for the efficient and high-purity production of RNA oligonucleotides. The mild deprotection conditions afforded by the Pac group are particularly advantageous for the synthesis of long and modified RNA molecules that are sensitive to standard, harsher deprotection methods. By following the detailed protocols and understanding the performance characteristics outlined in these application notes, researchers can leverage the benefits of Pac-G to advance their work in the ever-expanding field of RNA-based research and therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ads-tec.co.jp [ads-tec.co.jp]
Application Notes and Protocols for the Deprotection of the N2-Phenoxyacetyl (Pac) Group in Synthetic DNA/RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N2-phenoxyacetyl (Pac) group is a crucial protecting group for the exocyclic amine of guanosine (B1672433) and adenosine (B11128) in the chemical synthesis of DNA and RNA oligonucleotides. Its lability under mild basic conditions makes it particularly suitable for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, that would be degraded by harsher deprotection methods.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the efficient deprotection of the N2-phenoxyacetyl group in synthetic oligonucleotides.
The use of Pac-protected phosphoramidites is a key component of "UltraMild" synthesis strategies, which aim to minimize exposure of the synthetic oligonucleotide to harsh alkaline conditions, thereby preserving the integrity of sensitive functional groups.[2][4]
Data Presentation: Deprotection Kinetics
The selection of an appropriate deprotection strategy depends on the stability of the oligonucleotide and any incorporated modifications. The following tables summarize the deprotection times and half-lives for the N2-phenoxyacetyl group under various conditions, allowing for an informed choice of protocol.
Table 1: Deprotection Times for Pac-Protected Deoxyguanosine (dG) with Various Reagents
| Reagent | Temperature | Time for Complete Deprotection | Reference |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) (29%) | Room Temperature | < 4 hours | [5] |
| Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | [2] |
| 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | [2][3] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 5 minutes | [2] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | Room Temperature | 120 minutes | [2] |
Table 2: Deprotection Half-Life (t½) of N-Phenoxyacetyl (Pac) and Related Protecting Groups on Deoxyribonucleosides
| Protected Nucleoside | Reagent | Temperature | Half-Life (t½) | Reference |
| dA(Pac) | 2.0 M Ethanolic Ammonia (B1221849) | Room Temperature | 18 minutes | [6] |
| dC(Pac) | 2.0 M Ethanolic Ammonia | Room Temperature | 7 minutes | [6] |
| dA(Pac) | Aqueous Methylamine (40 wt%) | Room Temperature | < 0.5 minutes | [6] |
| dC(Pac) | Aqueous Methylamine (40 wt%) | Room Temperature | < 0.5 minutes | [6] |
| dG(tBPAC)¹ | 2.0 M Ethanolic Ammonia | Room Temperature | 96 minutes | [6] |
¹tert-butylphenoxyacetyl, a related labile protecting group.
Experimental Protocols
Protocol 1: UltraMild Deprotection of Pac-Protected DNA Oligonucleotides
This protocol is recommended for oligonucleotides containing base-labile or temperature-sensitive modifications.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) using Pac-protected phosphoramidites.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Glacial Acetic Acid.
-
RNase-free water.
-
Purification cartridges (optional).
Procedure:
-
Following synthesis, transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the vial.
-
Incubate the vial at room temperature for 4 hours with gentle agitation.
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Neutralization is critical: Before drying, neutralize the solution by adding 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution. Evaporation of the unneutralized solution can damage the oligonucleotide.
-
The oligonucleotide solution can now be desalted or purified by standard methods such as reverse-phase cartridge purification.
Protocol 2: Standard Ammonium Hydroxide Deprotection of Pac-Protected DNA Oligonucleotides
This protocol is a faster alternative to the UltraMild procedure and is suitable for oligonucleotides without highly sensitive modifications.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) using Pac-protected phosphoramidites.
-
Concentrated Ammonium Hydroxide (28-30%).
-
RNase-free water.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
After incubation, transfer the supernatant to a new tube.
-
Rinse the support with RNase-free water and combine the rinses with the supernatant.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in RNase-free water for quantification and further use.
Protocol 3: Deprotection of Pac-Protected RNA Oligonucleotides (with 2'-TBDMS protection)
This protocol describes the two-step deprotection process for synthetic RNA, involving the removal of the N2-Pac group and the 2'-tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
RNA oligonucleotide synthesized on a solid support using Pac-protected and 2'-TBDMS protected phosphoramidites.
-
Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) or Ethanolic Ammonia.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
RNA Quenching Buffer.
-
RNase-free tubes and pipette tips.
Procedure:
Step 1: Cleavage and Base Deprotection
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of AMA solution to the support.
-
Incubate at 65°C for 10 minutes to cleave the oligonucleotide from the support and remove the Pac and other base-protecting groups.[2]
-
Cool the vial and carefully transfer the supernatant to a new RNase-free tube.
-
Rinse the support with RNase-free water and combine with the supernatant.
-
Dry the oligonucleotide solution in a vacuum concentrator.
Step 2: 2'-TBDMS Group Removal
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be required.[7]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[7]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[7]
-
Cool the solution and proceed with purification. For cartridge purification, quench the reaction by adding 1.75 mL of RNA Quenching Buffer.[2]
Visualizations
Solid-Phase Oligonucleotide Synthesis and Deprotection Workflow
Caption: Workflow of solid-phase synthesis and deprotection.
Logical Relationship: Mechanism of N2-Phenoxyacetyl Deprotection by Ammonia
Caption: Base-catalyzed hydrolysis of the N2-Pac group.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
N2-Phenoxyacetylguanosine: A Key Building Block for the Synthesis of High-Purity Modified Oligonucleotides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Phenoxyacetylguanosine is a crucial protected nucleoside derivative widely employed in the chemical synthesis of modified oligonucleotides, particularly RNA and its analogs. The phenoxyacetyl (Pac) group serves as a temporary protecting shield for the exocyclic amine of guanosine (B1672433) during the automated solid-phase synthesis process. Its lability under mild basic conditions makes it an ideal choice for the synthesis of sensitive oligonucleotides that may be damaged by harsher deprotection methods. This document provides detailed application notes and experimental protocols for the effective use of this compound phosphoramidite (B1245037) in the synthesis of high-quality, modified oligonucleotides for research and therapeutic applications.
Principle and Applications
The core utility of this compound lies in the properties of the phenoxyacetyl protecting group. In automated oligonucleotide synthesis, which proceeds via the phosphoramidite method, it is essential to protect the reactive functional groups on the nucleobases to prevent unwanted side reactions during the sequential coupling of nucleotide monomers. The N2-amino group of guanine (B1146940) is particularly susceptible to modification during the synthesis cycle.
The phenoxyacetyl group offers a significant advantage due to its "mild" deprotection characteristics. Unlike traditional protecting groups that require prolonged exposure to harsh alkaline conditions for removal, the Pac group can be efficiently cleaved under gentler, "UltraMILD" conditions.[] This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications, such as certain fluorescent dyes, backbone modifications, or base analogs, which might be degraded under standard deprotection protocols.[2]
The primary applications for oligonucleotides synthesized using this compound include:
-
Antisense Oligonucleotides (ASOs): These are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) and modulate gene expression.[3] The chemical modifications incorporated into ASOs, often synthesized using mild protecting groups like phenoxyacetyl, enhance their stability, binding affinity, and pharmacokinetic properties.[4]
-
Small interfering RNAs (siRNAs): These are double-stranded RNA molecules that can induce sequence-specific gene silencing through the RNA interference (RNAi) pathway. The synthesis of high-purity and chemically modified siRNAs often relies on protecting groups that can be removed without damaging the RNA strands.
-
Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific target molecules, such as proteins or small molecules, with high affinity and specificity.
-
Probes for Molecular Diagnostics: Modified oligonucleotides are used as probes in various diagnostic assays, including polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH).
It is important to note that the phenoxyacetyl group is a transient modification present during the synthesis process and is removed during the final deprotection step. Therefore, the final oligonucleotide product does not contain the N2-phenoxyacetyl modification. The choice of this protecting group influences the purity and integrity of the final product, especially for complex and sensitive oligonucleotides.
Quantitative Data
The efficiency of oligonucleotide synthesis is determined by several key parameters, including coupling efficiency and deprotection time. While specific data for this compound phosphoramidite can vary depending on the synthesizer, reagents, and specific sequence, the following table summarizes typical performance characteristics based on available literature.
| Parameter | Typical Value/Condition | Reference |
| Coupling Efficiency | >98% per step | [5][6] |
| Deprotection Conditions (Phenoxyacetyl Group) | ||
| Concentrated Ammonium Hydroxide (29%) at Room Temperature | [7] | |
| Ammonium Hydroxide/Methylamine (AMA) | [8] | |
| 0.05 M Potassium Carbonate in Methanol | [2] | |
| Deprotection Time (Phenoxyacetyl Group) | ||
| < 4 hours with concentrated Ammonium Hydroxide at Room Temperature | [7] | |
| 2-4 hours with AMA at Room Temperature | [9] | |
| 2 hours with Ammonium Hydroxide at Room Temperature (UltraMILD conditions) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N2-phenoxyacetyl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol describes the synthesis of the key phosphoramidite building block from the protected nucleoside.
Materials:
-
5'-O-DMT-N2-phenoxyacetyl-2'-O-TBDMS-guanosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dry the starting nucleoside (5'-O-DMT-N2-phenoxyacetyl-2'-O-TBDMS-guanosine) by co-evaporation with anhydrous acetonitrile and dry under high vacuum.
-
Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a small amount of methanol.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate (B1210297) with 0.5% triethylamine) to obtain the pure phosphoramidite.
-
Dry the final product under high vacuum and store under argon at -20°C.
Protocol 2: Solid-Phase Synthesis of RNA Oligonucleotides using this compound Phosphoramidite
This protocol outlines the general steps for automated solid-phase synthesis of an RNA oligonucleotide.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
This compound phosphoramidite solution (0.1 M in anhydrous ACN).
-
Other required phosphoramidite solutions (A, C, U).
-
Activator solution (e.g., 0.25 M Dicyanoimidazole (DCI) in ACN).[6]
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/Pyridine/Water).
-
Deblocking solution (3% Trichloroacetic acid (TCA) in DCM).
-
Anhydrous Acetonitrile (ACN) for washing.
Procedure (Automated Synthesizer Cycle):
The synthesis is performed on an automated DNA/RNA synthesizer following a series of repetitive cycles for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The support is then washed extensively with ACN.
-
Coupling: The this compound phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The coupling reaction typically proceeds for a few minutes.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles. The support is then washed with ACN.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution. The support is then washed with ACN.
These four steps are repeated for each subsequent nucleotide in the desired sequence.
Protocol 3: Cleavage and Deprotection of the Synthesized Oligonucleotide
This protocol describes the final steps to release the oligonucleotide from the solid support and remove all protecting groups.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v).
-
Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA buffer for 2'-O-TBDMS removal.
Procedure:
-
Transfer the CPG support containing the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial and heat at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the phenoxyacetyl and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups.[8]
-
Cool the vial and transfer the solution containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
To remove the 2'-O-TBDMS protecting groups, resuspend the pellet in the TEA·3HF buffer and incubate at 65°C for 1.5 hours.[10]
-
Quench the reaction and desalt the oligonucleotide using an appropriate method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
-
Analyze the purity and integrity of the final oligonucleotide product by HPLC and mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of solid-phase oligonucleotide synthesis and a conceptual representation of how modified oligonucleotides can interact with cellular pathways.
Caption: Automated solid-phase synthesis workflow for oligonucleotides.
Caption: General mechanism of action for antisense oligonucleotides.
Conclusion
This compound is an indispensable tool in the modern synthesis of modified oligonucleotides. Its key advantage lies in the mild deprotection conditions required for the removal of the phenoxyacetyl group, which preserves the integrity of sensitive modifications within the oligonucleotide chain. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this valuable building block in the creation of high-purity oligonucleotides for a wide range of applications, from basic research to the development of novel nucleic acid-based therapeutics.
References
- 2. glenresearch.com [glenresearch.com]
- 3. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 10. Automated Solid-Phase Synthesis of RNA Oligonucleotides Containing a Non-bridging Phosphorodithioate Linkage via Phosphorothioamidites - PMC [pmc.ncbi.nlm.nih.gov]
Applications of N2-Phenoxyacetylguanosine in Antisense Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of antisense oligonucleotides (ASOs) is a cornerstone of modern therapeutic development. The fidelity of this synthesis is critically dependent on the protecting groups used for the nucleobases. These protecting groups prevent unwanted side reactions during the sequential addition of phosphoramidites to the growing oligonucleotide chain. N2-Phenoxyacetylguanosine (Pac-G) has emerged as a valuable building block in ASO synthesis, primarily due to the lability of the phenoxyacetyl (Pac) protecting group under mild basic conditions. This property is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications that are incompatible with harsh deprotection reagents.
This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of antisense oligonucleotides.
Advantages of N2-Phenoxyacetyl (Pac) Protecting Group
The primary advantage of the phenoxyacetyl group for the protection of the exocyclic amine of guanosine (B1672433) lies in its rapid and clean removal under mild alkaline conditions. This contrasts with more traditional protecting groups like isobutyryl (iBu) or dimethylformamidine (dmf), which often require prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for complete deprotection. The mild deprotection conditions afforded by the Pac group are essential for preserving the integrity of sensitive functionalities often incorporated into therapeutic ASOs.
Data Presentation
Deprotection Conditions and Times
The choice of protecting groups for all four nucleobases in an oligonucleotide synthesis strategy must be compatible to ensure uniform and complete deprotection. The use of this compound is often part of an "UltraMILD" deprotection strategy.[1][2]
| Protecting Group Combination | Deprotection Reagent | Temperature | Time | Reference |
| UltraMILD Chemistry | ||||
| Pac-dA, Ac-dC, iPr-Pac-dG | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | [1][2] |
| Pac-dA, Ac-dC, iPr-Pac-dG | Ammonium Hydroxide | Room Temperature | 2 hours | [1][2] |
| UltraFAST Chemistry | ||||
| Bz-dA, Ac-dC, dmf-dG | AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | [3] |
| Standard Chemistry | ||||
| Bz-dA, Bz-dC, iBu-dG | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours |
Note: iPr-Pac-dG is an isopropyl-phenoxyacetyl protected deoxyguanosine, a derivative of Pac-G, designed for UltraMILD deprotection.
Impact of Coupling Efficiency on Final Yield
| Average Coupling Efficiency (%) | Theoretical Yield of Full-Length 20-mer (%) |
| 99.5 | 90.5 |
| 99.0 | 81.8 |
| 98.5 | 73.6 |
| 98.0 | 66.0 |
This table demonstrates the critical importance of maintaining high coupling efficiency throughout the synthesis to maximize the yield of the desired full-length product.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Antisense Oligonucleotide using this compound Phosphoramidite (B1245037)
This protocol outlines the general steps for automated solid-phase synthesis of a DNA-based antisense oligonucleotide on a 1 µmol scale using phosphoramidite chemistry.
Materials:
-
Solid Support: Controlled Pore Glass (CPG) or Polystyrene (PS) functionalized with the desired 3'-terminal nucleoside.
-
Phosphoramidites:
-
N6-Benzoyl-dA-CE Phosphoramidite
-
N4-Acetyl-dC-CE Phosphoramidite
-
N2-Phenoxyacetyl-dG-CE Phosphoramidite
-
dT-CE Phosphoramidite
-
All phosphoramidites dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
-
Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Anhydrous acetonitrile.
Procedure (Automated Synthesizer Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleoside by treating with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Coupling: The this compound phosphoramidite (or other desired phosphoramidite) and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is typically allowed to proceed for 30-60 seconds. The column is then washed with anhydrous acetonitrile.
-
Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed. Capping Solution A and Capping Solution B are delivered to the column to acetylate any unreacted 5'-hydroxyls. The column is then washed with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by treatment with the oxidizing solution. The column is then washed with anhydrous acetonitrile.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide addition until the desired full-length oligonucleotide is assembled.
Protocol 2: "UltraMILD" Cleavage and Deprotection
This protocol is specifically for oligonucleotides synthesized using the UltraMILD protecting group strategy, including this compound.[1][2]
Materials:
-
Oligonucleotide synthesized on solid support using Pac-dA, Ac-dC, and iPr-Pac-dG phosphoramidites.
-
Deprotection Solution: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Glacial Acetic Acid.
-
Sterile, nuclease-free water.
Procedure:
-
Transfer of Support: After synthesis, transfer the solid support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.
-
Cleavage and Deprotection: Add 1 mL of 0.05 M potassium carbonate in methanol to the tube. Seal the tube tightly and incubate at room temperature for 4 hours with gentle agitation.
-
Neutralization: After incubation, carefully add 24 µL of glacial acetic acid to neutralize the potassium carbonate.
-
Elution: Transfer the methanolic solution containing the deprotected oligonucleotide to a new sterile microcentrifuge tube. Wash the solid support with an additional 0.5 mL of methanol and combine the solutions.
-
Drying: Evaporate the solvent to dryness using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the oligonucleotide pellet in a desired volume of sterile, nuclease-free water.
-
Purification: The crude oligonucleotide can be purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Mandatory Visualization
Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.
Caption: Workflow for antisense oligonucleotide synthesis and purification.
References
Application Notes and Protocols: N2-Phenoxyacetylguanosine in the Preparation of siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N2-Phenoxyacetylguanosine in the chemical synthesis of small interfering RNA (siRNA). The use of the phenoxyacetyl (Pac) protecting group for guanosine (B1672433) offers significant advantages, particularly in the context of synthesizing delicate RNA molecules susceptible to degradation under harsh deprotection conditions.
Introduction to this compound in siRNA Synthesis
The chemical synthesis of siRNA is a cornerstone of modern molecular biology and therapeutic development. The process relies on the sequential addition of ribonucleoside phosphoramidites to a growing oligonucleotide chain on a solid support. To prevent unwanted side reactions, the exocyclic amino groups of adenosine, cytosine, and guanosine are protected. This compound is a protected form of guanosine where the exocyclic N2 amine is modified with a phenoxyacetyl group. This protecting group is favored for its lability under exceptionally mild basic conditions, a strategy often referred to as "UltraMild" deprotection.[1] This characteristic is crucial for preserving the integrity of the final siRNA product, which can be sensitive to the standard, more vigorous deprotection methods used for DNA synthesis.
Application Notes
The phenoxyacetyl (Pac) group on the N2 position of guanosine is a strategic choice for RNA synthesis due to its rapid and clean removal under non-damaging conditions. Standard protecting groups often require prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for their removal.[2] In contrast, the Pac group can be efficiently cleaved using a solution of potassium carbonate in methanol (B129727) at room temperature.[3] This mild deprotection is highly advantageous for several reasons:
-
Preservation of RNA Integrity: RNA is inherently less stable than DNA due to the presence of the 2'-hydroxyl group, which can catalyze phosphodiester bond cleavage. Mild deprotection minimizes the risk of chain degradation.
-
Compatibility with Sensitive Moieties: siRNAs are often modified with fluorophores, quencher dyes, or other ligands that may not be stable under harsh deprotection conditions. The use of Pac-protected guanosine allows for the incorporation of these sensitive modifications.
-
Reduced Formation of Byproducts: Milder conditions reduce the likelihood of side reactions and the formation of impurities, simplifying the subsequent purification of the siRNA.
This compound is incorporated into the growing siRNA chain as a phosphoramidite (B1245037) building block, typically N2-Phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite.
Quantitative Data
The following table summarizes typical parameters associated with the solid-phase synthesis of siRNA utilizing this compound phosphoramidite.
| Parameter | Value/Condition | Notes |
| Coupling Efficiency | >99% | Per cycle, comparable to standard phosphoramidites. Dependent on synthesizer maintenance and reagent quality. |
| Coupling Time | 2 - 5 minutes | May require slightly longer coupling times than standard DNA phosphoramidites to ensure high efficiency. |
| Deprotection Reagent | 0.05 M Potassium Carbonate in Methanol | "UltraMild" conditions that are highly effective for removing the Pac group.[3] |
| Deprotection Time | 4 - 8 hours | At room temperature. |
| Cleavage from Solid Support | Concentrated Ammonium Hydroxide/Methylamine (AMA) or Gaseous Ammonia | The cleavage step is typically performed prior to or concurrently with the final deprotection of other protecting groups. |
| Expected Purity (Crude) | 85 - 95% Full-Length Product | Dependent on the length and sequence of the siRNA. |
| Final Purity (Post-Purification) | >97% | Achievable with standard purification techniques such as HPLC or PAGE. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of siRNA using this compound Phosphoramidite
This protocol outlines the automated solid-phase synthesis of an siRNA duplex using phosphoramidite chemistry, incorporating this compound for the guanosine residues.
Materials and Reagents:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first ribonucleoside.
-
N2-Phenoxyacetyl-5'-O-DMT-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite (Pac-rG phosphoramidite)
-
Standard RNA phosphoramidites (Pac-rA, Ac-rC, and rU)
-
Anhydrous Acetonitrile (B52724)
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile
-
Capping Solution A: Acetic Anhydride/Lutidine/THF
-
Capping Solution B: 16% N-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine
-
Cleavage Solution: Concentrated Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v)
-
Deprotection Solution: 0.05 M Potassium Carbonate (K2CO3) in anhydrous Methanol
-
2 M Triethylamine (B128534) Acetate (TEAA) buffer
-
Purification columns (e.g., HPLC, PAGE)
Procedure:
-
Preparation:
-
Dissolve the Pac-rG and other RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the phosphoramidites and all other necessary reagents on the DNA/RNA synthesizer.
-
Pack the appropriate CPG solid support into the synthesis column.
-
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of the following steps:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.
-
Coupling: The Pac-rG phosphoramidite (or other required phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A typical coupling time is 2-5 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Cleavage from Support:
-
After the final synthesis cycle, the solid support is treated with the AMA solution for 1-2 hours at room temperature to cleave the synthesized RNA strand from the support.
-
The solution containing the crude siRNA is collected.
-
-
"UltraMild" Deprotection:
-
Evaporate the AMA solution to dryness.
-
Resuspend the residue in the 0.05 M K2CO3 in methanol solution.
-
Incubate for 4-8 hours at room temperature to remove the phenoxyacetyl and acetyl protecting groups from the nucleobases.
-
-
Desilylation:
-
Remove the 2'-O-TBDMS silyl (B83357) protecting groups according to standard protocols (e.g., using triethylamine trihydrofluoride).
-
-
Purification:
-
The crude, deprotected siRNA is purified using reverse-phase or ion-exchange HPLC, or by polyacrylamide gel electrophoresis (PAGE).
-
The purity and identity of the final siRNA product should be confirmed by mass spectrometry and analytical HPLC or UPLC.
-
-
Annealing:
-
To form the final siRNA duplex, equimolar amounts of the purified sense and antisense strands are mixed in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH at pH 7.4, 2 mM magnesium acetate).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of siRNA using this compound.
Caption: The RNA interference (RNAi) pathway for siRNA-mediated gene silencing.
Conclusion
This compound is a valuable reagent for the chemical synthesis of siRNA. Its key advantage lies in the lability of the phenoxyacetyl protecting group under "UltraMild" deprotection conditions. This facilitates the high-yield, high-purity synthesis of siRNA molecules, especially those containing sensitive modifications, while minimizing the risk of degradation. The protocols and data presented here provide a framework for the successful application of this compound in siRNA preparation for research and therapeutic development.
References
Mild Deprotection Strategies for Oligonucleotides with N2-Phenoxyacetylguanosine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The phenoxyacetyl (Pac) protecting group for the N2 position of guanosine (B1672433) offers a valuable strategy for the synthesis of sensitive and modified oligonucleotides.[1][2][3] Its lability under milder basic conditions compared to standard protecting groups like isobutyryl (iBu) is advantageous for preserving the integrity of various modifications, such as fluorescent dyes and complex molecular labels, that are often unstable under harsh deprotection conditions.[4][5][6] This document provides detailed application notes and protocols for the mild deprotection of oligonucleotides containing N2-phenoxyacetylguanosine (Pac-dG).
The selection of an appropriate deprotection strategy is critical and should be guided by the overall composition of the oligonucleotide.[7] The primary goal is to achieve complete removal of all protecting groups while preventing any harm to the final product.[7] Incomplete deprotection can lead to poor performance of the oligonucleotide in downstream applications.[5][7]
Deprotection Strategies and Considerations
The choice of deprotection conditions for oligonucleotides containing Pac-G is influenced by the protecting groups on other nucleobases and the capping reagent used during synthesis. For optimal mild deprotection, it is recommended to use a consistent set of "UltraMILD" phosphoramidites, which include Pac-protected dA, Ac-protected dC, and iPr-Pac-protected dG.[4][5][8]
A critical factor is the capping step. The use of phenoxyacetic anhydride (B1165640) (Pac2O) in the capping solution (Cap A) is highly recommended when employing Pac-protected monomers.[4] This prevents the exchange of the Pac group on guanosine with an acetyl group from the more common acetic anhydride capping mix.[4] If acetic anhydride is used, harsher or longer deprotection times are necessary to remove any resulting Ac-dG.[4][5][8]
Quantitative Data Summary
The following tables summarize various mild deprotection conditions for oligonucleotides containing Pac-protected guanosine.
Table 1: Recommended Mild Deprotection Conditions
| Reagent | Concentration | Temperature | Duration | Capping Reagent Requirement | Notes |
| Potassium Carbonate in Methanol (B129727) | 0.05 M | Room Temperature | 4 hours | Phenoxyacetic Anhydride | Solution must be neutralized with acetic acid before drying.[4] Ideal for very sensitive oligonucleotides.[5][7][8] |
| Ammonium (B1175870) Hydroxide (B78521) | 30% (v/v) | Room Temperature | 2 hours | Phenoxyacetic Anhydride | A faster mild option compared to potassium carbonate.[4][5][8] |
| Ammonium Hydroxide | 30% (v/v) | Room Temperature | Overnight | Acetic Anhydride | Required to remove Ac-dG formed during capping.[5][8][9] |
| t-Butylamine/Water | 1:3 (v/v) | 60 °C | 6 hours | Not specified | An alternative mild approach.[5][7][8] |
| t-Butylamine/Methanol/Water | 1:1:2 (v/v) | 55 °C | Overnight | Not specified | Specifically recommended for TAMRA-containing oligonucleotides.[5][9] |
| 0.4 M Sodium Hydroxide in Methanol/Water | 4:1 (v/v) | Room Temperature | 4 hours | Not specified | Useful for oligonucleotides where hydrolysis of esters to carboxylates is desired.[8][10] |
| Concentrated Aqueous Ammonia (B1221849) (32%) with β-mercaptoethanol | 0.25 M β-mercaptoethanol | Room Temperature | 4 hours | Not specified | Used for deprotection of oligonucleotides containing alkali-labile protecting groups.[11] |
Experimental Workflow and Diagrams
The overall process from solid-phase synthesis to the final deprotected oligonucleotide is outlined below.
Caption: General workflow for oligonucleotide synthesis and mild deprotection.
Experimental Protocols
Protocol 1: UltraMILD Deprotection with Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing highly sensitive modifications and requires the use of UltraMILD phosphoramidites and phenoxyacetic anhydride capping.[4]
Materials:
-
Oligonucleotide synthesized on solid support
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
Glacial Acetic Acid
-
Suitable reaction vial
Procedure:
-
Following synthesis, transfer the solid support from the synthesis column to a suitable reaction vial.[4]
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the support.[4]
-
Incubate the reaction at room temperature for a minimum of 4 hours.[4]
-
After incubation, carefully transfer the methanolic solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the support behind.
-
Crucially, neutralize the solution before drying. Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution.[4] Failure to neutralize can lead to degradation of the oligonucleotide upon evaporation.[4]
-
The neutralized solution can now be desalted or purified using standard procedures (e.g., cartridge purification or HPLC).[4]
Protocol 2: Mild Deprotection with Ammonium Hydroxide at Room Temperature
This protocol offers a faster alternative to potassium carbonate for oligonucleotides synthesized with UltraMILD monomers and phenoxyacetic anhydride capping.[4]
Materials:
-
Oligonucleotide synthesized on solid support
-
30% Ammonium Hydroxide (NH₄OH)
-
Suitable reaction vial
Procedure:
-
Transfer the solid support to a suitable reaction vial.
-
Add 1 mL of 30% ammonium hydroxide to the support.
-
Incubate the reaction at room temperature for 2 hours.[4][5]
-
After incubation, transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.
Deprotection Mechanism
The deprotection of the N2-phenoxyacetyl group on guanosine proceeds via a base-catalyzed hydrolysis mechanism.
Caption: Simplified mechanism of Pac-G deprotection.
Conclusion
The use of this compound in oligonucleotide synthesis, coupled with appropriate mild deprotection strategies, is essential for the successful preparation of sensitive and modified oligonucleotides.[6] The protocols outlined in this document provide reliable methods for achieving complete deprotection while preserving the integrity of the final product. Careful consideration of all components of the oligonucleotide and the synthesis chemistry employed is paramount to selecting the optimal deprotection procedure.[7]
References
- 1. glenresearch.com [glenresearch.com]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for N2-Phenoxyacetylguanosine Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the chemical synthesis of oligonucleotides, the choice of protecting groups for the exocyclic amines of the nucleobases is critical for achieving high yield and purity of the final product. N2-Phenoxyacetylguanosine (Pac-G) phosphoramidite (B1245037) is a key building block utilized in solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) protecting group offers a significant advantage over traditional protecting groups, such as isobutyryl (iBu), due to its lability under milder basic conditions. This allows for a more gentle deprotection strategy, which is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications or labels that would be degraded under harsher conditions. These application notes provide detailed information on the coupling efficiency of this compound phosphoramidite, protocols for its use, and its advantages in the synthesis of therapeutic and diagnostic oligonucleotides.
Data Presentation: Coupling Efficiency and Deprotection Kinetics
While modern phosphoramidite chemistry consistently achieves very high coupling efficiencies (often exceeding 99%) for all standard and many modified bases, the primary advantage of this compound phosphoramidite lies in its deprotection profile.[1] The data presented below summarizes the expected coupling efficiency and compares the deprotection kinetics of the phenoxyacetyl group with the more traditional isobutyryl group on guanosine (B1672433).
| Parameter | N2-Phenoxyacetyl-dG Phosphoramidite | N2-Isobutyryl-dG Phosphoramidite | Reference |
| Average Stepwise Coupling Efficiency | >99% | >99% | [1] |
| Deprotection Conditions | Concentrated Ammonia (B1221849) (29%) at room temperature | Concentrated Ammonia at elevated temperatures (e.g., 55 °C) | [2] |
| Deprotection Time | < 4 hours | Typically 8-16 hours | [2] |
| Relative Lability to Methylamine/Ethanol | ~230 times more labile | 1 (baseline) | [3] |
Key Observation: The phenoxyacetyl protecting group is significantly more labile than the isobutyryl group, allowing for rapid and mild deprotection, which is crucial for preserving the integrity of sensitive oligonucleotide modifications.[3]
Experimental Protocols
Oligonucleotide Synthesis using this compound Phosphoramidite
This protocol outlines the standard steps for solid-phase oligonucleotide synthesis on an automated synthesizer using this compound phosphoramidite.
Materials:
-
N2-Phenoxyacetyl-dG CE Phosphoramidite
-
Standard DNA/RNA phosphoramidites (e.g., Pac-dA, Ac-dC, T)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous Acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M 5-Ethylthiotetrazole in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (3% Trichloroacetic acid in Dichloromethane)
Protocol:
-
Preparation: Dissolve N2-Phenoxyacetyl-dG CE Phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the phosphoramidite vials on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleotide by treatment with the deblocking solution. The amount of released DMT cation can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.[4]
-
Coupling: The N2-Phenoxyacetyl-dG phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-60 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Chain Elongation: The four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer or left on for purification purposes ("Trityl-on").
Cleavage and Deprotection Protocol for Oligonucleotides containing this compound
This protocol describes the mild deprotection procedure for oligonucleotides synthesized using Pac-protected phosphoramidites.
Materials:
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Sterile, nuclease-free water
Protocol:
-
Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide to the vial (typically 1 mL for a 1 µmol synthesis).
-
Deprotection: Incubate the vial at room temperature for 4 hours.[2] This is sufficient to remove the phenoxyacetyl protecting groups from guanine (B1146940) and adenine, as well as the cyanoethyl groups from the phosphate backbone.
-
Evaporation: After incubation, carefully evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
Reconstitution: Resuspend the deprotected oligonucleotide in a desired volume of sterile, nuclease-free water or a suitable buffer.
-
Purification: The crude oligonucleotide can be purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Visualizations
Chemical Structure of this compound Phosphoramidite
Caption: Structure of this compound Phosphoramidite.
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of oligonucleotide synthesis.
Deprotection Workflow Comparison
Caption: Comparison of deprotection workflows.
Applications in Research and Drug Development
The use of this compound phosphoramidite is particularly advantageous in the following applications:
-
Synthesis of RNA and modified oligonucleotides: The mild deprotection conditions are compatible with the 2'-hydroxyl protecting groups used in RNA synthesis and with a wide range of base, sugar, and phosphate modifications.
-
Preparation of fluorescently labeled probes and primers: Many fluorescent dyes are sensitive to prolonged exposure to harsh bases and high temperatures. The use of Pac-protected amidites helps to preserve the integrity and fluorescent properties of these labels.
-
Development of antisense oligonucleotides and siRNAs: Therapeutic oligonucleotides often contain chemical modifications to enhance their stability, delivery, and efficacy. The mild deprotection afforded by the Pac group is crucial for the successful synthesis of these complex molecules.
-
High-throughput oligonucleotide synthesis: The rapid deprotection protocol can significantly reduce the overall time required for oligonucleotide synthesis and processing, thereby increasing throughput.
Conclusion
This compound phosphoramidite is an essential building block for modern oligonucleotide synthesis, offering high coupling efficiency and, most importantly, enabling mild deprotection conditions. This facilitates the synthesis of a wide range of modified and sensitive oligonucleotides, making it a valuable tool for researchers, scientists, and professionals in the field of drug development. The protocols and data provided in these application notes are intended to serve as a guide for the successful implementation of this reagent in the synthesis of high-quality oligonucleotides.
References
- 1. idtdna.com [idtdna.com]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
Application Notes and Protocols for N2-Phenoxyacetylguanosine in the Synthesis of Oligonucleotides with Base-Labile Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. These synthetic nucleic acids, which include antisense oligonucleotides, siRNAs, and fluorescently labeled probes, require the use of protecting groups to prevent unwanted side reactions during chain assembly. N2-Phenoxyacetylguanosine (N2-PhAcG) has emerged as a crucial building block in this field, particularly when the desired oligonucleotide contains base-labile modifications. Its phenoxyacetyl (Pac) protecting group is significantly more labile than traditional protecting groups like isobutyryl, allowing for milder deprotection conditions that preserve the integrity of sensitive functional groups.
These application notes provide a comprehensive guide to the use of N2-PhAcG in the synthesis of oligonucleotides with base-labile modifications. We offer detailed protocols, quantitative data comparisons, and visual workflows to enable researchers to effectively utilize this technology in their work.
Key Applications of this compound
The use of N2-PhAcG is particularly advantageous in the synthesis of:
-
Fluorescently Labeled Oligonucleotides: Many common fluorophores, such as TAMRA, HEX, and Cy5, are sensitive to the harsh conditions of standard oligonucleotide deprotection. The mild deprotection protocols enabled by the Pac group minimize the degradation of these dyes, leading to higher yields of functional, fluorescently labeled probes.[1][2]
-
Oligonucleotides with Modified Bases: A wide range of modified nucleobases are used to enhance the therapeutic properties of oligonucleotides, including their binding affinity and nuclease resistance. Many of these modifications are base-labile and require the use of mild deprotection strategies.
-
RNA and 2'-O-Modified Oligonucleotides: The 2'-hydroxyl group in RNA is reactive and requires protection during synthesis. The subsequent removal of these protecting groups often necessitates mild overall deprotection conditions to prevent degradation of the RNA backbone. Similarly, therapeutic oligonucleotides often incorporate 2'-O-modifications like 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) to increase stability and efficacy; these can also benefit from milder deprotection.[3][4][5]
-
Therapeutic Oligonucleotides: Antisense oligonucleotides and siRNAs are designed to interact with specific mRNA targets to modulate gene expression. The integrity of their backbone and any incorporated modifications is critical for their therapeutic activity. Mild deprotection helps to ensure the quality and efficacy of these drug candidates.[6][7]
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method has a significant impact on the yield and purity of the final oligonucleotide product, especially when base-labile modifications are present. The following tables summarize quantitative data comparing different deprotection strategies.
Table 1: Deprotection Conditions for Oligonucleotides Containing this compound
| Deprotection Method | Reagent Composition | Temperature | Duration | Target Modifications | Reference(s) |
| Standard Mild | Concentrated Ammonium Hydroxide (28-30%) | Room Temperature | 2 - 4 hours | General use, moderately labile modifications | [8] |
| UltraMild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Highly sensitive dyes (TAMRA, HEX, Cy5) | [2] |
| UltraFAST | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65 °C | 10 minutes | Rapid deprotection, compatible with many dyes | [9] |
| Alternative Mild | t-Butylamine / Methanol / Water (1:1:2 v/v) | 55 °C | Overnight | TAMRA-containing oligonucleotides | [1][2] |
Table 2: Impact of Deprotection Method on Oligonucleotide Yield and Purity
| Deprotection Method | Oligonucleotide Type | Typical Crude Purity (%) | Typical Final Yield (ODs from 1 µmol synthesis) | Key Considerations | Reference(s) |
| Standard Mild | Unmodified DNA | 70-85 | 30-50 | Good balance of speed and yield for standard oligos. | [10] |
| UltraMild | Fluorescently Labeled DNA | 60-80 | 20-40 | Preserves sensitive dyes, may require longer deprotection times. | [2] |
| UltraFAST | Phosphorothioate Oligo | 75-90 | 35-55 | Very fast, but requires careful optimization for labile modifications. | [9] |
| Standard (Harsh) | Unmodified DNA | 70-85 | 30-50 | Not suitable for base-labile modifications. | [10] |
Note: Final yields are highly dependent on the subsequent purification method (e.g., HPLC, PAGE) and the length and sequence of the oligonucleotide.[11]
Experimental Protocols
Protocol 1: "UltraMild" Deprotection of a Fluorescently Labeled Oligonucleotide
This protocol is designed for oligonucleotides containing highly base-labile modifications, such as TAMRA, HEX, or Cy5 dyes, synthesized using N2-PhAcG and other mild protecting groups (e.g., Pac-dA, Ac-dC).
Materials:
-
CPG-bound, fully protected oligonucleotide synthesized with N2-PhAcG.
-
0.05 M Potassium Carbonate (K2CO3) in anhydrous Methanol (MeOH).
-
Ammonium Acetate (NH4OAc) solution (0.1 M, pH 7.0).
-
Deionized, nuclease-free water.
Procedure:
-
Preparation of Deprotection Solution: Prepare a fresh solution of 0.05 M K2CO3 in anhydrous MeOH.
-
Cleavage and Deprotection:
-
Place the CPG support with the synthesized oligonucleotide in a sealed vial.
-
Add 1 mL of the 0.05 M K2CO3/MeOH solution per 1 µmol of synthesis scale.
-
Incubate the vial at room temperature for 4 hours with gentle agitation.
-
-
Neutralization and Elution:
-
After incubation, carefully transfer the methanolic solution containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG support with an additional 0.5 mL of MeOH and combine the solutions.
-
Neutralize the solution by adding 0.1 M NH4OAc until the pH is approximately 7.0.
-
-
Drying and Reconstitution:
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a desired volume of nuclease-free water or a suitable buffer for downstream applications.
-
-
Purification:
Protocol 2: "UltraFAST" Deprotection of a 2'-O-Methyl Modified Oligonucleotide
This protocol is suitable for the rapid deprotection of oligonucleotides containing more robust modifications like 2'-O-methyl groups, where speed is a priority.
Materials:
-
CPG-bound, fully protected oligonucleotide synthesized with N2-PhAcG.
-
Ammonium Hydroxide (28-30%).
-
40% Methylamine solution in water.
-
Deionized, nuclease-free water.
Procedure:
-
Preparation of AMA Solution: In a fume hood, prepare a 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% Methylamine. Caution: This solution is highly volatile and corrosive. Handle with appropriate personal protective equipment.
-
Cleavage and Deprotection:
-
Place the CPG support with the synthesized oligonucleotide in a pressure-resistant, sealed vial.
-
Add 1 mL of the AMA solution per 1 µmol of synthesis scale.
-
Securely seal the vial and place it in a heating block at 65 °C for 10 minutes.
-
-
Cooling and Elution:
-
After heating, immediately place the vial on ice to cool down.
-
Once cool, carefully open the vial in a fume hood.
-
Transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG support with 0.5 mL of nuclease-free water and combine the solutions.
-
-
Drying and Reconstitution:
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a desired volume of nuclease-free water or buffer.
-
-
Purification:
-
Purify the oligonucleotide using a suitable method such as HPLC or Polyacrylamide Gel Electrophoresis (PAGE).[11]
-
Visualizations
Experimental Workflow for Modified Oligonucleotide Synthesis
Caption: A generalized workflow for the synthesis, deprotection, and purification of modified oligonucleotides.
Signaling Pathway Targeted by a Therapeutic siRNA
The following diagram illustrates the TNF-α signaling pathway, a common target in inflammatory diseases, which can be modulated by siRNAs synthesized using mild deprotection chemistry.[13][14]
Caption: Simplified TNF-α signaling pathway and its inhibition by a specific siRNA.
Logical Relationship for Choosing a Deprotection Strategy
References
- 1. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. egmdx.com [egmdx.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Therapeutic Antisense Oligonucleotides in Oncology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral TNF-α Gene Silencing using a Polymeric Microsphere-Based Delivery System for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. labcluster.com [labcluster.com]
- 12. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. TNF-α Gene Silencing Using Polymerized siRNA/Thiolated Glycol Chitosan Nanoparticles for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TNF-α stimulation inhibits siRNA-mediated RNA interference through a mechanism involving poly-(A) tail stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N2-Phenoxyacetyl Group Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the incomplete deprotection of the N2-phenoxyacetyl (Pac) group.
Troubleshooting Guide: Incomplete N2-Phenoxyacetyl Deprotection
Incomplete removal of the N2-phenoxyacetyl protecting group can lead to impurities, low yields, and difficult purification. This guide outlines potential causes and solutions in a question-and-answer format.
Q1: My analytical data (HPLC, Mass Spectrometry) indicates the presence of the Pac group after the deprotection step. What are the common causes?
A1: Incomplete deprotection of the N2-phenoxyacetyl group can stem from several factors, ranging from reagent quality to the inherent properties of the molecule being synthesized. The primary causes include:
-
Deprotection Reagent Issues:
-
Degraded Reagents: Aqueous ammonia (B1221849) and methylamine (B109427) solutions can degrade over time, losing concentration and efficacy.[1] Always use fresh deprotection reagents.
-
Insufficient Reagent Volume or Concentration: The volume and concentration of the deprotection solution may be insufficient for the scale of your synthesis.
-
-
Reaction Conditions:
-
Suboptimal Temperature: Deprotection rates are highly temperature-dependent. Reactions performed at room temperature may require significantly longer times than those at elevated temperatures.
-
Insufficient Reaction Time: The deprotection time may not be long enough for complete removal of the Pac group, especially for sterically hindered sites.
-
-
Substrate-Specific Issues (Peptides & Oligonucleotides):
-
Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, preventing the deprotection reagent from accessing the N-terminal Pac group. This is particularly common for hydrophobic sequences.
-
Poor Solubility: The protected peptide or oligonucleotide may have poor solubility in the deprotection solution, limiting the reaction rate.
-
Steric Hindrance: The amino acid or nucleotide residue bearing the Pac group, or its neighboring residues, may be sterically bulky, hindering the approach of the deprotection reagent.
-
Q2: How can I optimize my deprotection conditions to ensure complete removal of the Pac group?
A2: To enhance the efficiency of your deprotection reaction, consider the following optimization strategies:
-
Reagent and Reaction Condition Optimization:
-
Use Fresh Reagents: Always prepare or use fresh deprotection solutions, such as aqueous ammonia or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA).[1]
-
Increase Temperature: Elevating the reaction temperature can significantly accelerate the deprotection rate. Refer to the quantitative data tables below for recommended temperatures and times.
-
Extend Reaction Time: If you suspect incomplete deprotection, increasing the reaction time is a straightforward solution. Monitor the reaction progress by HPLC to determine the optimal time.
-
Increase Reagent Concentration/Volume: Ensure that the amount of deprotection reagent is in sufficient excess relative to the amount of substrate.
-
-
For Peptide Synthesis:
-
Address Aggregation: If peptide aggregation is suspected, consider using chaotropic salts (e.g., LiCl) in the deprotection solution or performing the synthesis at an elevated temperature. The use of N-methylpyrrolidone (NMP) as a solvent instead of dimethylformamide (DMF) can also improve solvation.
-
Improve Solubility: For peptides that are difficult to solubilize, consider adding organic co-solvents to the deprotection mixture, if compatible with the overall chemistry.
-
-
For Oligonucleotide Synthesis:
-
The phenoxyacetyl group is considered a labile protecting group, allowing for milder deprotection conditions compared to standard protecting groups like benzoyl.[2][3] Common deprotection reagents include aqueous ammonia, AMA, and potassium carbonate in methanol (B129727) for ultra-mild deprotection.[1][4]
-
Quantitative Data
The following tables summarize deprotection times for the N2-phenoxyacetyl group under various conditions.
Table 1: Deprotection Times using AMA (Ammonium Hydroxide/40% Methylamine 1:1 v/v)
| Temperature | Deprotection Time | Notes |
| Room Temperature | 120 minutes | For standard deprotection. |
| 37°C | 30 minutes | Mild heating accelerates the reaction. |
| 55°C | 10 minutes | Commonly used for faster deprotection. |
| 65°C | 5 minutes | Ultra-fast deprotection conditions.[1] |
Table 2: Half-life of N2-phenoxyacetyl Deprotection
| Reagent | Temperature | Half-life (t½) |
| Concentrated Ammonia | Room Temperature | 30 minutes[5] |
Experimental Protocols
Protocol 1: General Deprotection of N2-Phenoxyacetyl Group using AMA
-
Preparation of AMA solution: Prepare a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. This should be done in a well-ventilated fume hood.
-
Reaction Setup:
-
For solid-phase synthesis, add the AMA solution to the resin-bound substrate.
-
For solution-phase synthesis, dissolve the substrate in a minimal amount of a suitable solvent and add the AMA solution.
-
-
Deprotection: Incubate the reaction mixture at the desired temperature (refer to Table 1) for the recommended time with gentle agitation.
-
Work-up:
-
For solid-phase synthesis, filter the resin and wash it thoroughly with an appropriate solvent (e.g., DMF, DCM, methanol). The cleaved and deprotected product is in the filtrate.
-
For solution-phase synthesis, quench the reaction (if necessary) and remove the volatile components under reduced pressure.
-
-
Analysis: Analyze the crude product by HPLC and mass spectrometry to confirm the complete removal of the Pac group.
Protocol 2: Monitoring Deprotection by HPLC
-
Sample Preparation: At various time points during the deprotection reaction, take a small aliquot of the reaction mixture. For solid-phase synthesis, this involves cleaving a small amount of resin with the deprotection reagent.
-
Quenching: Quench the reaction in the aliquot immediately, for example, by adding an acidic solution to neutralize the basic deprotection reagent.
-
HPLC Analysis: Analyze the quenched aliquot by reverse-phase HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptides, 260 nm for oligonucleotides).
-
-
Interpretation: The peak corresponding to the Pac-protected starting material will decrease over time, while the peak for the deprotected product will increase. Complete deprotection is indicated by the disappearance of the starting material peak.
Visualizations
Caption: Base-catalyzed deprotection mechanism of the N2-phenoxyacetyl group.
Caption: Troubleshooting workflow for incomplete N2-phenoxyacetyl deprotection.
Frequently Asked Questions (FAQs)
Q1: Is the N2-phenoxyacetyl group stable to the acidic conditions used for detritylation in oligonucleotide synthesis?
A1: Yes, the N6-phenoxyacetyl-deoxyadenosine has shown favorable stability against depurination under the acidic conditions typically used for the removal of the dimethoxytrityl (DMT) group.
Q2: Can I use AMA for deprotection if my oligonucleotide contains sensitive modifications?
A2: While AMA is a fast and efficient deprotection reagent, its strong basicity can be incompatible with certain sensitive modifications. For oligonucleotides with base-labile modifications, an ultra-mild deprotection strategy using potassium carbonate in methanol is often recommended.[4]
Q3: My crude peptide after deprotection and cleavage is difficult to purify. Could incomplete deprotection be the cause?
A3: Yes, incomplete deprotection can lead to a mixture of the desired peptide and the Pac-protected peptide, which may co-elute during purification. It is crucial to confirm complete deprotection by mass spectrometry before proceeding with large-scale purification.
Q4: What are the common byproducts of N2-phenoxyacetyl deprotection?
A4: The primary byproduct is the corresponding phenoxyacetamide, formed from the reaction of the phenoxyacetyl group with the amine-based deprotection reagent (e.g., ammonia or methylamine).
Q5: Can I monitor the deprotection reaction on-resin?
A5: Yes, you can take a small sample of the resin at different time points, cleave the peptide or oligonucleotide, and analyze the cleavage mixture by HPLC or mass spectrometry to monitor the disappearance of the Pac group.
References
Side reactions associated with N2-Phenoxyacetylguanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Phenoxyacetylguanosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected nucleoside, specifically a guanosine (B1672433) derivative where the exocyclic N2 amine is protected by a phenoxyacetyl group. Its primary application is in the solid-phase synthesis of oligonucleotides. The phenoxyacetyl protecting group is favored for its lability under basic conditions, allowing for milder deprotection protocols compared to traditional acyl protecting groups.[1][2]
Q2: What are the potential side reactions associated with the use of this compound?
While the phenoxyacetyl group offers advantages, several potential side reactions can occur during the synthesis and deprotection steps:
-
Incomplete Deprotection: Residual phenoxyacetyl groups on the final oligonucleotide product due to incomplete cleavage under basic conditions. This can affect the purity and function of the oligonucleotide.
-
Acylation of the O6 Position: The O6 position of the guanine (B1146940) base is also nucleophilic and can be acylated during the protection step, leading to the formation of N2,O6-bis(phenoxyacetyl)guanosine as a byproduct.[1][3]
-
N→O Acyl Migration: Although not definitively documented for this compound, N-acyl to O-acyl migration is a known phenomenon in molecules with proximal N-acyl and hydroxyl groups, especially under basic conditions.[4] This could potentially lead to the formation of an O6-phenoxyacetyl isomer.
-
Modification of the Guanine Base: Under strongly basic deprotection conditions, side reactions involving the guanine base itself, other than those related to the protecting group, can occur, though this is a general concern in oligonucleotide synthesis.
Q3: How can I detect the presence of side products in my reaction mixture?
Several analytical techniques can be employed to detect and quantify side products:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating the desired product from potential byproducts like incompletely deprotected oligonucleotides or isomers.
-
Mass Spectrometry (MS): Mass spectrometry can identify products with incorrect masses, such as those corresponding to the addition of an extra phenoxyacetyl group or incomplete deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the structure of the final product and identify any structural isomers or byproducts, although this is more commonly used for the characterization of the protected monomer rather than the final oligonucleotide.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the N2-Phenoxyacetyl Group
Symptoms:
-
HPLC analysis of the crude oligonucleotide shows a persistent peak with a retention time different from the expected fully deprotected product.
-
Mass spectrometry analysis reveals a mass corresponding to the oligonucleotide plus the mass of one or more phenoxyacetyl groups (135.04 Da).
Possible Causes:
-
Deprotection time is too short.
-
The concentration of the basic deprotection reagent (e.g., ammonium (B1175870) hydroxide) is too low.
-
The deprotection temperature is too low.
-
Inefficient mixing of the reaction mixture.
Troubleshooting Steps:
-
Increase Deprotection Time: Extend the incubation time with the deprotection solution. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Increase Reagent Concentration: Use a more concentrated deprotection solution as recommended in established protocols.
-
Increase Temperature: Perform the deprotection at an elevated temperature (e.g., 55°C), as this can significantly accelerate the removal of the phenoxyacetyl group.
-
Ensure Thorough Mixing: Ensure the solid support is fully suspended and agitated during deprotection to allow for efficient access of the reagent.
Experimental Protocol: Monitoring Deprotection by HPLC
-
Sample Preparation: At various time points during the deprotection, withdraw a small aliquot of the supernatant.
-
Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., acetic acid) to stop the deprotection reaction.
-
Desalting: Desalt the sample using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
-
HPLC Analysis: Analyze the desalted sample by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Data Interpretation: Compare the chromatograms over time. A decrease in the peak corresponding to the protected species and an increase in the peak for the fully deprotected oligonucleotide indicates successful deprotection.
Issue 2: Formation of N2,O6-bis(phenoxyacetyl)guanosine Byproduct
Symptoms:
-
During the synthesis of the this compound monomer, a byproduct is observed by TLC or HPLC.
-
Mass spectrometry of the crude monomer product shows a peak corresponding to the mass of guanosine plus two phenoxyacetyl groups.
Possible Causes:
-
Use of a large excess of the acylating agent (e.g., phenoxyacetic anhydride).
-
Absence of a transient protection strategy for the O6 position.
Troubleshooting Steps:
-
Optimize Stoichiometry: Reduce the molar excess of the phenoxyacetic anhydride (B1165640) or other acylating agent used during the protection step.
-
Transient O6 Protection: Employ a transient silylation strategy. Before introducing the phenoxyacetyl group, treat the guanosine with a silylating agent (e.g., trimethylsilyl (B98337) chloride) to temporarily protect the O6 and hydroxyl groups. This directs the acylation to the N2 position.[1][3]
Experimental Protocol: Transient Silylation for N2-Acylation
-
Drying: Co-evaporate the starting guanosine material with anhydrous pyridine (B92270) to remove any residual water.
-
Silylation: Dissolve the dried guanosine in anhydrous pyridine and add an excess of a silylating agent (e.g., trimethylsilyl chloride). Stir at room temperature until all hydroxyl and the O6 groups are silylated (can be monitored by TLC).
-
Acylation: Cool the reaction mixture in an ice bath and add phenoxyacetyl chloride or phenoxyacetic anhydride. The reaction is typically rapid.
-
Workup: Quench the reaction with water and perform a standard aqueous workup to remove the silyl (B83357) groups and isolate the this compound.
-
Purification: Purify the product by column chromatography on silica (B1680970) gel.
Issue 3: Suspected N→O Acyl Migration
Symptoms:
-
Appearance of an isomeric byproduct in the HPLC analysis of the deprotected oligonucleotide that has the same mass as the desired product.
-
Unusual NMR signals in the characterization of the protected monomer that might suggest a different site of acylation.
Possible Causes:
-
Prolonged exposure to strongly basic conditions during deprotection.
-
The specific conformation of the oligonucleotide may favor the migration.
Troubleshooting Steps:
-
Milder Deprotection Conditions: While the phenoxyacetyl group is designed for lability, using the mildest effective deprotection conditions (e.g., lower temperature, shorter time) can help minimize the risk of acyl migration.
-
Alternative Protecting Groups: If acyl migration is a persistent and confirmed issue, consider using an alternative N2-protecting group that is less prone to migration.
-
Thorough Analytical Characterization: Use a combination of HPLC and high-resolution mass spectrometry to confirm the presence of an isomer. For monomer synthesis, 2D NMR techniques can help elucidate the exact position of the acyl group.
Data Presentation
Table 1: Lability of Different N-Acyl Protecting Groups for Guanosine
| Protecting Group | Relative Lability (to isobutyryl) | Deprotection Conditions | Reference |
| Isobutyryl | 1 | Methylamine/ethanol | [3] |
| Acetyl | 4 | Methylamine/ethanol | [3] |
| Phenoxyacetyl | 230 | Methylamine/ethanol | [3] |
Visualizations
Caption: Workflow for oligonucleotide synthesis using this compound, highlighting potential side reactions.
Caption: Decision tree for troubleshooting common side reactions associated with this compound.
References
- 1. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2′),O(3′),O(5′)-tetra-acetylguanosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of N2-Phenoxyacetyl (Pac) Protected Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-phenoxyacetyl (Pac) protected oligonucleotides. Our aim is to help you resolve common issues and optimize your cleavage and deprotection workflows.
Frequently Asked Questions (FAQs)
Q1: What are the standard cleavage and deprotection conditions for oligonucleotides with N2-phenoxyacetyl (Pac) protected guanosine (B1672433)?
A1: The use of labile protecting groups like phenoxyacetyl (Pac) allows for milder deprotection conditions compared to traditional groups like benzoyl (Bz) or isobutyryl (iBu).[1][2] Common reagents include aqueous ammonia (B1221849), aqueous methylamine (B109427), and mixtures like ammonia-methylamine (AMA).[1][3] For oligos containing sensitive modifications, "UltraMILD" conditions, such as 0.05M potassium carbonate in methanol (B129727) at room temperature, are recommended.[4][5]
Q2: How quickly is the N2-Pac group removed compared to other common protecting groups?
A2: The N2-Pac group is significantly more labile than standard protecting groups. For instance, deprotection of PAC-protected nucleobases can be completed within minutes under certain conditions.[3] Aqueous methylamine is one of the fastest reagents for removing a variety of protecting groups, including Pac.[3] The half-life for the deprotection of 2-N-(phenoxyacetyl)-8-oxo-7,8-dihydro-2'-deoxyguanosine in concentrated ammonia at room temperature has been found to be 30 minutes.[6]
Q3: Can I use the same deprotection strategy for both DNA and RNA oligos with Pac-protected bases?
A3: While the Pac group itself is cleaved under similar conditions for both DNA and RNA, the overall deprotection strategy for RNA is more complex due to the presence of 2'-hydroxyl protecting groups (e.g., TBDMS or TOM).[7][8] RNA deprotection is a multi-step process that involves removal of base and phosphate (B84403) protecting groups, followed by a separate step for the removal of the 2'-silyl groups, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[7][9] Using Pac-protected adenosine (B11128) and guanosine in RNA synthesis can help prevent chain cleavage during the initial basic deprotection step.[10]
Q4: What are "UltraMILD" monomers and when should I use them?
A4: "UltraMILD" monomers, which include Pac-protected deoxyadenosine (B7792050) (Pac-dA), acetyl-protected deoxycytidine (Ac-dC), and isopropyl-phenoxyacetyl-protected deoxyguanosine (iPr-Pac-dG), are designed for the synthesis of oligonucleotides containing sensitive labels, tags, or modified bases that cannot withstand standard deprotection conditions.[5][11] They allow for very mild deprotection, such as using 0.05M potassium carbonate in methanol or ammonium (B1175870) hydroxide (B78521) at room temperature.[4][8]
Troubleshooting Guide
Issue 1: Incomplete Deprotection of N2-Pac Group
Symptom: Mass spectrometry analysis shows a persistent +134 Da adduct on guanine (B1146940) bases, or HPLC/UPLC analysis shows broad or shouldered peaks corresponding to the desired product. In some cases, particularly with RNA, gel electrophoresis may show multiple bands which can collapse into a single band upon retreatment.[9]
Possible Causes:
-
Insufficient Deprotection Time or Temperature: The deprotection reaction may not have been allowed to proceed to completion.
-
Degraded Reagent: Deprotection reagents like ammonium hydroxide can lose potency over time, especially if not stored properly.[7]
-
Inefficient Reagent Contact: The solid support may not have been adequately exposed to the deprotection solution.
Solutions:
-
Extend Reaction Time/Increase Temperature: Increase the duration of the deprotection step or modestly increase the temperature according to the recommendations in the tables below. Be cautious with temperature increases when sensitive modifications are present.[7]
-
Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. For ammonium hydroxide, it is recommended to use a bottle that has been opened for less than a month.[12]
-
Ensure Proper Mixing: Gently agitate the vial containing the solid support and deprotection solution to ensure complete contact.
-
Retreatment: If incomplete deprotection is suspected, especially with RNA oligos, a second treatment with fresh deprotection reagent can be effective.[9]
Issue 2: Side Reactions and Undesired Modifications
Symptom: Mass spectrometry reveals unexpected adducts on the oligonucleotide. A common side reaction when using "fast-deprotecting" phosphoramidites with acetic anhydride (B1165640) capping is the N-acetylation of the Pac-protected guanosine.[13]
Possible Causes:
-
Protecting Group Exchange: During the capping step of synthesis, the standard acetic anhydride capping reagent can lead to the replacement of the Pac group on guanine with an acetyl group. This N-acetyl-dG is much more difficult to remove under mild deprotection conditions.[5]
-
Reaction with Acrylonitrile (B1666552): During phosphate deprotection (removal of the β-cyanoethyl group), acrylonitrile is released, which can modify the nucleobases.[14]
Solutions:
-
Modify the Capping Step: When using UltraMILD monomers like Pac-dA and iPr-Pac-dG, use a capping solution containing phenoxyacetic anhydride (Pac2O) instead of acetic anhydride to prevent the formation of N-acetyl-dG.[5][13] If standard capping was used, a longer deprotection time with ammonium hydroxide at room temperature (overnight) may be necessary to remove the resulting Ac-dG.[8]
-
Two-Step Deprotection: To avoid acrylonitrile-related side products, a two-step deprotection can be employed. First, the cyanoethyl groups are removed using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent. After washing, the base-labile protecting groups are removed.[15]
Data and Protocols
Quantitative Data: Deprotection Conditions and Times
The following tables summarize various deprotection conditions for N2-Pac protected oligonucleotides, providing a basis for comparison and optimization.
Table 1: Deprotection Reagents and Conditions for Pac-Protected Oligos
| Reagent | Temperature | Duration | Target Oligo Type | Notes |
| Concentrated Ammonium Hydroxide | Room Temp. | 2-4 hours | DNA with fast deprotecting groups[16] | A standard condition for Pac group removal. |
| Concentrated Ammonium Hydroxide | 55 °C | 8-15 hours | DNA with standard protecting groups[12] | Longer times needed if less labile groups are present. |
| 40% Aqueous Methylamine | 55 °C | 15 minutes | DNA[15] | A very rapid deprotection method. |
| Ammonia-Methylamine (AMA) | 65 °C | 10 minutes | DNA[7] | Fast and effective, but not suitable for all sensitive labels. |
| Gaseous Methylamine | Room Temp. | ~2 minutes | DNA[17] | Extremely rapid, but requires specialized equipment. |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | DNA with UltraMILD monomers[8] | Very mild conditions for sensitive oligonucleotides. |
| t-Butylamine/Water (1:3 v/v) | 60 °C | 6 hours | DNA with dmf-dG[7] | An alternative to ammonia-based reagents. |
| Ethanolic Ammonia | Room Temp. | 2 hours | RNA/DNA[3] | Shows high selectivity for fast-deprotecting groups like Pac.[3] |
Table 2: Half-Lives (t½) of Protecting Group Cleavage with Ethanolic Ammonia at Room Temperature
| Protecting Group | Base | Half-Life (t½) |
| Phenoxyacetyl (Pac) | dG | 7 min |
| tert-Butylphenoxyacetyl (tBPAC) | dG | 1 min |
| Acetyl (Ac) | dC | 40 min |
| Isobutyryl (iBu) | dG | 15 h |
| Benzoyl (Bz) | dA | 30 h |
| Benzoyl (Bz) | dC | 20 h |
Data adapted from a study on selective deprotection conditions.[3]
Experimental Protocols
Protocol 1: Standard Deprotection with Aqueous Methylamine
This protocol is suitable for standard DNA oligonucleotides synthesized with Pac-protected monomers.
-
Preparation: After synthesis, dry the solid support (CPG) with a stream of argon.
-
Cleavage and Deprotection:
-
Carefully transfer the CPG to a clean 4 mL vial.
-
Add 1 mL of 40% aqueous methylamine.
-
Seal the vial tightly and heat at 55°C for 15 minutes.[15]
-
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum centrifuge.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water.
-
Protocol 2: UltraMILD Deprotection with Potassium Carbonate
This protocol is designed for oligonucleotides containing sensitive modifications, synthesized using UltraMILD phosphoramidites and a capping solution with phenoxyacetic anhydride.[8]
-
Preparation: After synthesis, dry the solid support (CPG) thoroughly.
-
Cleavage and Deprotection:
-
Transfer the CPG to a clean vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Seal the vial and let it stand at room temperature for 4 hours with gentle agitation.[8]
-
-
Work-up:
-
Transfer the methanolic solution to a new tube.
-
Neutralize the solution by adding a suitable buffer (e.g., TE buffer) or by using a desalting column according to the manufacturer's protocol.
-
Evaporate the solvent.
-
Resuspend the oligonucleotide for further purification or use.
-
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for optimizing your cleavage conditions.
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. scilit.com [scilit.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 15. glenresearch.com [glenresearch.com]
- 16. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 17. Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N2-Phenoxyacetyl Guanine Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of the N2-phenoxyacetyl (Pac) protecting group from guanine (B1146940) residues in synthetic oligonucleotides. Our goal is to help you minimize base modifications and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the N2-phenoxyacetyl (Pac) protecting group on guanine?
The N2-phenoxyacetyl (Pac) group is an acyl protecting group used to mask the exocyclic amino function of guanine during oligonucleotide synthesis.[1][2][3] Its main advantage is its lability under milder basic conditions compared to traditional protecting groups like isobutyryl (iBu) or benzoyl (Bz).[4][5] This allows for the synthesis of oligonucleotides containing sensitive modifications that would not withstand harsher deprotection protocols.[4]
Q2: What are the most common base modifications observed during N2-phenoxyacetyl deprotection?
The primary concern during the deprotection of N2-Pac-dG is incomplete removal of the protecting group. Another potential issue, though less common with Pac groups, is modification of the guanine base itself, especially if inappropriate capping reagents are used during synthesis. For instance, using acetic anhydride (B1165640) for capping can lead to the formation of N-acetylated deoxyguanosine, which requires longer deprotection times to remove.[6][7]
Q3: How can I prevent base modifications and ensure complete deprotection?
To ensure a successful deprotection with minimal side reactions, consider the following:
-
Choice of Capping Reagent: Use phenoxyacetic anhydride (Pac2O) as the capping reagent. This prevents the exchange of the N2-Pac group for an acetyl group, which is harder to remove.[7]
-
Fresh Deprotection Reagents: Always use fresh, high-quality deprotection solutions. For example, concentrated ammonium (B1175870) hydroxide (B78521) should be stored refrigerated and used within a week of being opened to ensure its potency.[6]
-
Appropriate Deprotection Conditions: Select the deprotection method (reagent, temperature, and time) that is compatible with all the modifications present in your oligonucleotide. Mild conditions are preferable for sensitive molecules.[4]
Troubleshooting Guide
Issue 1: Incomplete removal of the N2-phenoxyacetyl group.
-
Cause: Deprotection time may be too short, the temperature too low, or the deprotection reagent may have degraded.
-
Solution:
Issue 2: Observation of unexpected peaks in HPLC or mass spectrometry analysis.
-
Cause: This could indicate a side reaction. A common culprit is transamidation if an inappropriate capping reagent was used (e.g., acetic anhydride instead of phenoxyacetic anhydride), leading to a more resistant N2-acetyl-dG adduct.[7]
-
Solution:
Issue 3: Degradation of other sensitive modifications in the oligonucleotide.
-
Cause: The chosen deprotection method is too harsh for other components of the oligonucleotide. Standard ammonium hydroxide at elevated temperatures can damage many dyes and modified bases.
-
Solution:
-
Utilize "UltraMILD" deprotection conditions. The N2-Pac group is specifically designed for these scenarios.[4]
-
A common UltraMILD method is using 0.05 M potassium carbonate in methanol (B129727) at room temperature.[4][6] This is highly effective for removing Pac groups while preserving sensitive functionalities.
-
Data Presentation
Table 1: Recommended Deprotection Conditions for N2-Pac-Guanine
| Reagent | Temperature | Duration | Use Case | Reference |
| Concentrated Ammonium Hydroxide (~29%) | Room Temperature | < 4 hours | Standard deprotection, compatible with Pac-A and iBu-C. | [1][2] |
| AMA (Ammonium Hydroxide / 40% Methylamine 1:1) | 65 °C | 10 minutes | UltraFAST deprotection. Requires Ac-dC. | [6] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMILD deprotection for highly sensitive modifications. Requires UltraMILD capping. | [4][6] |
| t-Butylamine/Methanol/Water (1:1:2) | 55 °C | Overnight | Alternative mild condition, useful for certain dyes like TAMRA. | [6] |
Table 2: Comparison of Half-Lives (t½) for Deprotection of Various N-Acyl Groups
| Protecting Group | Reagent: 2.0 M NH3 in Methanol | Reagent: Aqueous Methylamine (AMA precursor) |
| N2-phenoxyacetyl (Pac) on dG | Rapid Cleavage | Very Rapid Cleavage |
| N2-isobutyryl (iBu) on dG | > 48 hours | 11 minutes |
| N6-benzoyl (Bz) on dA | ~ 11 hours | 2 minutes |
| N4-acetyl (Ac) on dC | ~ 1 hour | < 1 minute |
| Data adapted from studies on cleavage rates to illustrate relative lability. Absolute times can vary with specific conditions and oligonucleotide sequence.[8] |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.0 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly. Ensure the seal is secure to prevent ammonia (B1221849) gas from escaping.
-
Incubate the vial at room temperature for 4 hours. For complete deprotection of all standard groups, incubation at 55 °C for 8 hours is common, but this is often too harsh for Pac-protected oligos with sensitive labels.
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new tube.
-
Rinse the solid support with 0.5 mL of water and combine the solution with the deprotection mixture.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Protocol 2: UltraMILD Deprotection with Potassium Carbonate
This protocol is intended for oligonucleotides synthesized using UltraMILD monomers and phenoxyacetic anhydride capping.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1.0 mL of 0.05 M potassium carbonate (K2CO3) in anhydrous methanol.
-
Seal the vial and let it stand at room temperature for 4 hours.
-
Transfer the methanolic solution to a new tube.
-
Wash the support with 2 x 0.5 mL of water and combine the washes with the methanolic solution.
-
Neutralize the solution by adding an appropriate amount of a suitable buffer (e.g., TEAA buffer) or a weak acid.
-
Proceed to desalting or purification.
Protocol 3: UltraFAST Deprotection with AMA
This protocol requires the use of Acetyl-protected dC (Ac-dC) to avoid base modification on cytosine.
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: This should be done in a fume hood as the reaction is exothermic. Cool the mixture before use.
-
Add 1.0 mL of the fresh, cool AMA solution to the solid support in a sealed vial.
-
Incubate the vial at 65 °C for 10 minutes.
-
Cool the vial on ice, then carefully open it.
-
Transfer the AMA solution to a new tube.
-
Rinse the support with 0.5 mL of water and combine the solutions.
-
Evaporate the solution to dryness in a centrifugal vacuum concentrator.
Visualizations
Caption: Chemical transformation during N2-phenoxyacetyl guanine deprotection.
Caption: Troubleshooting workflow for N2-phenoxyacetyl deprotection issues.
Caption: Logic for selecting the appropriate deprotection strategy.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in oligonucleotide synthesis with N2-Phenoxyacetylguanosine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during oligonucleotide synthesis using N2-Phenoxyacetylguanosine (pac-dG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (pac-dG) and why is it used?
A1: this compound is a modified deoxyguanosine phosphoramidite (B1245037) where the exocyclic amine of guanine (B1146940) is protected by a phenoxyacetyl (pac) group. This protecting group is significantly more labile than standard protecting groups like isobutyryl (iBu), allowing for much milder deprotection conditions. This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications, such as certain dyes or labels, that would be degraded by harsh deprotection reagents.[1][2]
Q2: I am seeing a significantly lower yield than expected. What are the most common causes when using pac-dG?
A2: The most common causes of low yield with pac-dG are related to the capping and deprotection steps. A critical issue is the potential for an exchange of the phenoxyacetyl protecting group with an acetyl group if a standard acetic anhydride (B1165640) capping solution is used. The resulting N2-acetyl-dG is resistant to mild deprotection conditions, leading to incomplete deprotection and consequently, a low yield of the final product.[1][3] Other general causes of low yield in oligonucleotide synthesis, such as poor coupling efficiency due to moisture or reagent quality, can also be contributing factors.
Q3: What is the recommended capping reagent to use with pac-dG?
A3: To prevent the protecting group exchange, it is highly recommended to use a capping solution containing phenoxyacetic anhydride (Pac₂O) instead of acetic anhydride.[1][3] This ensures that any uncapped 5'-hydroxyl groups are capped with a phenoxyacetyl group, which is readily removed under the same mild conditions as the pac-dG protecting group.
Q4: What are the optimal deprotection conditions for oligonucleotides containing pac-dG?
A4: When a phenoxyacetic anhydride capping reagent has been used, deprotection can be achieved under very mild conditions. The two most common methods are:
-
0.05M Potassium Carbonate (K₂CO₃) in anhydrous methanol (B129727): Typically for 4 hours at room temperature.[1][4]
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): Typically for 2 hours at room temperature.[1][3][4]
If a standard acetic anhydride capping mix was used, a longer, overnight deprotection with ammonium hydroxide at room temperature is necessary to attempt to remove the more resistant N2-acetyl-dG.[1][3][4]
Q5: Can I use AMA (Ammonium Hydroxide/Methylamine) for deprotection with pac-dG?
A5: While AMA is a fast and efficient deprotection solution for standard protecting groups, it is generally not necessary for pac-dG due to its lability. The milder conditions of ammonium hydroxide or potassium carbonate in methanol are sufficient and are often preferred to avoid any potential side reactions with other sensitive modifications on the oligonucleotide.
Troubleshooting Guides
Issue 1: Low Yield After Deprotection
This is the most common issue when working with this compound. The troubleshooting process is outlined in the workflow below.
Caption: Troubleshooting workflow for low yield issues.
Issue 2: Incomplete Deprotection
Even with the correct capping reagent, incomplete deprotection can occur.
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the fully synthesized oligonucleotide with one or more protecting groups still attached.
-
The oligonucleotide performs poorly in downstream applications (e.g., PCR, hybridization).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Deprotection time was too short. | Extend the deprotection time. For K₂CO₃ in methanol, ensure a minimum of 4 hours. For NH₄OH, ensure a minimum of 2 hours at room temperature. |
| Deprotection reagent was old or degraded. | Use fresh deprotection reagents. Concentrated ammonium hydroxide can lose ammonia (B1221849) gas over time, reducing its effectiveness. |
| Inefficient cleavage from solid support. | Ensure the solid support is fully submerged in the deprotection solution and that there is adequate agitation to allow the reagent to access all cleavage sites. |
| Use of standard capping with mild deprotection. | As highlighted in Issue 1, if acetic anhydride capping was used, the resulting N2-acetyl-dG will not be removed by the mild 2-4 hour deprotection. An overnight deprotection with NH₄OH is required.[1][3][4] |
Issue 3: Low Coupling Efficiency
While pac-dG itself does not inherently have lower coupling efficiency, general synthesis problems can still lead to low yield.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
Table 1: Comparison of dG Protecting Groups and Recommended Deprotection Conditions
| Protecting Group | Common Abbreviation | Capping Reagent Recommendation | Deprotection Conditions | Typical Time | Temperature |
| Phenoxyacetyl | pac | Phenoxyacetic Anhydride | 0.05M K₂CO₃ in Methanol | 4 hours | Room Temp |
| Conc. NH₄OH | 2 hours | Room Temp | |||
| Isobutyryl | iBu | Acetic Anhydride | Conc. NH₄OH | 8-16 hours | 55 °C |
| Dimethylformamidine | dmf | Acetic Anhydride | Conc. NH₄OH | 1-2 hours | 55-65 °C |
| AMA | 10 minutes | 65 °C |
Data compiled from supplier recommendations and technical bulletins.[1][2][3][4]
Table 2: Theoretical Yield as a Function of Coupling Efficiency
This table illustrates the critical importance of maintaining high coupling efficiency for each cycle of synthesis.
| Coupling Efficiency per Step | Theoretical Yield of Full-Length 25-mer | Theoretical Yield of Full-Length 50-mer | Theoretical Yield of Full-Length 100-mer |
| 99.5% | 88.2% | 77.8% | 60.5% |
| 99.0% | 78.5% | 61.3% | 36.6% |
| 98.5% | 69.9% | 48.7% | 23.5% |
| 98.0% | 62.2% | 38.4% | 13.3% |
Theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings). Actual yields will be lower due to post-synthesis processing.[5]
Experimental Protocols
Protocol 1: Ultra-Mild Deprotection using Potassium Carbonate in Methanol
This is the recommended protocol when using N2-phenoxyacetyl-dG with phenoxyacetic anhydride capping.
-
Preparation: Prepare a fresh solution of 0.05M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Cleavage and Deprotection:
-
After synthesis, transfer the solid support from the synthesis column to a sealed vial.
-
Add the 0.05M K₂CO₃ solution to the vial, ensuring the support is fully submerged (typically 1-2 mL for a 1 µmol synthesis).
-
Agitate the vial at room temperature for a minimum of 4 hours.
-
-
Neutralization and Recovery:
-
Carefully pipette the supernatant containing the cleaved and deprotected oligonucleotide into a new tube.
-
Crucially, neutralize the solution by adding 6 µL of glacial acetic acid for every 1 mL of the K₂CO₃ solution used.[1] This prevents degradation of the oligonucleotide during drying.
-
Dry the neutralized oligonucleotide solution using a vacuum concentrator.
-
-
Purification: Resuspend the dried oligonucleotide in an appropriate buffer for downstream purification (e.g., HPLC, gel electrophoresis).
Protocol 2: Synthesis Cycle with Phenoxyacetic Anhydride Capping
This protocol outlines the key steps in an automated synthesis cycle when incorporating pac-dG.
-
Deblocking: Removal of the 5'-DMT protecting group with an acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the incoming N2-phenoxyacetyl-dG phosphoramidite with an activator (e.g., ETT or DCI) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Wash: Thorough washing with acetonitrile between steps.
This cycle is repeated for each nucleotide addition.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. chemgenesindia.com [chemgenesindia.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Cyanoethylation of Thymidine during Phenoxyacetyl Deprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cyanoethylation of thymidine (B127349), a common side reaction encountered during the deprotection of oligonucleotides synthesized using phenoxyacetyl (Pac) protected amidites.
Frequently Asked Questions (FAQs)
Q1: What is cyanoethylation of thymidine?
A1: Cyanoethylation is a common modification that occurs during the final deprotection step of oligonucleotide synthesis. It is a Michael addition reaction where acrylonitrile (B1666552), a byproduct of the removal of the β-cyanoethyl protecting groups from the phosphate (B84403) backbone, reacts with the N3 position of thymidine residues in the oligonucleotide sequence.[1] This results in the formation of an N3-cyanoethylthymidine adduct, which has a mass increase of 53 Da.[2][3]
Q2: How does the use of phenoxyacetyl (Pac) protecting groups influence thymidine cyanoethylation?
A2: Phenoxyacetyl (Pac) protecting groups are more labile than standard protecting groups like benzoyl, allowing for faster and milder deprotection conditions, typically with concentrated ammonia (B1221849) at room temperature for 2-4 hours.[4][5][6] While the Pac group itself is not directly involved in the cyanoethylation of thymidine, the deprotection conditions used can still lead to this side reaction. Studies have shown that other Pac-protected nucleosides, such as 6-N-phenoxyacetyl-dA, are only slightly susceptible to cyanoethylation (around 2% yield of the N6-cyanoethylated derivative under specific conditions), indicating that thymidine remains the primary site of this modification.[7]
Q3: How can I detect cyanoethylation in my oligonucleotide sample?
A3: Cyanoethylation can be readily detected by mass spectrometry (MS) as it results in a characteristic mass increase of 53 Da for each thymidine residue that has been modified.[2][3] This modification can also be observed as a post-peak or a broadened peak in reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.
Q4: What are the consequences of thymidine cyanoethylation?
A4: The presence of N3-cyanoethylthymidine adducts in a synthetic oligonucleotide can have significant consequences. This modification can interfere with proper Watson-Crick base pairing, potentially affecting the hybridization properties of the oligonucleotide. For therapeutic applications, such modifications can alter the drug's efficacy and safety profile.
Troubleshooting Guide
This guide addresses common issues related to thymidine cyanoethylation during phenoxyacetyl deprotection and provides solutions to mitigate these problems.
Problem 1: Significant cyanoethylation detected by Mass Spectrometry (+53 Da peaks per T).
-
Possible Cause A: Standard deprotection with concentrated ammonia is not sufficient to scavenge all the generated acrylonitrile.
-
Solution 1: Modify the Deprotection Cocktail. Switch to an AMA (Ammonium hydroxide (B78521)/Methylamine 1:1) solution. Methylamine is a more potent nucleophile than ammonia and is more effective at scavenging acrylonitrile, thereby reducing the extent of thymidine modification.[1]
-
Solution 2: Add an Acrylonitrile Scavenger. Incorporate a scavenger such as tert-butylamine (B42293) (10% v/v) into the concentrated ammonium (B1175870) hydroxide deprotection solution.[4] More recently, piperazine (B1678402) has been shown to be an effective scavenger that can be included in a one-pot deprotection and cleavage step.[8]
-
-
Possible Cause B: High concentration of oligonucleotide and therefore acrylonitrile during deprotection.
-
Solution: Increase the volume of the deprotection solution. This will dilute the concentration of both the oligonucleotide and the released acrylonitrile, reducing the probability of the side reaction.
-
Problem 2: Incomplete removal of phenoxyacetyl protecting groups.
-
Possible Cause: Deprotection time is too short or temperature is too low.
-
Solution: Optimize deprotection conditions. While Pac groups are labile, complete removal is essential. For deprotection with concentrated ammonium hydroxide, ensure a minimum of 2-4 hours at room temperature.[4] If using AMA, deprotection is typically much faster (e.g., 10-15 minutes at 65°C). Always refer to the specific protocol for your reagents.
-
Quantitative Data Summary
The following table summarizes the extent of cyanoethylation on different nucleosides under specific experimental conditions. This data highlights the high reactivity of thymidine towards cyanoethylation.
| Protected Nucleoside | Reaction Conditions | Extent of Cyanoethylation | Reference |
| Thymidine (unprotected) | Acrylonitrile in DBU/CH3CN, 24h | 52% (N3-cyanoethylated) | [7] |
| 4-N-acetyl-dC | Acrylonitrile in DBU/CH3CN | 15% (N4-cyanoethylated) | [7] |
| 6-N-phenoxyacetyl-dA | Acrylonitrile in DBU/CH3CN | 2% (N6-cyanoethylated) | [7] |
| 2-N-phenoxyacetyl-dG | Acrylonitrile in DBU/CH3CN, 24h | Not detected | [7] |
Experimental Protocols
Protocol 1: Standard Phenoxyacetyl Deprotection with Concentrated Ammonium Hydroxide
-
After synthesis, transfer the solid support (e.g., CPG) containing the oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged. A typical volume is 1-2 mL for a 1 µmol synthesis.
-
Seal the vial tightly and keep it at room temperature for 2-4 hours.[4]
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with 0.5-1 mL of nuclease-free water and combine the wash with the supernatant.
-
Dry the combined solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.
Protocol 2: Phenoxyacetyl Deprotection with AMA to Minimize Cyanoethylation
-
After synthesis, transfer the solid support to a screw-cap vial.
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Add the AMA solution to the solid support (1-2 mL for a 1 µmol synthesis).
-
Seal the vial and incubate at 65°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube and wash the support with nuclease-free water.
-
Combine the supernatant and wash, and dry using a vacuum concentrator.
-
Resuspend the oligonucleotide for further use.
Protocol 3: Pre-treatment with Diethylamine (B46881) to Prevent Cyanoethylation
-
Prior to deprotection with ammonium hydroxide, wash the solid support-bound oligonucleotide with a solution of 10% diethylamine in acetonitrile (B52724) for 10 minutes at room temperature.[1]
-
Drain the diethylamine solution.
-
Proceed with the standard phenoxyacetyl deprotection protocol using concentrated ammonium hydroxide (Protocol 1).
Visualizations
Caption: Mechanism of thymidine cyanoethylation during deprotection.
Caption: Troubleshooting workflow for thymidine cyanoethylation.
Caption: Logical relationships in oligonucleotide deprotection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of capping reagents on N2-phenoxyacetyl stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of capping reagents on the stability of the N2-phenoxyacetyl protecting group during solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the stability of the N2-phenoxyacetyl protecting group during the capping step of solid-phase synthesis?
The main concern is the potential for transamidation, or acyl exchange, when using the standard capping reagent, acetic anhydride (B1165640). The N2-phenoxyacetyl group, particularly on guanosine (B1672433) residues (N2-isobutyryl- and N2-isopropyl-phenoxyacetyl), is labile. Acetic anhydride can react with the exocyclic amine, replacing the phenoxyacetyl group with an acetyl group. This N-acetylation can be problematic as the resulting N-acetyl group is often more difficult to remove during the final deprotection step, potentially leading to incomplete deprotection and the generation of acetylated impurities in the final product.
Q2: Which capping reagent is recommended to maintain the integrity of the N2-phenoxyacetyl group?
To avoid transamidation, it is highly recommended to use phenoxyacetic anhydride (Pac₂O) as the capping reagent instead of acetic anhydride. Phenoxyacetic anhydride will cap the unreacted 5'-hydroxyl groups without causing the undesired exchange of the N2-phenoxyacetyl protecting group. This is particularly crucial when synthesizing oligonucleotides with sensitive modifications or when using "UltraMild" deprotection conditions where the lability of the protecting groups is a key feature of the chemistry.
Q3: Are there any potential downsides to using phenoxyacetic anhydride as a capping reagent?
While phenoxyacetic anhydride effectively prevents transamidation of the N2-phenoxyacetyl group, it is important to consider its potential impact on synthesis fidelity. One study has reported an increase in the G-to-A substitution error rate in oligonucleotide synthesis when using phenoxyacetic anhydride compared to acetic anhydride. This suggests that while it solves the immediate problem of protecting group exchange, it may introduce other types of sequence errors. Researchers should be aware of this trade-off and may need to optimize other synthesis parameters or use high-fidelity synthesis protocols to mitigate this effect.
Troubleshooting Guide
Issue: Presence of a persistent impurity with a mass corresponding to an acetylated product after synthesis and deprotection.
-
Possible Cause: You are likely observing the result of transamidation of the N2-phenoxyacetyl protecting group due to the use of acetic anhydride as the capping reagent. The resulting N-acetyl group is more robust to standard deprotection conditions.
-
Solution:
-
Switch to a non-acylating capping strategy for future syntheses: The most effective solution is to replace acetic anhydride in your capping mixture with phenoxyacetic anhydride.
-
Optimize deprotection for existing material: For material that has already been synthesized, you may need to employ more stringent deprotection conditions to remove the N-acetyl group. However, this carries the risk of degrading sensitive molecules. It is advisable to perform small-scale trials to determine the optimal deprotection time and temperature.
-
Issue: Increased rate of G-to-A substitutions observed in sequencing results after switching to phenoxyacetic anhydride capping.
-
Possible Cause: The use of phenoxyacetic anhydride as a capping reagent has been correlated with an increase in the G-to-A substitution error rate during oligonucleotide synthesis.
-
Solution:
-
Optimize coupling time: Ensure that the coupling times for your phosphoramidites are optimized to achieve maximum coupling efficiency, which can help to minimize the overall error rate.
-
Use high-fidelity synthesis protocols: Consider using activators and other reagents known to promote high-fidelity synthesis.
-
Employ error-correction strategies: For applications that are highly sensitive to sequence fidelity, such as gene synthesis, the use of non-canonical error-proof nucleosides or enzymatic error correction methods post-synthesis may be necessary.
-
Data Summary
The following table summarizes the quantitative data found regarding the impact of capping reagents on synthesis fidelity.
| Capping Reagent | Activator | Key Observation | G-to-A Substitution Error Rate (Median) | Reference |
| Acetic Anhydride (Ac₂O) | 1H-tetrazole | Standard capping condition. | 0.10% | [1] |
| Phenoxyacetic Anhydride (Pac₂O) | 5-benzylthio-1H-tetrazole | Prevents transamidation of N2-phenoxyacetyl groups but shows an increased G-to-A substitution rate. | 1.33% | [1] |
Experimental Protocols
Standard Capping Protocol with Acetic Anhydride (for sequences without N2-phenoxyacetyl protecting groups)
This protocol is for standard solid-phase peptide or oligonucleotide synthesis where the stability of labile N-acyl protecting groups is not a concern.
-
Reagent Preparation:
-
Cap A: A solution of acetic anhydride in an appropriate solvent (e.g., THF or acetonitrile). A common formulation is 10% acetic anhydride and 10% 2,6-lutidine in THF.
-
Cap B: A solution of a catalyst in an appropriate solvent. A common formulation is 16% N-methylimidazole in THF.
-
-
Procedure:
-
Following the coupling step, wash the solid support thoroughly with the synthesis solvent (e.g., acetonitrile (B52724) or DMF).
-
Add the capping solution (a mixture of Cap A and Cap B) to the reaction vessel.
-
Allow the reaction to proceed for 2-5 minutes at room temperature with gentle agitation.
-
Drain the capping solution and wash the solid support thoroughly with the synthesis solvent to remove residual reagents.
-
Recommended Capping Protocol with Phenoxyacetic Anhydride (for sequences with N2-phenoxyacetyl protecting groups)
This protocol is designed to prevent the transamidation of labile N2-phenoxyacetyl protecting groups.
-
Reagent Preparation:
-
Procedure:
-
Following the coupling step, wash the solid support thoroughly with the synthesis solvent (e.g., anhydrous acetonitrile).
-
Deliver the capping solution (a mixture of Cap A and Cap B) to the reaction vessel.
-
Allow the capping reaction to proceed for the synthesizer's recommended time (typically 2-5 minutes) at room temperature with gentle agitation.
-
Drain the capping solution and wash the solid support thoroughly with the synthesis solvent.
-
Diagrams
Caption: General workflow for the capping step in solid-phase synthesis.
References
Technical Support Center: Preventing N-acetylation with Phenoxyacetic Anhydride Capping
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing phenoxyacetic anhydride (B1165640) for capping in chemical synthesis, particularly in the context of preventing N-acetylation during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the capping step with phenoxyacetic anhydride.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Capping (Positive Kaiser Test after Capping) | 1. Low reactivity of phenoxyacetic anhydride: Phenoxyacetic anhydride is a milder capping agent compared to acetic anhydride and may be less effective for difficult sequences or sterically hindered amines. 2. Degraded capping reagents: Anhydrides are susceptible to hydrolysis. Old or improperly stored phenoxyacetic anhydride or the activator solution may have reduced activity.[1] 3. Inefficient activation: The choice and concentration of the activator (e.g., N-methylimidazole - NMI) may not be optimal for the specific synthesis conditions. 4. Peptide aggregation: The growing peptide chain may aggregate on the resin, limiting access of the capping solution to the unreacted amino groups. | 1. Switch to a more reactive capping agent: For subsequent syntheses with the same sequence, consider using acetic anhydride, which is a more potent capping agent.[2][3] 2. Use fresh reagents: Always use freshly prepared capping solutions. Store phenoxyacetic anhydride in a desiccator to minimize hydrolysis.[1] 3. Optimize activator: Consider using a more effective acylation reaction activator such as 2-dimethylaminopyridine (B146746) (2-DMAP) in combination with a scavenger base like 2,6-lutidine to improve capping efficiency. 4. Improve solvation: Change the solvent to one that may disrupt aggregation, such as N-methylpyrrolidone (NMP), or add chaotropic salts. Sonication of the reaction vessel can also help to break up aggregates. |
| Unexpected Side Products | 1. Side-chain modification: The capping reagent may react with unprotected or labile side-chain protecting groups, especially with prolonged reaction times or elevated temperatures. 2. Modification of sensitive residues: Some amino acid residues, like histidine, can be susceptible to side reactions with capping reagents.[4] | 1. Use milder conditions: Reduce the capping reaction time or temperature. Ensure that the appropriate orthogonal protecting group strategy is being used for all amino acid side chains. 2. Consider alternative capping strategies: For sequences containing sensitive residues, it may be beneficial to use a different capping reagent or to optimize the reaction conditions to minimize side reactions. |
| Low Final Peptide Yield | 1. Incomplete coupling in previous steps: If a significant portion of the peptide chains failed to couple in the preceding step, a large percentage of the chains will be capped, leading to a lower yield of the full-length peptide. 2. Loss of peptide from the resin: Harsh capping conditions or repeated capping cycles can potentially lead to cleavage of the peptide from the resin, although this is less common with standard protocols. | 1. Optimize coupling conditions: Before proceeding to capping, ensure that the amino acid coupling step is as complete as possible. Double coupling may be necessary for difficult sequences.[5] 2. Monitor synthesis progress: Use a qualitative test (e.g., Kaiser test) after the coupling step to determine if capping is necessary. Capping is not always required if coupling efficiencies are very high (>99%).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of capping in solid-phase peptide synthesis?
A1: Capping is a crucial step to permanently block any unreacted (free) amino groups on the growing peptide chain after an amino acid coupling step. This prevents these unreacted chains from participating in subsequent coupling reactions, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids). By terminating these incomplete sequences, capping simplifies the purification of the final target peptide.[3][5]
Q2: When should I use phenoxyacetic anhydride instead of acetic anhydride for capping?
A2: Phenoxyacetic anhydride is considered an "ultramild" capping reagent. It is typically used for the synthesis of sensitive oligonucleotides or peptides where a less reactive capping agent is desired to avoid potential side reactions or degradation of acid-labile protecting groups that might occur with the more aggressive acetic anhydride.
Q3: Why is my capping with phenoxyacetic anhydride incomplete?
A3: Incomplete capping with phenoxyacetic anhydride can be due to its lower reactivity compared to acetic anhydride. The efficiency can also be affected by the use of suboptimal activators (e.g., NMI), the age and quality of the reagents, or aggregation of the peptide on the resin, which hinders access to the free amino groups. Using fresh reagents and potentially a more potent activator system like 2-DMAP with 2,6-lutidine can improve results.
Q4: Can capping affect the final purity of my peptide?
A4: Yes, effective capping can significantly improve the purity of the crude peptide product. By terminating deletion sequences, the final product will have fewer closely related impurities, which are often difficult to separate by HPLC. The capped, truncated sequences are typically much shorter and have different retention characteristics, making them easier to remove during purification.[3]
Q5: Is it necessary to perform a capping step after every coupling cycle?
A5: Capping after every cycle is a common strategy to minimize deletion sequences, especially in long or difficult syntheses. However, if coupling efficiencies are consistently high (e.g., >99%), capping may not be necessary after every step.[2] For difficult couplings where a significant amount of unreacted amine is detected (e.g., via a positive Kaiser test), a capping step is highly recommended.
Data Presentation
Table 1: Impact of Acetic Anhydride Capping on Coupling Efficiency of HIV Protease (85-99), Ab 95 [2]
| Cycle | Amino Acid | % Coupling (without capping) | % Coupling (with capping) |
| 11 | Very Poor | Poor | |
| 12 | Very Poor | Poor | |
| 13 | Very Poor | Not Difficult | |
| 14 | Very Poor | Not Difficult |
Data adapted from User Bulletin No. 35 for the Model 431A Peptide Synthesizer. The capping solution used was 0.5 M acetic anhydride, 0.125 M DIEA, and 0.015 M HOBt in NMP.[2] This data indicates that without capping, the poor coupling in cycles 11 and 12 leads to an accumulation of unreacted chains, which then makes subsequent cycles also appear to have very poor coupling. With capping, the unreacted chains from cycles 11 and 12 are terminated, allowing for an accurate assessment of the coupling efficiency in the subsequent cycles.[2]
Experimental Protocols
Protocol 1: Capping with Phenoxyacetic Anhydride (Ultramild Capping)
This protocol is suitable for the synthesis of sensitive peptides where a milder capping agent is preferred.
-
Reagent Preparation:
-
Capping Solution A (Ultramild): Prepare a solution of 5% (w/v) phenoxyacetic anhydride in a mixture of 85% tetrahydrofuran (B95107) (THF) and 10% pyridine (B92270).
-
Capping Solution B (Activator): Prepare a solution of 10% N-methylimidazole (NMI) in THF.
-
Note: For improved efficiency, especially with difficult sequences, consider replacing Capping Solution B with a solution containing 2-DMAP and using 2,6-lutidine as a scavenger base in the capping mixture.
-
-
Washing Step: Following the amino acid coupling step, wash the peptide-resin thoroughly with the synthesis solvent (e.g., DMF or NMP) (3-5 times) to remove any excess reagents and byproducts.
-
Capping Reaction:
-
Add the Capping Solution A and Capping Solution B to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 15-30 minutes.
-
-
Post-Capping Wash:
-
Drain the capping solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with the synthesis solvent (e.g., DMF or NMP) (3-5 times) to remove residual capping reagents and byproducts.
-
-
Verification (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, a second capping step may be necessary.
-
Protocol 2: Standard Capping with Acetic Anhydride
This is a more robust and commonly used capping protocol.
-
Reagent Preparation:
-
Capping Solution: Prepare a solution of 0.5 M acetic anhydride, 0.125 M N,N-Diisopropylethylamine (DIEA), and 0.015 M Hydroxybenzotriazole (HOBt) in N-Methyl-2-pyrrolidone (NMP).[2] Alternatively, a simpler solution of acetic anhydride and pyridine (e.g., in a 3:2 ratio) in DMF or DCM can be used.
-
-
Washing Step: Following the amino acid coupling step, wash the peptide-resin thoroughly with the synthesis solvent (e.g., DMF or NMP) (3-5 times).
-
Capping Reaction:
-
Add the acetic anhydride capping solution to the reaction vessel.
-
Agitate the mixture at room temperature for 15-30 minutes.
-
-
Post-Capping Wash:
-
Drain the capping solution.
-
Wash the peptide-resin thoroughly with the synthesis solvent (e.g., DMF or NMP) (3-5 times).
-
-
Verification (Optional but Recommended):
-
Perform a Kaiser test to ensure the complete blockage of free amino groups. A negative result (e.g., yellow beads) indicates successful capping.
-
Visualizations
Caption: Workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for incomplete capping in SPPS.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. Unexpected chain-terminating side reaction caused by histidine and acetic anhydride in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic N2-Phenoxyacetyl Deprotection
Welcome to the technical support center for the enzymatic deprotection of the N2-phenoxyacetyl group, a key step in the synthesis of semi-synthetic penicillins. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this process, which predominantly utilizes Penicillin V Acylase (PVA).
Troubleshooting Guides
This section addresses specific problems you may encounter during the enzymatic deprotection of phenoxymethylpenicillin (Penicillin V) to produce 6-aminopenicillanic acid (6-APA).
| Problem | Possible Causes | Suggested Solutions |
| Low or No Conversion to 6-APA | 1. Incorrect pH: The enzyme's activity is highly pH-dependent.[1] 2. Suboptimal Temperature: Enzyme activity is sensitive to temperature. 3. Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. 4. Presence of Inhibitors: The reaction mixture may contain inhibiting substances. | 1. Optimize pH: Adjust the pH of the reaction buffer. For hydrolysis, the optimum is typically in the alkaline range, around pH 8.0-10.5.[2][3] 2. Adjust Temperature: Ensure the reaction is running at the optimal temperature for your specific enzyme (e.g., 50°C for soluble, up to 60°C or higher for some immobilized enzymes).[2] 3. Verify Enzyme Activity: Run a small-scale control reaction with a fresh batch of enzyme and substrate under known optimal conditions. 4. Purify Starting Material: Ensure the Penicillin V substrate is free from contaminants that could inhibit the enzyme. |
| Incomplete Deprotection | 1. Product Inhibition: The accumulation of products (6-APA and phenoxyacetic acid) can inhibit the enzyme, slowing down the reaction.[1] 2. Reaction Equilibrium: The hydrolysis reaction is reversible. High product concentration can shift the equilibrium back towards the starting material. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Low Enzyme Concentration: The amount of enzyme may be insufficient for the amount of substrate. | 1. In Situ Product Removal: If feasible in your system, consider methods to remove one or both products as they are formed. 2. Adjust pH: Maintaining an alkaline pH favors the forward (hydrolysis) reaction.[4] 3. Increase Reaction Time: Monitor the reaction over a longer period. 4. Increase Enzyme Loading: Incrementally increase the enzyme concentration to find the optimal ratio. |
| Poor Reproducibility | 1. Inconsistent Starting Materials: Batch-to-batch variation in Penicillin V or buffer components. 2. Inaccurate pH or Temperature Control: Fluctuations in reaction conditions between experiments. 3. Variable Enzyme Activity: Using different batches of enzyme or improper storage leading to activity loss. | 1. Standardize Reagents: Use high-purity, standardized reagents and substrates. 2. Calibrate Equipment: Ensure pH meters and temperature controllers are accurately calibrated. 3. Aliquot Enzyme: Store the enzyme in single-use aliquots to avoid repeated freeze-thaw cycles. |
| Low Yield After Immobilized Enzyme Use | 1. Mass Transfer Limitations: The substrate may have difficulty accessing the active sites of the immobilized enzyme. 2. Enzyme Leaching: The enzyme may be detaching from the support material. 3. Support Fouling: The support material may become clogged with substrate or byproducts. | 1. Optimize Agitation: Ensure adequate mixing to improve diffusion without damaging the support. 2. Use a Different Immobilization Method: Consider a more robust immobilization technique, such as covalent attachment.[2] 3. Wash the Support: Implement a washing step for the immobilized enzyme between cycles to remove any buildup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for N2-phenoxyacetyl deprotection in penicillins?
A1: The most common enzyme is Penicillin V Acylase (PVA), also known as Penicillin Amidase (EC 3.5.1.11).[5][6] This enzyme specifically hydrolyzes the amide bond of phenoxymethylpenicillin (Penicillin V) to yield 6-aminopenicillanic acid (6-APA) and phenoxyacetic acid.[7]
Q2: Why is enzymatic deprotection preferred over chemical methods?
A2: Enzymatic deprotection offers several advantages, aligning with the principles of green chemistry.[8] The reactions are performed in aqueous solutions under mild conditions (moderate temperature and pH), avoiding the use of harsh and often toxic chemical reagents and organic solvents.[9] This leads to a more environmentally friendly and cost-effective process, often with higher selectivity and yield.[8]
Q3: What are the typical optimal conditions for Penicillin V Acylase?
A3: The optimal conditions can vary depending on the microbial source of the enzyme and whether it is in a soluble or immobilized form. However, general guidelines are:
-
pH: For the hydrolysis (deprotection) reaction, the optimal pH is typically in the alkaline range, often between 8.0 and 10.5.[2][3]
-
Temperature: Soluble enzymes often have an optimum around 50°C, while immobilized enzymes can be more stable at higher temperatures, sometimes up to 60-75°C.[2][10]
Q4: Can this enzyme deprotect other acyl groups?
A4: Penicillin acylases exhibit substrate specificity. Penicillin V Acylase (PVA) preferentially hydrolyzes phenoxymethylpenicillin.[5][9] Other types, like Penicillin G Acylase (PGA), prefer benzylpenicillin (Penicillin G). While there can be some cross-reactivity, the efficiency is significantly lower for non-preferred substrates.[3]
Q5: How can I improve the stability and reusability of the enzyme?
A5: Enzyme immobilization is the most common strategy to enhance stability and allow for reuse.[11] Covalently binding the enzyme to a solid support (like Eupergit C or modified alginate beads) can increase its tolerance to changes in temperature and pH, and prevent it from being consumed in the reaction, allowing for multiple reaction cycles.[2][10][12]
Experimental Protocols & Data
General Protocol for Enzymatic Deprotection of Penicillin V
This is a generalized starting protocol. Optimal conditions should be determined empirically for your specific enzyme and setup.
-
Enzyme Preparation: Prepare a solution of Penicillin V Acylase in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer).
-
Substrate Preparation: Dissolve Penicillin V potassium salt in the same buffer to the desired concentration (e.g., 5% w/v).
-
Reaction Setup:
-
Place the substrate solution in a temperature-controlled reaction vessel with stirring.
-
Adjust the pH to the optimal level for hydrolysis (e.g., pH 8.0-8.5) using a suitable base (e.g., NaOH).
-
Add the enzyme solution to initiate the reaction.
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing for the formation of 6-APA using a suitable method, such as HPLC.
-
Work-up: Once the reaction is complete, stop the reaction (e.g., by pH shift or removing the immobilized enzyme). The 6-APA can then be isolated and purified from the reaction mixture.
Quantitative Data Summary
| Enzyme Parameter | Value | Substrate / Conditions | Source |
| Optimal pH (Hydrolysis) | 9.5 - 10.5 | Penicillin V | S. lavendulae (soluble & immobilized) |
| Optimal pH (Hydrolysis) | 8.2 | 2-furylmethylpenicillin | E. coli (cell-bound) |
| Optimal Temperature | 50°C | Penicillin V | S. lavendulae (soluble) |
| Optimal Temperature | 60°C | Penicillin V | S. lavendulae (immobilized) |
| Km for Benzylpenicillin | ~30 mM | pH 8.2, 50°C | E. coli (cell-bound) |
| Km for Penicillin V | 4.9 mM | - | S. lavendulae |
Visualizations
Enzymatic Deprotection Workflow
Caption: General workflow for the enzymatic deprotection of Penicillin V.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of 6-aminopenicillanic acid (6-APA) production by using a new immobilized penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of penicillins and related compounds by the cell-bound penicillin acylase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. acs.org [acs.org]
- 9. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PenicillinAcylase [chem.uwec.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Purification of Oligonucleotides Synthesized with N2-Phenoxyacetylguanosine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of synthetic oligonucleotides, particularly those synthesized using N2-Phenoxyacetylguanosine (Pac-dG).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (Pac-dG) in oligonucleotide synthesis?
This compound is a protected deoxyguanosine phosphoramidite. The phenoxyacetyl (Pac) group protects the exocyclic amine of guanine (B1146940) during the automated solid-phase synthesis of oligonucleotides. This protection prevents unwanted side reactions during the coupling steps. The Pac group is considered a "mild" protecting group, meaning it can be removed under gentler conditions than traditional protecting groups like isobutyryl.[1]
Q2: Why is Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) the most common method for purifying these oligonucleotides?
IP-RP-HPLC is a widely used and effective technique for oligonucleotide purification for several reasons:
-
High Resolution : It provides excellent separation of the full-length product from synthesis failure sequences (e.g., n-1, n-2 shortmers).[2][3]
-
Versatility : The method can be adapted for both analytical and preparative scales.[4]
-
Hydrophobicity-Based Separation : It separates oligonucleotides based on their hydrophobicity, which is effective for separating the desired product from more hydrophobic, partially deprotected species or from less hydrophobic failure sequences.[5]
-
Compatibility : When using appropriate ion-pairing agents, it can be made compatible with mass spectrometry (LC-MS) for identity confirmation.[6]
Q3: What are the critical deprotection steps before HPLC purification when using Pac-dG?
Complete removal of all protecting groups is crucial for successful purification and for the biological activity of the oligonucleotide. The process involves three main stages:
-
Cleavage : The oligonucleotide is cleaved from the solid support.
-
Phosphate (B84403) Deprotection : The cyanoethyl groups are removed from the phosphate backbone.
-
Base Deprotection : The protecting groups on the nucleobases (including the Pac group on guanosine) are removed.
For oligonucleotides synthesized with Pac-dG, deprotection can often be achieved under milder and faster conditions. For example, using a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) can complete deprotection in as little as 5-10 minutes at elevated temperatures.[7][8] Standard deprotection with concentrated ammonium hydroxide is also effective, though it may require longer incubation times (e.g., 4 hours at room temperature).[1] It is critical to ensure deprotection is complete, as partially protected oligonucleotides will behave differently during HPLC, complicating purification.[7]
Q4: What is "Trityl-On" vs. "Trityl-Off" purification?
This refers to whether the 5'-dimethoxytrityl (DMT) group is left on or removed before HPLC purification.
-
Trityl-On (DMT-On) Purification : The DMT group is highly hydrophobic. By leaving it on the full-length product, its retention time in reversed-phase HPLC is significantly increased relative to the failure sequences (which are capped and lack a DMT group). This makes the separation of the desired product much easier, especially for longer oligonucleotides.[5] After collecting the DMT-on peak, the DMT group is chemically removed in a subsequent step.
-
Trityl-Off (DMT-Off) Purification : The DMT group is removed before purification. Separation is then based on the inherent hydrophobicity of the oligonucleotide, which primarily depends on its length. This is a common method for shorter oligonucleotides where good resolution can still be achieved.[6]
Troubleshooting Guide
Problem 1: Broad or Tailing Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| Secondary Structures | Oligonucleotides, especially G-rich sequences, can form secondary structures like hairpin loops or G-quadruplexes, leading to broad peaks.[5][9] Solution: Increase the column temperature to 60-80°C to disrupt these structures.[2][9] |
| Column Overload | Injecting too much sample can lead to poor peak shape. Solution: Reduce the injection volume or the concentration of the sample. |
| Suboptimal Ion-Pairing | The concentration or type of ion-pairing agent may not be optimal. Solution: Adjust the concentration of the ion-pairing agent (e.g., TEAA) in the mobile phase. Consider trying different agents like triethylamine (B128534) (TEA) or hexylamine (B90201) for better peak shape, especially with phosphorothioate (B77711) oligonucleotides.[10] |
| Column Degradation | The column may be degrading, especially if used at high pH or temperature.[6] Solution: Use a polymeric reversed-phase column (e.g., polystyrene-divinylbenzene based) which offers greater stability at high pH and temperature.[9] If using a silica-based column, ensure operation is within its recommended pH and temperature range. |
Problem 2: Poor Resolution Between Full-Length Product and N-1 Impurity
| Potential Cause | Recommended Solution |
| Gradient is Too Steep | A rapid increase in the organic solvent concentration can cause peaks to elute too closely together. Solution: Decrease the slope of the gradient. A shallower gradient provides more time for separation to occur.[10] |
| Incorrect Mobile Phase Composition | The choice of ion-pairing agent and counter-ion can significantly affect resolution. Solution: Optimize the mobile phase. Triethylammonium acetate (B1210297) (TEAA) is common, but other agents might provide better selectivity for your specific sequence.[6] Adding a small amount of a fluoroalcohol like hexafluoroisopropanol (HFIP) can also improve resolution.[10] |
| Oligonucleotide is Too Long | Resolution in reversed-phase HPLC decreases as the length of the oligonucleotide increases. Solution: For oligonucleotides >50 bases, consider using anion-exchange HPLC, which separates based on charge (length) and can offer better resolution for longmers.[11] Alternatively, "Trityl-On" purification is highly effective for long oligonucleotides.[5] |
| Low Temperature | Lower temperatures can sometimes reduce peak efficiency. Solution: Increase the column temperature. While this can decrease retention time, it often improves peak efficiency and resolution between closely related species.[9] |
Problem 3: Unexpected Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | Residual protecting groups (e.g., Pac, cyanoethyl) will result in more hydrophobic species that elute later than the fully deprotected product. Solution: Review and optimize the deprotection protocol. Ensure sufficient time, temperature, and fresh reagents are used. Analyze the unexpected peaks by mass spectrometry to identify the modification.[7] |
| N-Acetylation Side Product | If acetic anhydride (B1165640) is used for capping during synthesis, transamidation can occur, especially with fast-deprotecting groups like phenoxyacetyl. This results in an N-acetylated guanosine. Solution: Replace acetic anhydride with an alternative capping agent like phenoxyacetic anhydride or pivalic anhydride during synthesis to prevent this side reaction.[12] |
| Phosphorothioate Diastereomers | For phosphorothioate oligonucleotides, the non-bridging sulfur creates a chiral center at each phosphorus, leading to a mixture of diastereomers that can sometimes be separated by HPLC, resulting in broadened or split peaks. Solution: This is an inherent property of the molecule. Using larger alkylamine ion-pairing agents (e.g., tributylamine, hexylamine) can sometimes mask the separation of diastereomers, resulting in a sharper, single peak.[10] |
| Sample Degradation | Oligonucleotides can be degraded by nucleases or by depurination if exposed to acidic conditions (e.g., during DMT removal). Solution: Ensure all solutions are sterile and nuclease-free. Perform DMT removal under carefully controlled conditions to minimize depurination.[5] |
Experimental Protocols
General Deprotection Protocol (Ammonia/Methylamine)
This is an "UltraFAST" deprotection method suitable for oligonucleotides synthesized with Pac-dG.[8]
-
Prepare the Reagent : Prepare a 1:1 (v/v) mixture of concentrated aqueous Ammonium hydroxide (28-30%) and aqueous MethylAmine (40%) (AMA).
-
Cleavage and Deprotection : Add the AMA reagent to the vial containing the oligonucleotide on the solid support (e.g., 1 mL for a 1 µmol synthesis).
-
Incubation : Tightly cap the vial and place it in a heat block at 65°C for 10 minutes.
-
Evaporation : After incubation, allow the vial to cool to room temperature. Transfer the supernatant to a new tube and evaporate the solution to dryness using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or initial HPLC mobile phase for purification.
Protocol for Ion-Pair Reversed-Phase HPLC
This protocol is a general starting point and should be optimized for the specific oligonucleotide sequence and length.[13]
-
Column : C8 or C18 reversed-phase column (polymeric or silica-based), e.g., 250 mm x 10 mm for preparative scale.[13]
-
Mobile Phase A : 0.1 M Triethylammonium acetate (TEAA), pH 7.0-7.5.
-
Mobile Phase B : 0.1 M TEAA in 50% Acetonitrile.
-
Sample Preparation : Dissolve the deprotected oligonucleotide in Mobile Phase A or water. Ensure the pH is between 4 and 8.[13] Filter the sample through a 0.22 µm filter if any particulate matter is visible.
-
HPLC Conditions :
-
Fraction Collection : Collect peaks corresponding to the full-length product.
-
Post-Purification : Combine the desired fractions. If using a volatile buffer like TEAA, it can be removed by repeated co-evaporation with water/ethanol. If a non-volatile salt was used, desalting via size-exclusion chromatography is necessary.[11]
Visualizations
Caption: Experimental workflow from synthesis to purified oligonucleotide.
Caption: Troubleshooting logic for broad HPLC peaks.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. hamiltoncompany.com [hamiltoncompany.com]
- 4. biocompare.com [biocompare.com]
- 5. atdbio.com [atdbio.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 10. researchgate.net [researchgate.net]
- 11. gilson.com [gilson.com]
- 12. researchgate.net [researchgate.net]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validation & Comparative
A Head-to-Head Comparison: N2-Phenoxyacetyl (Pac) vs. Isobutyryl (iBu) Protecting Groups for Guanosine in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of protecting groups is a critical determinant of yield, purity, and the integrity of the final product. The N2-amino group of guanosine (B1672433), being a key site for potential side reactions, requires robust yet selectively cleavable protection. Among the plethora of options, the N2-phenoxyacetyl (Pac) and N2-isobutyryl (iBu) groups have emerged as two of the most commonly employed acyl protecting groups. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the optimal protecting group for specific research and development needs.
The primary distinction between the Pac and iBu protecting groups lies in their lability under basic conditions. The Pac group is designed for rapid and mild deprotection, offering a significant advantage when synthesizing oligonucleotides containing sensitive modifications. In contrast, the iBu group is more robust, providing stable protection during synthesis but requiring more stringent deprotection conditions, which can be the rate-limiting step in the overall process.[]
Chemical Structures and Synthesis Pathway
Both N2-phenoxyacetyl-guanosine and N2-isobutyryl-guanosine are prepared by acylation of the exocyclic amino group of guanosine. The resulting protected nucleosides are then converted into their respective phosphoramidite (B1245037) derivatives for incorporation into the growing oligonucleotide chain during solid-phase synthesis.
Caption: General synthesis pathway for Pac-dG and iBu-dG phosphoramidites.
Performance in Oligonucleotide Synthesis
The performance of a protecting group in solid-phase oligonucleotide synthesis is evaluated based on several parameters, most notably coupling efficiency, stability during the synthesis cycle, and the ease and completeness of its removal during the final deprotection step.
Coupling Efficiency
Both Pac- and iBu-protected guanosine phosphoramidites are known to exhibit high coupling efficiencies, typically exceeding 98-99% under optimized conditions. This ensures the successful synthesis of long oligonucleotides with high fidelity. While no direct, head-to-head comparative studies on coupling efficiency are extensively reported, both are considered standard reagents in automated oligonucleotide synthesis. The efficiency is more often influenced by factors such as the quality of the phosphoramidite, the activator used, and the synthesis conditions rather than the choice between these two particular protecting groups.[2]
Stability
A crucial aspect of a protecting group is its stability to the reagents used during the oligonucleotide synthesis cycle, particularly the acidic conditions of the detritylation step. The N6-phenoxyacetyl group on deoxyadenosine (B7792050) has been shown to have favorable stability against depurination compared to the standard benzoyl group.[3][4] While specific data for N2-Pac on guanosine is less available, it is widely used, suggesting adequate stability. The iBu group is known for its high stability throughout the synthesis process.
Deprotection: The Key Differentiator
The most significant difference between the Pac and iBu protecting groups is their lability, which dictates the conditions required for their removal from the synthesized oligonucleotide.
The phenoxyacetyl group is significantly more labile than the isobutyryl group.[5] This allows for deprotection under much milder and faster conditions, which is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications or dyes. The isobutyryl group, being more robust, requires more forcing conditions for its removal, which can be detrimental to sensitive molecules. The cleavage of the iBu group from guanine (B1146940) is often the rate-determining step in the overall deprotection process.[]
The following table summarizes the deprotection conditions and cleavage half-lives for the Pac and iBu groups on guanosine under various reagent conditions, as reported in a comparative study.[2][6]
| Reagent | Temperature (°C) | N2-Phenoxyacetyl (Pac) Half-life (min) | N2-Isobutyryl (iBu) Half-life (min) |
| Aqueous Methylamine (B109427) | Room Temp. | < 1 | 18 |
| Ethanolic Ammonia (B1221849) (2.0 M) | Room Temp. | 22 | > 1440 |
| Ammonium (B1175870) Hydroxide (B78521) (conc.) | 55 | - | 60[7] |
| AMA (Ammonium hydroxide/Methylamine 1:1) | 65 | Very Rapid | 5-10[7] |
| Potassium Carbonate (0.05 M in Methanol) | Room Temp. | ~120 (for Pac-dA)[8] | Very Slow |
Note: Data is compiled from multiple sources and conditions may vary slightly between studies. The trend of Pac being significantly more labile than iBu is consistent across all conditions.
Caption: Comparative workflow for oligonucleotide synthesis using Pac-dG vs. iBu-dG.
Experimental Protocols
General Solid-Phase Oligonucleotide Synthesis Cycle (Phosphoramidite Chemistry)
This protocol outlines the standard automated cycle for incorporating a phosphoramidite monomer, which is applicable for both Pac-dG and iBu-dG.
-
Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the free 5'-hydroxyl group.
-
Coupling: The phosphoramidite monomer (Pac-dG or iBu-dG) is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
This four-step cycle is repeated for each monomer to be added to the sequence.
Deprotection Protocols
A. Deprotection of Oligonucleotides containing N2-Phenoxyacetyl-Guanosine (Pac-dG)
-
Mild Conditions:
-
Cleave the oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups by treating the support with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours.
-
The Pac group is concomitantly removed under these conditions.
-
Evaporate the ammonia to yield the deprotected oligonucleotide.
-
-
Rapid Conditions (for non-sensitive oligos):
-
Use a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Heat at 65°C for 10-15 minutes.
-
Evaporate the solution to yield the deprotected oligonucleotide.
-
B. Deprotection of Oligonucleotides containing N2-Isobutyryl-Guanosine (iBu-dG)
-
Standard Conditions:
-
Cleave the oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups by treating the support with concentrated ammonium hydroxide (28-30%).
-
Heat the sealed vial at 55°C for 8-16 hours to ensure complete removal of the iBu group.
-
Cool the vial and evaporate the ammonia to yield the deprotected oligonucleotide.
-
-
Rapid Conditions:
-
Use a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Heat at 65°C for 10-15 minutes.
-
Evaporate the solution to yield the deprotected oligonucleotide.[7]
-
Conclusion and Recommendations
The choice between N2-phenoxyacetyl and N2-isobutyryl as a protecting group for guanosine is primarily dictated by the nature of the target oligonucleotide and the desired process workflow.
N2-Phenoxyacetyl (Pac) is the preferred choice when:
-
Synthesizing oligonucleotides with sensitive modifications, such as certain dyes, linkers, or modified bases that are susceptible to degradation under prolonged basic conditions.
-
A rapid deprotection protocol is required to increase throughput.
N2-Isobutyryl (iBu) is a suitable and robust choice for:
-
Routine synthesis of standard DNA and RNA oligonucleotides that are stable to the required heating step with ammonia.
-
When cost is a primary consideration, as iBu-dG phosphoramidite is often more economical.
References
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives and structural analysis of the adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atdbio.com [atdbio.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N2-phenoxyacetyl (Pac) and Dimethylformamidine (dmf) Protecting Groups in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase oligonucleotide synthesis, the choice of protecting groups for the exocyclic amines of nucleobases is a critical determinant of the final product's yield, purity, and integrity. Among the suite of available protecting groups for guanosine (B1672433), N2-phenoxyacetyl (Pac) and N,N-dimethylformamidine (dmf) have emerged as popular choices, each offering distinct advantages. This guide provides an objective comparison of the Pac and dmf protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic needs.
Introduction to Pac and dmf Protecting Groups
The N2-phenoxyacetyl (Pac) group is an acyl-type protecting group known for its lability under mild basic conditions, making it a cornerstone of "UltraMild" deprotection strategies.[1] This characteristic is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that would be degraded under harsher deprotection conditions.
The N,N-dimethylformamidine (dmf) group, an amidine-type protecting group, offers a significant advantage in terms of deprotection speed compared to traditional protecting groups like isobutyryl (iBu).[2][3] It is a key component of "Fast Deprotection" chemistries, enabling rapid turnaround times in high-throughput oligonucleotide synthesis.[4]
Chemical Structures
The chemical structures of the N2-phenoxyacetyl and N,N-dimethylformamidine protecting groups on a deoxyguanosine phosphoramidite (B1245037) are depicted below.
Caption: Chemical structures of N2-phenoxyacetyl-dG and N2-dmf-dG phosphoramidites.
Performance Comparison: A Data-Driven Overview
While direct head-to-head quantitative comparisons of coupling efficiency and final yield are not extensively available in peer-reviewed literature, both Pac and dmf protected phosphoramidites are known to exhibit high coupling efficiencies, typically exceeding 99%.[2] The primary distinctions lie in their deprotection characteristics and compatibility with sensitive moieties.
| Feature | N2-phenoxyacetyl (Pac) | N,N-dimethylformamidine (dmf) |
| Deprotection Strategy | UltraMild | Fast Deprotection |
| Primary Deprotection Reagent | 0.05 M Potassium Carbonate in Methanol (B129727) | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) |
| Deprotection Conditions | 4 hours at room temperature | 10 minutes at 65°C |
| Deprotection Speed | Slower | Faster |
| Mildness of Deprotection | Very high | Moderate |
| Compatibility with Sensitive Labels | Excellent | Good |
| Key Advantage | Preserves integrity of base-labile modifications | Rapid synthesis turnaround time |
| Potential Side Reactions | Acetyl exchange at N2 of guanine (B1146940) if standard capping reagents are used. | Premature cleavage during synthesis; less stable on adenosine.[5] |
Experimental Protocols
Standard Oligonucleotide Synthesis Cycle
The following diagram illustrates the fundamental four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry. This cycle is repeated for each nucleotide addition.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Deprotection Protocol for N2-phenoxyacetyl (Pac) Protected Oligonucleotides (UltraMild)
This protocol is designed for oligonucleotides containing base-labile modifications where mild deprotection is paramount.
Reagents:
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Glacial Acetic Acid.
Procedure:
-
Following synthesis, transfer the solid support from the synthesis column to a sealed vial.
-
Add 1 mL of 0.05 M K₂CO₃ in methanol to the solid support.
-
Incubate at room temperature for 4 hours.
-
After incubation, carefully transfer the supernatant to a new tube.
-
Neutralize the solution by adding 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution used.
-
The oligonucleotide solution can now be desalted or purified by standard methods such as HPLC.
Deprotection Protocol for N,N-dimethylformamidine (dmf) Protected Oligonucleotides (UltraFAST)
This protocol is optimized for rapid cleavage and deprotection of standard oligonucleotides.
Reagents:
-
Ammonium Hydroxide (30%) / 40% Methylamine solution (1:1, v/v) (AMA).
Procedure:
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.
-
Transfer the solid support from the synthesis column to a pressure-resistant vial.
-
Add 1 mL of the freshly prepared AMA solution to the solid support.
-
Seal the vial tightly and incubate at 65°C for 10 minutes.
-
After incubation, cool the vial on ice.
-
Carefully open the vial in a fume hood and transfer the supernatant containing the deprotected oligonucleotide to a new tube for subsequent purification.
Logical Workflow for Protecting Group Selection and Deprotection
The choice between Pac and dmf protecting groups is primarily dictated by the presence of sensitive modifications within the oligonucleotide sequence. The following diagram outlines the decision-making process.
Caption: Decision workflow for protecting group selection and deprotection.
Conclusion
Both N2-phenoxyacetyl (Pac) and N,N-dimethylformamidine (dmf) are highly effective protecting groups for guanosine in oligonucleotide synthesis, each catering to different synthetic requirements. The Pac group is the cornerstone of "UltraMild" deprotection, essential for the synthesis of oligonucleotides with labile functionalities. In contrast, the dmf group is integral to "Fast Deprotection" protocols, enabling high-throughput synthesis with rapid cleavage and deprotection times. The choice between these two protecting groups should be made based on the specific chemical nature of the desired oligonucleotide product. By understanding the distinct advantages and following the appropriate experimental protocols, researchers can optimize their oligonucleotide synthesis for both quality and efficiency.
References
- 1. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
N2-Phenoxyacetyl: A Superior Choice for Mild Deprotection in Complex Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide and oligonucleotide synthesis, the selection of an appropriate N-protecting group is a critical determinant of success. An ideal protecting group must be robust enough to withstand various reaction conditions, yet labile enough for efficient and clean removal without compromising the integrity of the target molecule. In this context, the N2-phenoxyacetyl (PhAc) group has emerged as a compelling alternative to traditional protecting groups, offering significant advantages in mild deprotection protocols.
This guide provides a comprehensive comparison of the N2-phenoxyacetyl protecting group with other commonly used N-protecting groups: benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc). We present a comparative analysis of their deprotection conditions, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal protection strategy.
At a Glance: Comparative Performance of N-Protecting Groups
The primary advantage of the N2-phenoxyacetyl group lies in its remarkable lability under exceptionally mild basic or enzymatic conditions. This feature is particularly beneficial when synthesizing sensitive peptides or oligonucleotides that are susceptible to degradation under the harsh acidic or strongly basic conditions required for the removal of Boc or Fmoc groups, respectively.
| Protecting Group | Deprotection Conditions | Typical Deprotection Time | Key Advantages | Common Limitations |
| N2-Phenoxyacetyl (PhAc) | Chemical: Aq. Ammonia (B1221849) (rt), 0.05 M K2CO3 in MeOH (rt) Enzymatic: Penicillin G Acylase (rt, neutral pH) | Chemical: 30 min - 4 h Enzymatic: ~1 h | Very mild deprotection, fast removal, orthogonality to acid- and some base-labile groups, biocompatible enzymatic removal. | Less commonly used than Boc and Fmoc, requiring specific monomers. |
| Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenolysis (e.g., H2, Pd/C) | 1 - 16 h | Stable to acidic and basic conditions, orthogonal to Boc and Fmoc. | Not suitable for molecules with reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing residues). Catalyst poisoning can be an issue. |
| tert-Butoxycarbonyl (Boc) | Strong Acids (e.g., TFA, HCl) | 30 min - 2 h | Well-established, robust, suitable for solid-phase peptide synthesis (SPPS). | Harsh acidic conditions can degrade sensitive residues. Requires specialized acid-resistant equipment. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Secondary Amines (e.g., 20% Piperidine (B6355638) in DMF) | 5 - 20 min | Mild basic deprotection, widely used in automated SPPS, UV-detectable cleavage product. | Piperidine is toxic. Can cause side reactions like aspartimide formation. Not suitable for base-sensitive molecules. |
Note: The deprotection times are approximate and can vary depending on the substrate, scale, and specific reaction conditions. The data presented is a compilation from various sources and represents typical values.
Experimental Protocols
Detailed methodologies for the deprotection of each protecting group are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
N2-Phenoxyacetyl (PhAc) Deprotection Protocols
1. Mild Basic Deprotection with Aqueous Ammonia
-
Reagents: Concentrated aqueous ammonia (28-30%).
-
Procedure:
-
Suspend the N2-phenoxyacetyl-protected substrate (e.g., on solid support) in concentrated aqueous ammonia.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC). Deprotection is typically complete within 2-4 hours.[1]
-
Upon completion, remove the ammonia solution and wash the substrate with an appropriate solvent.
-
2. Ultra-Mild Basic Deprotection with Potassium Carbonate in Methanol (B129727)
-
Reagents: 0.05 M Potassium Carbonate (K2CO3) in methanol (MeOH).
-
Procedure:
-
Treat the N2-phenoxyacetyl-protected substrate with a solution of 0.05 M K2CO3 in methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection, which is generally complete within 4 hours.[2][3]
-
After completion, neutralize the reaction with a mild acid (e.g., acetic acid) and proceed with purification.
-
3. Enzymatic Deprotection with Penicillin G Acylase
-
Reagents: Immobilized or free Penicillin G Acylase (PGA), phosphate (B84403) buffer (pH 7-8).
-
Procedure:
-
Dissolve or suspend the N2-phenoxyacetyl-protected substrate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Add Penicillin G Acylase to the mixture.
-
Incubate the reaction at room temperature with gentle agitation.
-
The deprotection is typically complete within 1-2 hours. Monitor the reaction by HPLC.
-
Upon completion, if using immobilized enzyme, filter it off. If using free enzyme, proceed with a standard workup to isolate the deprotected product.
-
Comparative Deprotection Protocols
1. Cbz Deprotection by Catalytic Hydrogenolysis
-
Reagents: Palladium on carbon (Pd/C, 5-10% w/w), Hydrogen (H2) gas or a hydrogen donor (e.g., ammonium (B1175870) formate), solvent (e.g., MeOH, EtOH, EtOAc).
-
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent.
-
Add the Pd/C catalyst.
-
Purge the reaction vessel with H2 gas and maintain a positive pressure (or add the hydrogen donor).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
-
2. Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), scavengers (e.g., triisopropylsilane, water, anisole).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add a solution of TFA in DCM (typically 25-50% v/v), often containing scavengers to prevent side reactions.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent and TFA under reduced pressure. The resulting amine is often obtained as a TFA salt.
-
3. Fmoc Deprotection with Piperidine
-
Reagents: 20% Piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the Fmoc-protected substrate (typically on a solid support) with a 20% solution of piperidine in DMF.
-
Agitate the mixture at room temperature. Deprotection is usually very rapid, often complete within 5-20 minutes.
-
Drain the deprotection solution and wash the substrate thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Visualizing the Workflows and Mechanisms
To further elucidate the advantages of the N2-phenoxyacetyl group, the following diagrams, generated using the DOT language, illustrate key experimental workflows and deprotection mechanisms.
Caption: Comparative workflow of N-protecting group deprotection.
Caption: Simplified deprotection mechanisms of common N-protecting groups.
Conclusion
The N2-phenoxyacetyl protecting group offers a compelling set of advantages for the synthesis of complex and sensitive biomolecules. Its rapid and clean removal under exceptionally mild basic or enzymatic conditions provides a significant benefit over traditional protecting groups that necessitate harsh acidic or strongly basic treatments. This mild lability translates to higher yields and purities, particularly for oligonucleotides and peptides containing delicate functionalities. While the adoption of PhAc-protected monomers may require an initial adjustment in synthetic strategy, the long-term gains in efficiency, product quality, and the ability to synthesize previously inaccessible molecules make it a valuable tool for researchers, scientists, and drug development professionals. The orthogonality of the PhAc group to many other protecting groups further expands its utility in sophisticated synthetic endeavors. As the demand for complex, modified oligonucleotides and peptides continues to grow, the advantages of the N2-phenoxyacetyl protecting group position it as a key enabling technology in the field.
References
Evaluating N²-Phenoxyacetylguanosine Phosphoramidite: A Comparative Guide for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the fidelity of oligonucleotide synthesis is paramount. The choice of phosphoramidite (B1245037) building blocks, particularly the protecting groups for the nucleobases, directly impacts coupling efficiency, deprotection conditions, and the purity of the final product. This guide provides a comprehensive evaluation of N²-Phenoxyacetylguanosine (Pac-dG) phosphoramidite, comparing its performance with common alternatives and providing the necessary experimental context for informed decision-making.
The chemical synthesis of oligonucleotides is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation.[1] The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is critical for the overall yield of the full-length product. Even a minor decrease in coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides.[1] To prevent unwanted side reactions, the exocyclic amino groups of adenosine, guanosine (B1672433), and cytidine (B196190) are protected. The selection of these protecting groups is a crucial parameter in the design of an oligonucleotide synthesis strategy.
N²-Phenoxyacetylguanosine phosphoramidite utilizes the phenoxyacetyl (Pac) group to protect the N² position of guanosine. This protecting group is classified as "ultramild," offering advantages in deprotection, particularly for the synthesis of sensitive or modified oligonucleotides.[2] This guide will compare the performance of Pac-dG with two widely used alternatives: N²-isobutyrylguanosine (iBu-dG) and N²-dimethylformamidylguanosine (dmf-dG).
Performance Comparison of Guanosine Phosphoramidites
The selection of a guanosine phosphoramidite influences several key aspects of oligonucleotide synthesis. The ideal protecting group should allow for high coupling efficiency, be stable during the synthesis cycle, and be removed under conditions that do not damage the final oligonucleotide.
| Protecting Group | Key Features | Deprotection Conditions | Potential Advantages | Potential Disadvantages |
| N²-Phenoxyacetyl (Pac) | "Ultramild" protecting group.[2] | Can be removed under very mild basic conditions (e.g., aqueous ammonia (B1221849) at room temperature).[3] | Ideal for synthesizing oligonucleotides with base-labile modifications or sensitive dyes.[4] Reduces the risk of side reactions during deprotection. | May have slightly lower coupling efficiency compared to standard protecting groups in some contexts due to steric hindrance. |
| N²-isobutyryl (iBu) | Standard, robust protecting group. | Requires prolonged treatment with concentrated aqueous ammonia at elevated temperatures (e.g., 55°C for 8-16 hours). | Well-established chemistry with predictable performance. High coupling efficiency. | Harsh deprotection conditions can degrade sensitive modifications.[5] |
| N²-dimethylformamidine (dmf) | "Fast-deprotecting" group.[4] | Rapidly removed with aqueous ammonia, often faster than iBu.[4] | Faster deprotection protocols, increasing throughput. | Can be less stable during synthesis compared to iBu, potentially leading to side products if not handled correctly. |
Experimental Protocols
To facilitate a standardized in-house comparison of different guanosine phosphoramidites, the following experimental protocols are provided.
Protocol 1: Evaluation of Coupling Efficiency
This protocol outlines a method to compare the coupling efficiency of Pac-dG, iBu-dG, and dmf-dG phosphoramidites using a standard oligonucleotide sequence on an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Solid support (e.g., CPG) pre-loaded with the first nucleoside
-
N²-Phenoxyacetylguanosine phosphoramidite (Pac-dG)
-
N²-isobutyrylguanosine phosphoramidite (iBu-dG)
-
N²-dimethylformamidylguanosine phosphoramidite (dmf-dG)
-
Standard DNA phosphoramidites (dA, dC, T)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping solution (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
UV-Vis spectrophotometer for trityl cation monitoring
Methodology:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[1]
-
Sequence Synthesis: Synthesize a test oligonucleotide sequence (e.g., a 20-mer) containing at least one of each of the four standard bases. Perform three separate syntheses, one for each of the guanosine phosphoramidites being tested (Pac-dG, iBu-dG, dmf-dG).
-
Standard Coupling Cycle: Employ the standard synthesis cycle for each phosphoramidite addition:
-
Deblocking: Remove the 5'-DMT protecting group with the deblocking solution.
-
Coupling: Deliver the phosphoramidite and activator solution to the synthesis column. Use a standard coupling time (e.g., 60 seconds).
-
Capping: Cap any unreacted 5'-hydroxyl groups using the capping solution.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Trityl Cation Monitoring: The synthesizer's trityl monitor measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The intensity of the orange color is proportional to the number of coupled molecules in the previous cycle.[1]
-
Data Collection: Record the absorbance values for each deblocking step for the entire synthesis.
-
Calculation of Coupling Efficiency: The stepwise coupling efficiency for each cycle can be calculated using the following formula:
-
Efficiency (%) = (Trityl absorbance at step n+1 / Trityl absorbance at step n) x 100
-
The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.[1]
-
Protocol 2: Analysis of Oligonucleotide Purity by HPLC
This protocol describes the analysis of the crude oligonucleotide product from each synthesis to determine the percentage of the full-length product.
Materials:
-
Synthesized oligonucleotides (cleaved from the solid support and deprotected)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Deprotection solution (e.g., concentrated aqueous ammonia)
Methodology:
-
Deprotection:
-
For iBu-dG containing oligonucleotides: Treat with concentrated aqueous ammonia at 55°C for 8-16 hours.
-
For dmf-dG containing oligonucleotides: Treat with concentrated aqueous ammonia at 55°C for 1-2 hours.
-
For Pac-dG containing oligonucleotides: Treat with concentrated aqueous ammonia at room temperature for 4-8 hours.[3]
-
-
Sample Preparation: Lyophilize the deprotected oligonucleotide solutions to dryness and resuspend in a known volume of water.
-
HPLC Analysis:
-
Inject the sample onto the reverse-phase HPLC column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis: The chromatogram will show a major peak corresponding to the full-length oligonucleotide product and smaller peaks corresponding to shorter, failure sequences (n-1, n-2, etc.). The purity is calculated by integrating the area of the full-length product peak and dividing it by the total area of all peaks.
Visualizing the Synthesis and Application Context
To better understand the processes involved, the following diagrams illustrate the oligonucleotide synthesis cycle and a relevant biological pathway where these molecules are applied.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Modified oligonucleotides, such as those synthesized using Pac-dG, are frequently employed in antisense and RNA interference (RNAi) applications to modulate gene expression. These approaches target specific messenger RNA (mRNA) molecules, leading to the downregulation of the corresponding protein. This has significant therapeutic potential in various diseases, including cancer and genetic disorders.
Caption: Simplified overview of an antisense oligonucleotide mechanism of action.
Conclusion
N²-Phenoxyacetylguanosine phosphoramidite offers a valuable "ultramild" protection strategy for oligonucleotide synthesis. Its key advantage lies in the gentle deprotection conditions required, making it the preferred choice for synthesizing oligonucleotides containing sensitive modifications. While standard protecting groups like iBu may offer slightly higher coupling efficiencies in some cases, the potential for degradation of the final product during harsh deprotection is a significant drawback. The "fast-deprotecting" dmf group provides a compromise between speed and mildness. The selection of the optimal guanosine phosphoramidite will ultimately depend on the specific requirements of the target oligonucleotide, balancing the need for high coupling efficiency with the necessity of preserving the integrity of the final product. The experimental protocols provided in this guide offer a framework for researchers to make an evidence-based decision tailored to their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Identification and quantification of protecting groups remaining in commercial oligonucleotide products using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to N2-Acyl Protecting Groups in Oligonucleotide Synthesis: A Stability Comparison
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the selection of appropriate nucleobase protecting groups is a critical determinant of yield and purity. The stability of the N2-acyl protecting group on 2'-deoxyguanosine (B1662781) (dG), in particular, presents a delicate balance between enduring the rigors of the synthesis cycle and enabling facile removal during final deprotection. This guide provides an objective comparison of commonly used N2-acyl protecting groups, supported by experimental data, to aid in the selection of the optimal group for your specific application.
The stability of these protecting groups is paramount during the iterative acid-base cycles of solid-phase oligonucleotide synthesis. Premature cleavage can lead to undesired side reactions, including depurination and the formation of truncated or modified oligonucleotides. Conversely, a protecting group that is too robust can necessitate harsh deprotection conditions that may compromise the integrity of the final oligonucleotide product, especially those containing sensitive modifications.
This guide focuses on the following N2-acyl protecting groups for dG:
-
Dimethylformamidine (dmf)
-
di-n-butylformamidine (dbf)
-
tert-butylphenoxyacetyl (t-bpa)
-
Phenoxyacetyl (pac)
-
iso-propylphenoxyacetyl (ip-pac)
-
Acetyl (ac)
Stability During Oligonucleotide Synthesis
The primary challenge during oligonucleotide synthesis is the acidic detritylation step, which can lead to depurination, particularly at guanosine (B1672433) residues. The electron-withdrawing nature of acyl protecting groups can destabilize the glycosidic bond, making the nucleobase more susceptible to cleavage.[1] Formamidine protecting groups, being electron-donating, offer enhanced stability against depurination.[1]
While comprehensive quantitative data on the half-lives of all these protecting groups under various synthesis conditions is not consolidated in the literature, the general stability trend from most stable to least stable to acidic conditions is:
dbf > dmf > t-bpa ≈ ip-pac ≈ pac > ac
It is important to note that while dmf-dG is widely adopted for its balance of stability and deprotection lability, dmf-dA has been found to be too labile for routine use.[1] The more sterically hindered dibutylformamidine (dbf) group offers even greater stability than dmf but requires longer deprotection times.[1]
Side reactions during synthesis are also a consideration. For instance, the use of acidic activators during the coupling step can lead to a small amount of detritylation of the incoming phosphoramidite, which can result in the formation of GG dimers.[2] The choice of a more acid-stable protecting group can help mitigate this side reaction.
Deprotection Conditions and Kinetics
The ease of removal of the N2-acyl protecting group is a critical factor, especially for the synthesis of oligonucleotides with sensitive labels or modifications. The following tables summarize the recommended deprotection conditions and cleavage times for the compared protecting groups.
Table 1: Deprotection of dG Protecting Groups with Ammonium (B1175870) Hydroxide (B78521)
| Protecting Group | Temperature | Time |
| iBu-dG (isobutyryl) | Room Temp. | 36 h |
| 55 °C | 16 h | |
| 65 °C | 8 h | |
| dmf-dG, Ac-dG | Room Temp. | 16 h |
| 55 °C | 4 h | |
| 65 °C | 2 h | |
| iPr-Pac-dG | Room Temp. | 2 h |
| 55 °C | 0.5 h |
Data sourced from Glen Research Deprotection Guide.[3]
Table 2: Deprotection of dG Protecting Groups with AMA (Ammonium Hydroxide/Methylamine 1:1)
| Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 min |
| 37 °C | 30 min | |
| 55 °C | 10 min | |
| 65 °C | 5 min |
Data sourced from Glen Research Deprotection Guide.[3] Note: The UltraFAST system requires acetyl (Ac) protected dC to avoid base modification.[3]
Table 3: Half-lives (t½) of dG Protecting Groups under Various Deprotection Conditions
| Protecting Group | 2.0 M NH3 in EtOH | EDA/EtOH (1:4 v/v) | 0.05 M K2CO3 in MeOH |
| dG(iBu) | > 120 min | 78 min | 75 min |
| dG(tBPAC) | 96 min | 1.5 min | 22 min |
Data adapted from a study on selective deprotection conditions.[4][5]
The phenoxyacetyl-based protecting groups (pac, ip-pac, t-bpa) are notably more labile and are key components of "UltraMILD" deprotection strategies, which are essential for synthesizing oligonucleotides with sensitive modifications.[6][7] These groups can be removed under very mild conditions, such as with potassium carbonate in methanol (B129727) at room temperature.[7]
Experimental Protocols
Protocol 1: Comparative Analysis of Protecting Group Stability during Simulated Synthesis Cycles
This protocol outlines a method to assess the stability of different N2-acyl-protected dG phosphoramidites under conditions simulating the repeated acid exposure of an oligonucleotide synthesis cycle.
Materials:
-
Solid support functionalized with a stable linker (e.g., Unylinker™).
-
N2-acyl protected dG phosphoramidites (dmf, dbf, t-bpa, pac, ip-pac, ac).
-
Standard oligonucleotide synthesis reagents (activator, capping solutions, oxidizing solution).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide).
-
HPLC system with a reverse-phase C18 column.
-
Mass spectrometer.
Procedure:
-
Synthesize a short, uniform oligonucleotide sequence (e.g., a 10-mer) on the solid support, incorporating a single dG residue with the protecting group to be tested at a central position.
-
After the synthesis is complete, subject the solid support-bound oligonucleotide to a series of simulated detritylation cycles. For each cycle, expose the support to the deblocking solution for the standard detritylation time used in your synthesis protocol.
-
After 1, 5, 10, and 20 simulated cycles, take an aliquot of the solid support.
-
Cleave the oligonucleotides from the collected aliquots using concentrated ammonium hydroxide at room temperature. Note: This step is for cleavage from the support only and should be performed under conditions that minimize deprotection of the N2-acyl group.
-
Analyze the cleaved oligonucleotides by RP-HPLC and mass spectrometry.
-
Quantify the amount of full-length oligonucleotide versus any truncated products resulting from depurination. The rate of formation of the abasic site can be used to determine the relative stability of the protecting group.
Protocol 2: Determination of Deprotection Kinetics by HPLC
This protocol details a method to quantitatively compare the rate of removal of different N2-acyl protecting groups.
Materials:
-
Synthesized oligonucleotides (e.g., 10-mers) each containing a single dG residue with one of the protecting groups to be tested.
-
Deprotection reagent (e.g., concentrated ammonium hydroxide, AMA, or 0.05 M K2CO3 in methanol).
-
Quenching solution (e.g., acetic acid for basic deprotection).
-
HPLC system with a reverse-phase C18 column.
Procedure:
-
Dissolve the protected oligonucleotide in the chosen deprotection reagent at a specific temperature (e.g., 55 °C).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the deprotection reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC. The protected and deprotected oligonucleotides will have different retention times.
-
Calculate the percentage of deprotected oligonucleotide at each time point by integrating the respective peak areas.
-
Plot the percentage of deprotected oligonucleotide against time to determine the deprotection kinetics and the half-life (t½) for each protecting group under the tested conditions.
Visualizing the Workflow
To better understand the context of protecting group stability, the following diagrams illustrate the key stages in oligonucleotide synthesis and deprotection.
Caption: The solid-phase oligonucleotide synthesis cycle.
Caption: Overview of dG deprotection strategies.
Conclusion
The choice of an N2-acyl protecting group for dG in oligonucleotide synthesis is a multifaceted decision that requires careful consideration of the desired final product and the synthesis strategy. For routine synthesis of unmodified oligonucleotides, dmf-dG offers a robust and efficient option with relatively fast deprotection times. When synthesizing oligonucleotides with base-labile modifications, the pac , ip-pac , or t-bpa protecting groups, compatible with "UltraMILD" deprotection conditions, are the preferred choice to ensure the integrity of the final product. For applications requiring maximum stability to acid-induced depurination during the synthesis of very long oligonucleotides, the more robust dbf-dG may be considered, with the caveat of requiring longer final deprotection times. The acetyl group on dG provides a labile option similar to dmf but is more commonly employed for dC to enable "UltraFAST" deprotection with AMA. By understanding the stability profiles and deprotection kinetics of these protecting groups, researchers can optimize their oligonucleotide synthesis protocols to achieve higher yields and purity for a wide range of applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Deprotection Kinetics of Phenoxyacetyl vs. Benzoyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the construction of complex molecules like peptides and oligonucleotides, the selection of appropriate protecting groups is a critical strategic decision. An ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and, crucially, removable with high efficiency and selectivity under mild conditions. This guide provides an objective comparison of the deprotection kinetics and lability of two commonly employed acyl-type protecting groups: the phenoxyacetyl (Pac) and the benzoyl (Bz) groups, with a focus on their application in protecting amine functionalities.
Executive Summary
The phenoxyacetyl protecting group is significantly more labile than the benzoyl group and can be cleaved under much milder basic conditions. This enhanced lability is attributed to the electron-withdrawing nature of the phenoxy group, which increases the susceptibility of the carbonyl carbon to nucleophilic attack. Consequently, deprotection of the Pac group is generally faster and can be achieved at lower temperatures, making it a superior choice for substrates sensitive to harsh basic or acidic conditions.
Comparative Deprotection Data
The following tables summarize typical deprotection conditions and times for phenoxyacetyl and benzoyl groups, illustrating the greater lability of the former. While direct side-by-side kinetic studies with rate constants are not extensively reported in the literature, the disparity in required reaction conditions serves as a strong indicator of the significant difference in their deprotection kinetics.
Table 1: Deprotection of N-Phenoxyacetyl Groups
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Concentrated NH₄OH | Water/Alcohol | Room Temperature | 2 - 4 hours | >90 | [1] |
| 0.05 M K₂CO₃ | Methanol | Room Temperature | 4 hours | >90 | [2] |
| Dilute NaOMe | Methanol | Room Temperature | Not specified | High | [3] |
| Gaseous NH₃ or CH₃NH₂ | Gas Phase | Room Temperature | 2 - 35 minutes | High |
Table 2: Deprotection of N-Benzoyl Groups
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Concentrated NH₄OH | Water/Alcohol | 55 - 65 | 6 - 16 hours | >90 | [1] |
| Refluxing conc. HCl | Water/Acid | ~100 | Several hours | Variable | [4] |
| NaOMe | Methanol | Heating | Several hours | High | [4] |
| Acids or Bases | Various | Elevated | Several hours | Variable | [5][6] |
Deprotection Mechanisms and Workflows
The deprotection of both phenoxyacetyl and benzoyl groups from amines (amides) or alcohols (esters) typically proceeds via a nucleophilic acyl substitution mechanism, most commonly base-catalyzed hydrolysis or aminolysis.
The electron-withdrawing phenoxy group in the phenoxyacetyl moiety makes the carbonyl carbon more electrophilic compared to the benzoyl group. This increased electrophilicity facilitates the attack by a nucleophile (e.g., hydroxide (B78521) or ammonia) and stabilizes the resulting tetrahedral intermediate, leading to a lower activation energy and a faster reaction rate.
References
The Critical Choice: Impact of N2-Protecting Groups on Oligonucleotide Purity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The purity of synthetic oligonucleotides is paramount for their successful application in research, diagnostics, and therapeutics. A critical factor influencing the final purity is the choice of the N2-protecting group for guanosine (B1672433) (dG), a nucleobase particularly susceptible to depurination during solid-phase synthesis. This guide provides an objective comparison of commonly used N2-protecting groups, supported by experimental data, to aid in the selection of the optimal chemical strategy for achieving high-purity oligonucleotides.
The Challenge of Depurination
Depurination, the cleavage of the β-N-glycosidic bond between the purine (B94841) base and the sugar, is a major source of impurities in oligonucleotide synthesis.[1] This hydrolysis reaction is particularly pronounced for purines, especially guanine (B1146940), under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle.[2] The nature of the N2-protecting group on the guanine base significantly influences its stability and, consequently, the extent of depurination. Electron-withdrawing acyl protecting groups can destabilize the glycosidic bond, making the nucleoside more prone to depurination, while electron-donating groups can offer protection.[2]
Comparative Analysis of N2-Protecting Groups
The most commonly employed N2-protecting groups for deoxyguanosine (dG) in commercial phosphoramidites are isobutyryl (iBu) and dimethylformamidine (dmf). While both enable successful oligonucleotide synthesis, their distinct chemical properties lead to significant differences in the purity and yield of the final product.
Quantitative Data Summary
The following table summarizes the comparative performance of isobutyryl (iBu) and dimethylformamidine (dmf) as N2-protecting groups for a purine nucleobase, highlighting the impact on oligonucleotide yield, which is a direct reflection of purity. The data is derived from a large-scale synthesis of a 10-mer oligonucleotide containing the modified purine 2-aminopurine, which serves as a well-documented analogue for guanosine behavior.
| N2-Protecting Group | Initial Yield (DMT-on, OD Units)[3] | Final Yield (DMT-off, OD Units)[3] | Relative Yield (%) | Key Observation |
| Isobutyryl (iBu) | 363 | 276 | 100% | Higher recovery of full-length product. |
| Dimethylformamidine (dmf) | 156 | 111 | 40.2% | Significantly lower yield, attributed to higher depurination.[3] |
Table 1: Comparison of oligonucleotide yields for a 10-mer sequence synthesized using isobutyryl (iBu) and dimethylformamidine (dmf) N2-protecting groups for 2-aminopurine. The lower yield with the dmf group is indicative of a higher rate of depurination during synthesis.
The results clearly indicate that the choice of the N2-protecting group has a profound impact on the yield of the desired full-length oligonucleotide. The synthesis utilizing the iBu-protected amidite yielded significantly more product compared to the synthesis with the dmf-protected amidite.[3] This difference is primarily attributed to the greater susceptibility of the dmf-protected purine to acid-induced depurination during the synthesis cycles.[3]
Experimental Protocols
General Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry. Specific parameters may vary depending on the synthesizer and the scale of the synthesis.
-
Solid Support: The synthesis is initiated on a solid support, typically controlled pore glass (CPG), pre-functionalized with the 3'-terminal nucleoside.
-
Synthesis Cycle: The oligonucleotide is assembled in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.
-
Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of n-1 shortmer impurities.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a mixture of tetrahydrofuran, water, and pyridine).
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed. The conditions for this step are critical and depend on the lability of the protecting groups used.
-
For iBu-dG: Treatment with concentrated aqueous ammonia (B1221849) at 55°C for 8-12 hours is a standard procedure.[4]
-
For dmf-dG: Milder conditions, such as concentrated aqueous ammonia at 55°C for 1 hour, or the use of AMA (a mixture of aqueous ammonia and aqueous methylamine) at 65°C for 10 minutes, are sufficient and often preferred to minimize damage to sensitive oligonucleotides.[5][6]
-
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method.
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. "Trityl-on" purification, where the final 5'-DMT group is left on, is a powerful method to separate the full-length product from failure sequences.
-
Ion-Exchange HPLC (IE-HPLC): Separates based on charge (the number of phosphate groups). This method is effective for resolving sequences of different lengths.
-
Comparative Purity Analysis via HPLC
To compare the purity of oligonucleotides synthesized with different N2-protecting groups, the following analytical HPLC protocol can be employed:
-
Sample Preparation: After cleavage and deprotection, the crude oligonucleotide solutions are concentrated to dryness and redissolved in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column is typically used for purity analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as 0.1 M TEAA is used for elution.
-
Analysis: The chromatograms of the crude products are compared. The percentage of the full-length product is calculated by integrating the area of the main peak relative to the total area of all peaks. The presence of earlier eluting peaks often corresponds to shorter, depurinated fragments.
Visualizing the Impact of N2-Protection
Chemical Structures of Protected Deoxyguanosine Phosphoramidites
The choice of the N2-protecting group alters the chemical structure of the phosphoramidite monomer used in synthesis.
Caption: Chemical structures of iBu-dG and dmf-dG phosphoramidites.
Mechanism of Depurination
The electron-withdrawing nature of the isobutyryl group facilitates the cleavage of the glycosidic bond, leading to depurination.
Caption: Simplified mechanism of depurination for N2-isobutyryl-dG.
Oligonucleotide Synthesis and QC Workflow
A robust workflow is essential for producing high-purity oligonucleotides.
Caption: Workflow for oligonucleotide synthesis and quality control.
Conclusion and Recommendations
The selection of the N2-protecting group for guanosine is a critical decision that directly impacts the purity and yield of synthetic oligonucleotides.
-
For standard oligonucleotides and large-scale synthesis: The use of the isobutyryl (iBu) protecting group is generally recommended. While it requires longer deprotection times, it offers greater stability against acid-induced depurination, leading to higher yields of the full-length product and a cleaner crude product profile.[3]
-
For oligonucleotides containing sensitive modifications: The dimethylformamidine (dmf) protecting group is a valuable alternative. Its lability allows for rapid and mild deprotection conditions, which can be crucial for preserving the integrity of sensitive functional groups.[6] However, researchers should be aware of the increased risk of depurination and the potential for lower yields.
Ultimately, the optimal choice depends on the specific requirements of the application, balancing the need for high purity and yield against the sensitivity of the oligonucleotide sequence to the deprotection conditions. Careful consideration of these factors, guided by the data presented in this guide, will enable researchers to optimize their oligonucleotide synthesis strategies and achieve the desired product quality for their critical applications.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
The Strategic Advantage of N2-Phenoxyacetyl Protection in RNA Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the meticulous construction of RNA oligonucleotides is paramount. The choice of protecting groups for the nucleobases is a critical determinant of synthesis efficiency, deprotection mildness, and the ultimate purity of the final product. This guide provides a comprehensive comparison of the N2-phenoxyacetyl (Pac) protecting group for guanosine (B1672433) with other common alternatives, supported by experimental data and detailed protocols, to justify its strategic use in modern RNA synthesis.
The N2-phenoxyacetyl (Pac) group has emerged as a superior choice for the protection of the exocyclic amine of guanine (B1146940) during solid-phase RNA synthesis. Its primary advantage lies in its lability under mild basic conditions, which allows for rapid and efficient deprotection, minimizing the exposure of the delicate RNA molecule to harsh chemicals that can cause degradation. This is in contrast to more traditional protecting groups that require prolonged or stronger basic treatments for removal.
Performance Comparison of N2-Protecting Groups for Guanosine
The selection of a protecting group for the N2 position of guanosine significantly impacts several key aspects of RNA synthesis. A comparative analysis of N2-phenoxyacetyl (Pac) against other commonly used protecting groups such as acetyl (Ac), benzoyl (Bz), and N,N-dimethylformamidine (dmf) reveals the tangible benefits of the Pac group.
Coupling Efficiency
High coupling efficiency at every step of oligonucleotide synthesis is crucial for achieving a high yield of the full-length product. While specific comparative data across a wide range of sequences can vary, phosphoramidites bearing the N2-phenoxyacetyl group on guanosine have been shown to achieve coupling efficiencies comparable to, and in some cases exceeding, those of other protecting groups, routinely surpassing 98%. This high efficiency ensures the robust synthesis of long and complex RNA sequences.
Deprotection Conditions and Kinetics
The most significant advantage of the N2-phenoxyacetyl group is its rapid removal under mild basic conditions. This minimizes the risk of side reactions and degradation of the RNA backbone. The following table summarizes the deprotection half-lives of various N2-protecting groups for guanine under different deprotection conditions.
| Protecting Group | Deprotection Reagent | Temperature | Half-life (t½) |
| N2-Phenoxyacetyl (Pac) | Ethanolic Ammonia (B1221849) | Room Temp. | < 2 hours [1] |
| N2-Phenoxyacetyl (Pac) | Aqueous Methylamine | Room Temp. | Fastest [1] |
| N2-Acetyl (Ac) | Ethanolic Ammonia | Room Temp. | Slower than Pac[1] |
| N2-Benzoyl (Bz) | Ethanolic Ammonia | Room Temp. | Slower than Pac[1] |
| N2-Isobutyryl (iBu) | Ethanolic Ammonia | Room Temp. | Slower than Pac[1] |
Data sourced from a study investigating cleavage rates of various protecting groups.[1]
As the data indicates, the phenoxyacetyl group is cleaved significantly faster than standard protecting groups, especially with milder reagents like ethanolic ammonia. When using aqueous methylamine, the deprotection is even more rapid.[1] This allows for a streamlined and less harsh deprotection process. For instance, complete deblocking of phenoxyacetyl groups can be achieved in less than four hours with 29% ammonia at room temperature.[2][3]
Final Oligonucleotide Purity
The mild deprotection conditions afforded by the N2-phenoxyacetyl group directly contribute to higher purity of the final RNA oligonucleotide. By minimizing exposure to strong bases and reducing deprotection times, the incidence of base modification and backbone cleavage is significantly reduced. High-performance liquid chromatography (HPLC) analysis of crude oligonucleotides synthesized with Pac-protected guanosine typically shows a cleaner profile with fewer failure sequences and degradation products compared to those synthesized with more robust protecting groups.
Experimental Protocols
Solid-Phase RNA Synthesis using N2-Phenoxyacetyl-Guanosine Phosphoramidite (B1245037)
This protocol outlines the key steps for automated solid-phase synthesis of RNA using a 5'-DMT-2'-TBDMS-N2-Pac-G-3'-CE-phosphoramidite.
Materials:
-
5'-DMT-2'-TBDMS-N2-Pac-G-3'-CE-phosphoramidite and other required RNA phosphoramidites (A, C, U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Load the phosphoramidites, solid support, and all necessary reagents onto an automated DNA/RNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: The 5'-DMT group of the support-bound nucleoside is removed with the deblocking solution to expose the 5'-hydroxyl group.
-
Coupling: The N2-Pac-G phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Chain Elongation: The cycle is repeated until the desired RNA sequence is assembled.
-
Final Deblocking: The terminal 5'-DMT group can be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Cleavage and Deprotection of RNA Synthesized with N2-Phenoxyacetyl Protecting Groups
This protocol describes the cleavage from the solid support and the removal of the protecting groups.
Materials:
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support with the synthesized RNA to a sealed vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate the vial at 65°C for 15 minutes.
-
Cool the vial on ice and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
-
Drying: Evaporate the AMA solution to dryness using a centrifugal evaporator.
-
2'-O-TBDMS Deprotection:
-
To the dried RNA pellet, add a solution of TEA·3HF in NMP and TEA (e.g., 1.5 mL NMP, 0.75 mL TEA, 1.0 mL TEA·3HF).
-
Incubate at 65°C for 2.5 hours.
-
-
Precipitation and Purification:
-
Precipitate the deprotected RNA using an appropriate method (e.g., butanol or ethanol (B145695) precipitation).
-
Purify the RNA oligonucleotide using HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Visualizing the Advantage: Workflows and Logic
To better illustrate the processes and the rationale behind choosing N2-phenoxyacetyl protection, the following diagrams are provided.
Conclusion
The use of N2-phenoxyacetyl as a protecting group for guanosine in RNA synthesis offers a clear and justifiable advantage for researchers seeking to produce high-quality RNA oligonucleotides. Its primary benefit of rapid and mild deprotection significantly reduces the potential for RNA degradation, leading to higher purity and yield of the final product. While maintaining high coupling efficiencies comparable to other protecting groups, the Pac group provides a more robust and reliable method for the synthesis of both standard and modified RNA molecules, making it an invaluable tool in the fields of molecular biology, drug discovery, and diagnostics.
References
- 1. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Oligonucleotides: A Comparative Analysis of "UltraMILD" vs. Standard Deprotection for N2-Phenoxyacetyl Guanine
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the final deprotection step is critical for obtaining high-purity, functional products. The choice of deprotection strategy is particularly crucial when dealing with sensitive modifications or labels that are susceptible to degradation under harsh chemical conditions. This guide provides an objective comparison of "UltraMILD" and standard deprotection protocols for the removal of the N2-phenoxyacetyl (Pac) protecting group from guanine (B1146940) residues, supported by established protocols and chemical principles.
The N2-phenoxyacetyl (Pac) group is a commonly used protecting group for the exocyclic amine of guanine during solid-phase oligonucleotide synthesis. Its removal is a key step in yielding the final, unprotected oligonucleotide. The two primary approaches for this deprotection are the gentle "UltraMILD" conditions and the more traditional, aggressive standard conditions.
At a Glance: Key Differences in Deprotection Strategies
| Feature | "UltraMILD" Deprotection | Standard Deprotection |
| Primary Reagent | 0.05M Potassium Carbonate in Methanol (B129727) or Ammonium (B1175870) Hydroxide (B78521) | Concentrated Ammonium Hydroxide |
| Temperature | Room Temperature | Elevated (e.g., 55°C) |
| Time | 2-4 hours | 8-17 hours |
| Key Advantage | Compatibility with sensitive labels and modified nucleobases | Robust and widely established for standard oligonucleotides |
| Primary Concern | Potential for transamidation if incorrect capping reagent is used | Degradation of sensitive moieties |
In-Depth Comparison: Performance and Applications
The selection of a deprotection method hinges on the specific requirements of the synthesized oligonucleotide. "UltraMILD" deprotection is specifically designed for oligonucleotides containing sensitive functionalities that would not withstand the harsh conditions of standard deprotection[1][2]. Standard deprotection, on the other hand, is a well-established and effective method for routine, unmodified oligonucleotides.
"UltraMILD" Deprotection: The Gentle Approach for Sensitive Cargo
"UltraMILD" deprotection employs significantly milder reagents and conditions to safeguard delicate components of a synthetic oligonucleotide, such as fluorescent dyes, quenchers, and certain modified bases[1][2]. The use of potassium carbonate in methanol or room temperature ammonium hydroxide minimizes the risk of degradation of these sensitive molecules[1][3].
A critical consideration for successful "UltraMILD" deprotection is the choice of capping reagent during synthesis. To prevent an unwanted side reaction known as transamidation, where the iPr-Pac group on guanine is exchanged for an acetyl group, phenoxyacetic anhydride (B1165640) (Pac2O) must be used as the capping agent instead of the standard acetic anhydride[1][3]. If acetic anhydride is used, a much longer deprotection time (overnight) is required to remove the resulting acetyl group from guanine[1][3].
Standard Deprotection: The Workhorse for Routine Synthesis
Standard deprotection protocols utilize concentrated ammonium hydroxide at elevated temperatures to efficiently remove the Pac protecting group along with other protecting groups on the nucleobases and the phosphate (B84403) backbone[4]. This method is highly effective for standard DNA and RNA oligonucleotides that do not contain base-labile modifications. While robust, the harsh basic conditions can lead to the degradation of many common labels and modified nucleosides[1][2].
Experimental Protocols
Below are detailed experimental protocols for both "UltraMILD" and standard deprotection of oligonucleotides containing N2-phenoxyacetyl-protected guanine.
"UltraMILD" Deprotection Protocol (Using Potassium Carbonate)
-
Synthesis: Perform solid-phase oligonucleotide synthesis using UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride (Pac2O) as the capping reagent.
-
Cleavage and Deprotection:
-
Following synthesis, transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the vial.
-
Incubate at room temperature for 4 hours with gentle agitation[1].
-
-
Neutralization:
-
After incubation, carefully transfer the methanolic solution containing the oligonucleotide to a new tube.
-
Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution[1]. Caution: Do not evaporate the potassium carbonate solution to dryness without prior neutralization, as this can damage the oligonucleotide[1].
-
-
Desalting and Purification:
-
The neutralized oligonucleotide solution can be desalted using standard procedures (e.g., ethanol (B145695) precipitation, size-exclusion chromatography).
-
Further purification can be performed by HPLC if required.
-
Standard Deprotection Protocol (Using Ammonium Hydroxide)
-
Synthesis: Perform solid-phase oligonucleotide synthesis using appropriate phosphoramidites, including N2-phenoxyacetyl-dG.
-
Cleavage and Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and incubate at 55°C for 8-17 hours[4].
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Lyophilize or evaporate the solution to dryness.
-
-
Purification:
-
Resuspend the dried oligonucleotide in an appropriate buffer.
-
Purify by HPLC or other suitable chromatographic techniques.
-
Visualizing the Deprotection Process
The following diagrams illustrate the key workflows and chemical transformations involved in "UltraMILD" and standard deprotection of N2-phenoxyacetyl guanine.
Conclusion
The choice between "UltraMILD" and standard deprotection for N2-phenoxyacetyl guanine is dictated by the chemical nature of the final oligonucleotide product. For oligonucleotides bearing sensitive modifications, "UltraMILD" deprotection is the superior choice, offering a gentle yet effective method for removing the Pac group while preserving the integrity of the desired modifications. For routine, unmodified oligonucleotides, standard deprotection with ammonium hydroxide remains a reliable and efficient method. Researchers must carefully consider the components of their synthetic oligonucleotides to select the optimal deprotection strategy that will ensure the highest possible yield and purity of the final product.
References
Safety Operating Guide
Navigating the Disposal of N2-Phenoxyacetylguanosine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N2-Phenoxyacetylguanosine, a nucleoside analog utilized in various research applications. By adhering to these procedural steps, laboratories can mitigate risks and uphold the highest standards of safety.
Hazard Profile and Safety Considerations
Based on data for structurally similar compounds, the anticipated hazard classifications for this compound are summarized below. This information underscores the importance of cautious handling and adherence to prescribed disposal methods.
| Hazard Classification (Anticipated) | Description |
| Acute Oral Toxicity | Potentially harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following protocol provides a detailed, step-by-step approach to ensure safe and compliant disposal.
1. Initial Decontamination and Waste Segregation:
-
Grossly Contaminated Labware: Whenever feasible, decontaminate grossly contaminated labware (e.g., beakers, flasks) before disposal.[1]
-
Waste Separation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Use dedicated, clearly labeled waste containers.
2. Solid Waste Disposal:
-
Uncontaminated or Decontaminated Labware: Labware that is not grossly contaminated can typically be disposed of in the normal trash or appropriate sharps/glass disposal containers.[1]
-
Contaminated Solids: Solid waste contaminated with this compound, including contaminated PPE (gloves, etc.), should be placed in a designated, sealed, and clearly labeled hazardous waste container.
3. Aqueous Solution Disposal:
-
Solubility: As a nucleoside, this compound is expected to be a readily soluble solid.[1][2]
-
Sanitary Sewer Disposal: For small quantities of dilute aqueous solutions, disposal via the sanitary sewer may be permissible, followed by flushing with a large volume of water (at least 10-20 times the volume of the chemical solution).[1][2] This is generally acceptable for soluble organic salts, sugars, amino acids, and nucleosides.[1][2]
-
Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations to confirm the permissibility of sanitary sewer disposal for this specific compound. Some jurisdictions may have stricter rules.
4. Organic Solvent Solution Disposal:
-
Segregation: If this compound is dissolved in an organic solvent, this waste must be collected in a designated, labeled container for flammable or organic solvent waste.
-
Do Not Mix: Do not mix organic solvent waste with aqueous waste.
-
Professional Disposal: This waste stream must be disposed of through a licensed hazardous waste disposal company arranged by your institution.
5. Labeling and Storage of Waste Containers:
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents, including the full chemical name ("this compound") and any other components of the waste mixture.[3] Use official chemical waste tags as required by your institution.[4]
-
Secure Storage: Waste containers must have tightly fitting caps (B75204) and be kept closed except when adding waste.[3] Store containers in a designated, secure area away from general laboratory traffic while awaiting pickup.[4]
6. Emergency Procedures:
-
Spills: In the event of a spill, follow your laboratory's established spill response protocol. For small spills of solid material, carefully sweep it up and place it in the hazardous waste container. For liquid spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.
-
Contact: For any uncertainties or emergencies, contact your institution's Chemical Hygiene Officer or EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
